Peg6-(CH2CO2H)2
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRSABUSOYSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275957 | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77855-76-6 | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18-Hexaoxaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Utility of Peg6-(CH2CO2H)2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Peg6-(CH2CO2H)2, a homobifunctional crosslinker pivotal in the advancement of targeted protein degradation and other bioconjugation strategies. A detailed examination of its molecular architecture is presented, alongside tabulated physicochemical data. Furthermore, this document outlines a representative synthesis protocol and a detailed experimental procedure for its cornerstone application: the formation of stable amide bonds with primary amines, a critical step in the construction of Proteolysis Targeting Chimeras (PROTACs). Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, offering a complete resource for researchers in the field of chemical biology and drug discovery.
Introduction to this compound
This compound, chemically known as hexaethylene glycol bis(carboxymethyl) ether, is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure is characterized by a central hexaethylene glycol chain, which imparts hydrophilicity and biocompatibility, flanked by two terminal carboxymethyl ether groups. These terminal carboxylic acid functionalities are the reactive handles of the molecule, enabling covalent linkage to two amine-containing molecules.
The hydrophilic nature of the PEG spacer is a significant attribute, as it can enhance the aqueous solubility and reduce the aggregation of the molecules to which it is conjugated. This property is particularly advantageous in the development of therapeutic agents, such as PROTACs, where poor solubility can be a major obstacle. The defined length of the six-unit ethylene glycol chain provides precise spatial control between the conjugated moieties, a crucial factor in applications like PROTAC design where the distance between the target protein and the E3 ligase is critical for efficient ubiquitination and subsequent degradation.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a 23-atom backbone, providing a flexible and hydrophilic spacer. The two terminal carboxylic acid groups are the key reactive sites for conjugation.
Chemical Structure
-
Chemical Name: Hexaethylene glycol bis(carboxymethyl) ether
-
Synonyms: 3,6,9,12,15,18-Hexaoxaicosanedioic acid
-
Molecular Formula: C14H26O10
-
Canonical SMILES: O=C(O)COCCOCCOCCOCCOCCOCC(O)=O
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 354.35 g/mol | PubChem |
| CAS Number | 77855-76-6 | Multiple |
| Appearance | Viscous liquid or solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO, alcohols) | General PEG Data |
| pKa of Carboxylic Acids | ~3-4 | Estimated |
| Purity | Typically ≥95% | Supplier Data |
Synthesis of this compound
While various proprietary methods exist for the synthesis of this compound, a common laboratory-scale approach involves the Williamson ether synthesis followed by oxidation. The following is a representative, non-optimized protocol.
Experimental Protocol: Synthesis of Hexaethylene Glycol Bis(carboxymethyl) Ether
Materials:
-
Hexaethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Deprotonation of Hexaethylene Glycol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add hexaethylene glycol (1 equivalent).
-
Dissolve the glycol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until hydrogen gas evolution ceases.
-
-
Williamson Ether Synthesis:
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromoacetate (2.5 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of the Di-ester Intermediate:
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude diethyl ester of this compound.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Hydrolysis to the Dicarboxylic Acid:
-
Dissolve the purified diethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 4 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2 with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo to yield this compound.
-
Application in Bioconjugation: Amide Bond Formation
The primary utility of this compound lies in its ability to act as a linker between two amine-containing molecules. This is most prominently demonstrated in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The formation of a stable amide bond is key to this process.
Experimental Protocol: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the coupling of one of the carboxylic acid groups of this compound to a primary amine. A similar reaction can be performed on the other terminus.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein ligand with a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Amide Coupling:
-
In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.2 equivalents) and stir for 10 minutes.
-
Add the solution of the amine-containing molecule to the pre-activated this compound solution.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired mono-conjugated product.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Peg6-(CH2CO2H)2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Peg6-(CH2CO2H)2, a critical tool in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details its chemical properties, and applications, and provides insights into its use in experimental settings.
Core Properties and Applications
This compound, also known as 3,6,9,12,15,18-Hexaoxaicosanedioic acid, is a hydrophilic polyethylene glycol (PEG) linker featuring two terminal carboxylic acid groups.[1][2] The defining characteristic of this molecule is its hexaethylene glycol spacer, which imparts increased solubility in aqueous media, a crucial attribute for biological applications.[1][3][4]
The terminal carboxylic acids are versatile functional groups that can readily react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds. This reactivity makes this compound an ideal component for synthesizing more complex molecules.
A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized as a symmetric PEG linker in the synthesis of "Homo-PROTACs". These are bivalent small-molecule dimerizers designed to induce the self-degradation of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 354.35 g/mol | |
| Molecular Formula | C14H26O10 | |
| CAS Number | 77855-76-6 | |
| Purity | Typically ≥98% |
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published within specific research articles, a general methodology for the use of this compound in the synthesis of a PROTAC can be outlined. The following is a generalized workflow for the conjugation of this linker to amine-containing molecules.
Objective: To form a stable amide bond between this compound and a primary amine-containing molecule (e.g., a VHL ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Amide coupling agent (e.g., EDC, HATU)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Generalized Procedure:
-
Dissolution: Dissolve this compound and the amine-containing molecule in an appropriate anhydrous aprotic solvent within a reaction vessel.
-
Activation: Add the amide coupling agent to the reaction mixture. The specific agent and any necessary additives (e.g., HOBt) will depend on the specific substrates and desired reaction conditions.
-
Reaction: Allow the reaction to proceed at a controlled temperature (often room temperature) with continuous stirring for a specified period (typically several hours to overnight).
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench any remaining coupling agent according to standard procedures. Perform an appropriate aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the resulting conjugate using a suitable method, most commonly High-Performance Liquid Chromatography (HPLC), to obtain the desired product with high purity.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Workflow for PROTAC Synthesis
The synthesis of a homo-PROTAC utilizing this compound as a linker follows a logical progression from individual components to the final bivalent molecule. This can be visualized as a straightforward workflow.
Caption: A simplified workflow for the synthesis of a VHL Homo-PROTAC using this compound.
References
In-Depth Technical Guide: Solubility of Peg6-(CH2CO2H)2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of hexaethylene glycol-bis(carboxymethyl) ether, commonly referred to as Peg6-(CH2CO2H)2. This bifunctional PEG linker is of significant interest in the field of drug development, particularly as a hydrophilic spacer in the design of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is critical for its effective handling, reaction setup, and the overall physicochemical properties of the resulting conjugates.
Core Concepts: Structure and Solubility
This compound (Molar Mass: 354.35 g/mol ) possesses a flexible, hydrophilic hexaethylene glycol backbone terminated by two carboxylic acid groups. This structure dictates its solubility profile. The ethylene glycol repeats readily form hydrogen bonds with protic solvents, while the terminal carboxylic acids can ionize, further enhancing aqueous solubility. The hydrophilic PEG spacer is known to increase the solubility of molecules it is conjugated to, a key advantage in drug design.[1][2][3][4]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, based on manufacturer data sheets and the general properties of polyethylene glycols, the following information has been compiled.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |
| Water | H₂O | Polar Protic | Data Not Available | Soluble.[1] The hydrophilic PEG chain and terminal carboxylic acids confer high aqueous solubility. |
| Ethanol | C₂H₅OH | Polar Protic | 100 mg/mL (282.21 mM) | Soluble. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | >10 mM | Very Soluble. Frequently used as a stock solution solvent for PEG linkers and other small molecules in drug discovery workflows. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data Not Available | Very Soluble. A common solvent for chemical conjugations involving PEG linkers. |
| Chloroform | CHCl₃ | Nonpolar | Data Not Available | Very Soluble. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data Not Available | Very Soluble. |
| Toluene | C₇H₈ | Nonpolar | Data Not Available | Less Soluble. Heating may be required to improve dissolution. |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Data Not Available | Not Soluble. |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method relies on allowing a suspension of the compound to reach equilibrium and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique.
-
Volumetric flasks and pipettes for standard preparation.
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium can vary and may need to be determined empirically.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear filtrate into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Quantification: Dilute the filtrate if necessary to fall within the range of the calibration curve. Analyze the filtered, saturated solution using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.
-
Calculation: Use the calibration curve generated from the standard solutions to calculate the concentration of this compound in the filtrate. This value represents the thermodynamic solubility.
Logical Workflow: Application in PROTAC Synthesis
This compound is a quintessential linker used to connect a ligand that binds to a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this bifunctional linker.
Caption: Generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.
This workflow demonstrates the sequential coupling of the E3 ligase and POI ligands to the this compound linker. Each coupling step typically involves the activation of a carboxylic acid group using standard coupling reagents in a polar aprotic solvent like DMF or DMSO, where the PEG linker is highly soluble. Purification steps are critical to isolate the desired intermediate and final products.
References
The Hydrophilic Advantage: A Technical Guide to Hexaethylene Glycol (PEG6) Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core hydrophilic properties of hexaethylene glycol (PEG6) linkers and their pivotal role in advancing modern therapeutics. As a discrete and monodisperse polyethylene glycol (PEG) chain, the PEG6 linker offers a unique combination of water solubility, biocompatibility, and precisely defined length, making it an invaluable tool in the design of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical impact of PEG6, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the complex biological processes it enables.
Core Hydrophilic Properties and Their Impact
Polyethylene glycol linkers are synthetic, water-soluble polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][2] The hexaethylene glycol (HEG) or PEG6 linker consists of six such units, creating an 18-atom long spacer that is both flexible and highly hydrophilic.[3][4] This hydrophilicity is fundamental to its function in drug design.
The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the linker.[5] This "stealth" property imparts several key advantages to the conjugated molecule:
-
Enhanced Aqueous Solubility: Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs and small molecule ligands in PROTACs, are hydrophobic. The incorporation of a PEG6 linker can significantly increase the overall water solubility of the conjugate, preventing aggregation and facilitating formulation for intravenous administration.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules. By increasing the hydrodynamic radius of the conjugate, the PEG6 linker reduces the rate of renal clearance. This prolonged exposure can lead to improved therapeutic efficacy.
-
Reduced Immunogenicity and Non-Specific Binding: The hydration shell created by the PEG linker can mask potential immunogenic epitopes on the conjugated molecule, reducing the likelihood of an adverse immune response. It also minimizes non-specific binding to other proteins and tissues, which can help reduce off-target toxicity.
-
Increased Stability: The flexible PEG chain can protect the attached biomolecules from enzymatic degradation and chemical instability, thereby increasing their shelf life and stability in vivo.
Applications in Advanced Drug Modalities
The unique properties of PEG6 linkers have made them a cornerstone in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload, ensuring stability in circulation and enabling payload release at the target site.
The inclusion of a hydrophilic PEG6 linker is a key strategy to counteract the inherent hydrophobicity of many cytotoxic payloads, which can otherwise lead to ADC aggregation and compromise both stability and in vivo performance. PEG linkers can be incorporated into both cleavable and non-cleavable linker designs. In cleavable systems, the linker is designed to be broken down by specific conditions within the tumor cell, such as low pH in lysosomes or the presence of certain enzymes, to release the active drug.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.
The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation. PEG linkers are the most common motifs used in PROTAC design, with approximately 54% of reported PROTACs incorporating them. The hydrophilic and flexible nature of the PEG6 linker helps to:
-
Improve the overall solubility and cell permeability of the PROTAC molecule.
-
Provide the optimal length and spatial orientation to bridge the target protein and the E3 ligase effectively, minimizing steric hindrance.
-
Modulate the physicochemical properties of the PROTAC to achieve a favorable balance between degradation potency and drug-like properties.
Quantitative Data Summary
While precise values for properties like logP can vary depending on the terminal functional groups, the general physicochemical properties of the hexaethylene glycol linker core are well-understood.
Table 1: Physicochemical Properties of Hexaethylene Glycol (PEG6) Linker Core
| Property | Value/Description | Rationale/Impact |
| Chemical Formula | C₁₂H₂₆O₇ | - |
| Molecular Weight | ~282.33 g/mol | Contributes to the overall size of the conjugate, influencing renal clearance. |
| Linker Length | 18 atoms | Provides sufficient spacing to connect large molecules like antibodies and proteins while minimizing steric hindrance. |
| Hydrophilicity | High | The six ether oxygens enhance water solubility of conjugated hydrophobic molecules. |
| Flexibility | High | The C-O bonds allow for free rotation, enabling the conjugate to adopt favorable conformations for target binding. |
| Biocompatibility | High | PEG is generally non-toxic and has low immunogenicity, making it suitable for in vivo applications. |
The length of the PEG linker is a critical parameter in PROTAC design, directly impacting its efficacy. Systematic studies have shown that linker length must be optimized for each specific target and E3 ligase pair.
Table 2: General Impact of PEG Linker Length on PROTAC Efficacy
| Linker Length | Ternary Complex Formation | Degradation Potency (DC₅₀) | Maximal Degradation (Dₘₐₓ) | Potential Issues |
| Too Short | May be sterically hindered, preventing stable complex formation. | Often lower (higher DC₅₀). | May be reduced. | Steric clash between the target protein and E3 ligase. |
| Optimal (e.g., PEG6) | Allows for stable and productive ternary complex formation. | High (low DC₅₀). | Often highest. | The "Goldilocks" length is highly target-dependent. |
| Too Long | May form a non-productive complex where ubiquitination sites are inaccessible. | Can decrease (higher DC₅₀). | May be reduced. | Potential for a "hook effect" at high concentrations; may have poorer cell permeability. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of molecules containing PEG6 linkers.
Protocol: Synthesis of a Heterobifunctional Azide-PEG6-Mesylate Linker
This protocol describes the desymmetrization of hexaethylene glycol to create a versatile heterobifunctional linker compatible with "click chemistry" and other conjugation methods. The procedure is adapted from general methods for synthesizing such linkers.
Materials:
-
Hexaethylene glycol (OH-PEG6-OH)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Workflow Diagram:
Procedure:
-
Monopropargylation: Dissolve hexaethylene glycol (1.0 eq) in dry THF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes. Add propargyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with DCM. Purify by column chromatography to obtain Alkyne-PEG6-OH.
-
Mesylation: Dissolve the Alkyne-PEG6-OH (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain Alkyne-PEG6-OMs.
-
Azidation: Dissolve the crude Alkyne-PEG6-OMs in DMF. Add sodium azide (3.0 eq) and heat the reaction to 80 °C for 6 hours. After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the final Azide-PEG6-Alkyne linker.
Protocol: Protein Degradation Assay by Western Blot
This protocol is used to determine the efficacy of a PROTAC in degrading its target protein.
Materials:
-
6-well plates
-
Cell culture medium
-
PROTAC compound of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with loading buffer, and denature by heating. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4 °C. Wash the membrane and then incubate with the primary antibody for the loading control.
-
Detection: Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After a final wash, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol: Caco-2 Cell Permeability Assay
This assay is an established in vitro model to predict the intestinal absorption and permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (e.g., PEG6-linked molecule)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a high density. Culture the cells for 21-25 days to allow them to differentiate into a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay; low passage of Lucifer yellow indicates intact tight junctions.
-
Permeability Assay (Apical to Basolateral): Wash the Caco-2 monolayers with pre-warmed transport buffer. Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.
-
Sampling: Incubate the plates at 37 °C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculating Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the basolateral chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the apical chamber. Compounds are typically classified as having low (Papp ≤ 3 × 10⁻⁶ cm/s), moderate (3-15 × 10⁻⁶ cm/s), or high (Papp > 15 × 10⁻⁶ cm/s) permeability.
-
Conclusion
Hexaethylene glycol (PEG6) linkers provide a powerful combination of hydrophilicity, biocompatibility, and defined chemical structure that is essential for the development of next-generation therapeutics. By enhancing solubility, improving pharmacokinetic profiles, and enabling the precise spatial orientation required for complex biological interactions, PEG6 linkers help overcome significant challenges in drug design. Their successful application in both ADCs and PROTACs underscores the critical importance of linker technology in translating potent biological concepts into effective and safer medicines. The continued exploration and optimization of such linkers will undoubtedly remain a key focus in the ongoing quest for more targeted and efficacious therapies.
References
The Pivotal Role of Dicarboxylic Acid Terminal Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers have become indispensable in the field of bioconjugation, particularly in drug delivery systems like antibody-drug conjugates (ADCs). Their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules is well-established. The functionality of these linkers is largely determined by their terminal groups. This technical guide provides a comprehensive exploration of dicarboxylic acid-terminated PEG linkers, detailing their synthesis, reactivity, and critical role in the development of advanced therapeutics.
Dicarboxylic acid-terminated PEGs are homobifunctional linkers, meaning they possess the same reactive group at both ends of the polymer chain.[1] These terminal carboxyl groups serve as versatile handles for covalently attaching the PEG linker to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through the formation of stable amide bonds.[2] This guide will delve into the specifics of commonly used dicarboxylic acid terminal groups, present quantitative data on their characteristics, provide detailed experimental protocols, and visualize key workflows and mechanisms.
Core Concepts: The Chemistry of Dicarboxylic Acid-Terminated PEG Linkers
The fundamental utility of dicarboxylic acid-terminated PEG linkers lies in the reactivity of the carboxyl groups. These groups can be activated to facilitate efficient conjugation with primary amines, such as the lysine residues on the surface of antibodies.[] The most prevalent dicarboxylic acids used for this purpose are succinic acid and glutaric acid, which are typically introduced by reacting the terminal hydroxyl groups of a PEG diol with succinic or glutaric anhydride, respectively.[4][5]
The general reaction scheme involves the formation of an ester linkage between the PEG and the dicarboxylic acid, resulting in a terminal carboxylic acid available for further conjugation. The length of the dicarboxylic acid's carbon chain can influence the linker's properties, including its susceptibility to hydrolysis. For instance, PEG-succinimidyl glutarate (PEG-SG) is suggested to be more resistant to hydrolysis than PEG-succinimidyl succinate (PEG-SS) due to the additional methylene group in the glutarate moiety.
Table 1: Common Dicarboxylic Acid Terminal Groups for PEG Linkers
| Dicarboxylic Acid | Structure of Terminal Group | Key Features |
| Succinic Acid | -O-CO-CH₂-CH₂-COOH | Forms a C4 ester linkage. Widely used in bioconjugation. |
| Glutaric Acid | -O-CO-CH₂-CH₂-CH₂-COOH | Forms a C5 ester linkage. Potentially offers increased stability against hydrolysis compared to succinic acid derivatives. |
| Adipic Acid | -O-CO-(CH₂)₄-COOH | Forms a C6 ester linkage. Less common but provides a longer spacer. |
Quantitative Data on Linker Properties
The choice of a dicarboxylic acid terminal group and the subsequent activation method can significantly impact the stability and reactivity of the PEG linker. One of the most common activation strategies is the conversion of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines. The stability of these NHS esters in aqueous solutions is a critical parameter, as hydrolysis competes with the desired amidation reaction.
Table 2: Hydrolysis Half-lives of Activated PEG Esters
| Activated Ester Structure | Ester Name (Symbol) | Hydrolysis Half-life (minutes) at pH 8, 25°C |
| -O-CO-O-NHS | Carbonate Succinimidyl ester (SC) | ~20 |
| -O-CO-CH₂-O-NHS | Carboxymethyl Succinimidyl ester (SCM) | ~10 |
| -O-CO-(CH₂)₂-CO-NHS | Succinimidyl Succinate ester (SS) | Data not readily available in a direct comparison |
| -O-CO-(CH₂)₃-CO-NHS | Succinimidyl Glutarate ester (SG) | Potentially more stable than SS |
Note: Hydrolysis half-life is dependent on pH, temperature, and buffer composition. The data presented are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of dicarboxylic acid-terminated PEG linkers and their subsequent conjugation to a protein, such as a monoclonal antibody, to form an antibody-drug conjugate (ADC).
Protocol 1: Synthesis of Succinic Acid-Terminated PEG (HOOC-CH₂CH₂-CO-O-PEG-O-CO-CH₂CH₂-COOH)
This protocol describes the conversion of a PEG diol to a PEG-disuccinate by reaction with succinic anhydride.
Materials:
-
Poly(ethylene glycol) diol (PEG-diol, e.g., MW 3400)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous 1,4-Dioxane or other suitable solvent
-
Triethylamine (TEA)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve PEG-diol (1 equivalent) in anhydrous 1,4-dioxane.
-
Add succinic anhydride (2.2 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Add triethylamine (2.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Concentrate the solution under vacuum to remove the solvent.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Purify the product by recrystallization from a suitable solvent system, such as THF/diethyl ether, to yield the dicarboxylic acid-terminated PEG as a white powder.
-
Characterize the final product by ¹H NMR and FTIR to confirm the presence of the terminal carboxylic acid groups. The FTIR spectrum should show a characteristic carbonyl peak for the carboxylic acid around 1732 cm⁻¹.
Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation of a Dicarboxylic Acid-Terminated PEG to an Antibody
This protocol details the conjugation of a dicarboxylic acid-terminated PEG linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Dicarboxylic acid-terminated PEG linker
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Activation of the PEG Linker
-
Equilibrate all reagents to room temperature.
-
Dissolve the dicarboxylic acid-terminated PEG linker in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the PEG linker.
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
Step 2: Conjugation to the Antibody
-
Optional: Remove excess and hydrolyzed activation reagents from the activated PEG linker using a desalting column equilibrated with Coupling Buffer.
-
Add the activated PEG linker solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted PEG linker, quenched reagents, and any aggregates.
Protocol 3: Characterization of the Antibody-PEG Conjugate
1. Size Exclusion Chromatography (SEC-HPLC)
-
Purpose: To determine the extent of aggregation and fragmentation of the conjugate.
-
Method: Analyze the purified conjugate on an SEC-HPLC system using a suitable mobile phase, such as 150 mM phosphate buffer. The ADC should elute as a single major peak, well-separated from potential aggregates (earlier elution) and fragments (later elution).
2. Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties.
-
Method: Analyze the ADC on a HIC column using a mobile phase with a decreasing salt gradient (e.g., ammonium sulfate). Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be resolved. The average DAR can be calculated from the integrated peak areas.
3. Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the conjugate and determine the precise mass, which can be used to verify the DAR.
-
Method: For intact mass analysis, the ADC may be analyzed by LC-MS, often under native conditions for cysteine-linked conjugates. The deconvoluted mass spectrum will show a distribution of species with different numbers of conjugated drug-linkers. Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific conjugation sites.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using a dicarboxylic acid-terminated PEG linker.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Signaling pathway of a tubulin inhibitor payload delivered by an ADC.
Conclusion
Dicarboxylic acid-terminated PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a robust and versatile platform for the development of sophisticated drug delivery systems. The ability to readily conjugate these linkers to proteins and other biomolecules via stable amide bonds has made them particularly valuable in the field of antibody-drug conjugates. By understanding the fundamental chemistry, quantitative properties, and experimental protocols associated with these linkers, researchers can make informed decisions in the design and synthesis of next-generation therapeutics. The methodologies and visualizations provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of dicarboxylic acid-terminated PEG linkers in their research and development endeavors.
References
The Pivotal Role of Symmetric PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker types, symmetric polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics, including hydrophilicity, biocompatibility, and tunable length.[4] This in-depth technical guide elucidates the mechanism of action of symmetric PEG PROTAC linkers, provides detailed experimental protocols for their evaluation, and presents quantitative data to inform rational PROTAC design.
Mechanism of Action: The Linker as a Modulator of Ternary Complex Formation
The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, thereby facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. The success of this process is fundamentally dependent on the formation of a stable and productive ternary complex. Symmetric PEG linkers play a multifaceted role in this intricate process.
1.1. Linker Length and Flexibility: The length and flexibility of the PEG linker are paramount in dictating the geometry of the ternary complex. An optimal linker length is required to span the distance between the POI and the E3 ligase without inducing steric hindrance.
-
Too short: A linker that is too short can lead to steric clashes between the two proteins, preventing the formation of a stable complex.
-
Too long: Conversely, an excessively long linker may result in a non-productive complex where the lysine residues on the POI are not correctly positioned for ubiquitination by the E3 ligase. It can also lead to an increased entropic penalty upon binding, potentially decreasing potency.
The inherent flexibility of PEG linkers allows them to adopt various conformations, which can be advantageous in accommodating the topographies of different POIs and E3 ligases. This flexibility can facilitate the necessary protein-protein interactions within the ternary complex that are crucial for efficient ubiquitination.
1.2. Physicochemical Properties: Symmetric PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the PROTAC molecule. This is a critical attribute, as poor solubility can hinder formulation and limit bioavailability. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility and potentially forming stabilizing interactions within the ternary complex.
Furthermore, the flexibility of PEG linkers can influence cell permeability. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the ability of PEG linkers to fold can shield the PROTAC's polar surface area, creating a more compact structure that is more conducive to cellular uptake.
1.3. Cooperativity in Ternary Complex Formation: The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. Some PROTACs exhibit positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. The linker plays a crucial role in mediating this cooperativity by positioning the two proteins in a way that promotes favorable protein-protein interactions.
Quantitative Analysis of Symmetric PEG PROTAC Linkers
The optimization of a PROTAC's linker is an empirical process that requires the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The following tables summarize key quantitative data that illustrate the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | DC50 (µM) |
| PROTAC 9 | 9 | > 10 |
| PROTAC 12 | 12 | ~1 |
| PROTAC 16 | 16 | ~0.1 |
| PROTAC 19 | 19 | ~1 |
| PROTAC 21 | 21 | > 10 |
This data highlights that for ERα degradation, a 16-atom linker length was optimal, with shorter or longer linkers resulting in decreased potency.
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | Number of PEG Units | BTK DC50 (nM) |
| Degrader 1 | 2 | >1000 |
| Degrader 2 | 3 | 100 |
| Degrader 3 | 4 | 10 |
| Degrader 4 | 5 | 50 |
In this study on Bruton's tyrosine kinase (BTK) degraders, a PROTAC with a 4-unit PEG linker demonstrated the highest potency.
Experimental Protocols for PROTAC Evaluation
A comprehensive evaluation of a PROTAC's performance requires a combination of biophysical and cell-based assays.
3.1. Assessment of Ternary Complex Formation
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
3.1.1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
-
Methodology:
-
Immobilization: Covalently immobilize either the target protein or the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex. This can also provide insights into the cooperativity of the system.
-
3.1.2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Methodology:
-
Place one of the proteins (e.g., the E3 ligase) in the sample cell of the calorimeter.
-
Titrate the PROTAC into the sample cell and measure the heat changes to determine the binary binding affinity.
-
In a separate experiment, titrate the second protein (POI) into a solution containing a pre-formed binary complex of the first protein and the PROTAC.
-
Data Analysis: The resulting thermogram can be analyzed to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
-
3.2. In Vitro Ubiquitination Assay
-
Principle: This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
-
Methodology:
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Detection: The level of ubiquitinated target protein can be detected by various methods:
-
Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody specific for the target protein or ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.
-
AlphaLISA®: This bead-based immunoassay uses donor and acceptor beads that come into proximity when the target protein is ubiquitinated, generating a chemiluminescent signal.
-
-
3.3. Cellular Protein Degradation Assay
-
Principle: This is the definitive assay to determine the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language)
Caption: PROTAC Mechanism of Action.
References
An In-depth Technical Guide to the Applications of Bifunctional PEG Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Bifunctional PEG Derivatives
Poly(ethylene glycol), or PEG, has become a cornerstone in biomedical research due to its unique properties: it is biocompatible, non-immunogenic, and highly soluble in aqueous and organic solvents.[][2] PEGylation, the process of attaching PEG chains to molecules, enhances the pharmacokinetic properties of therapeutics by increasing their hydrodynamic size, which reduces renal clearance and shields them from enzymatic degradation and immune recognition.[][3]
Bifunctional PEG derivatives are a special class of PEG reagents that possess reactive functional groups at both ends of the polymer chain. These molecules are instrumental as crosslinkers or spacers, connecting two entities with high precision.[4] They are broadly categorized into:
-
Homobifunctional PEGs: Feature identical reactive groups at both termini (X-PEG-X). They are primarily used for symmetric cross-linking applications.
-
Heterobifunctional PEGs: Possess two different reactive groups (X-PEG-Y). This dual reactivity allows for sequential, controlled conjugation of two distinct molecules, which is critical in complex bioconjugation schemes.
The ability to customize the terminal functional groups (e.g., NHS esters for amine reactions, maleimides for thiol reactions) and the length of the PEG chain provides researchers with a molecular toolkit to precisely engineer complex biomolecular architectures for a myriad of applications.
Core Applications in Research and Drug Development
Bifunctional PEGs are integral to advancing several key areas of biomedical research.
Drug Delivery: Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker that connects these two components is critical to the ADC's success, and bifunctional PEGs are ideal candidates.
-
Role of PEG Linkers: PEG linkers in ADCs enhance the solubility and stability of the conjugate, reduce aggregation, and can modulate the pharmacokinetic profile. By adjusting the PEG chain length, researchers can optimize the distance between the antibody and the drug, which can influence efficacy and reduce steric hindrance.
-
Improving Drug-to-Antibody Ratio (DAR): Multi-arm heterobifunctional PEGs serve as a scaffold to attach multiple drug molecules to a single antibody, thereby increasing the DAR and delivering a higher payload to the target cell. This can lead to enhanced therapeutic efficacy.
Quantitative Data for PEG Linkers in ADCs
| Parameter | Description | Typical Values / Examples | Reference(s) |
| PEG Molecular Weight | The size of the PEG chain, influencing solubility and pharmacokinetics. | 2 kDa, 4 kDa, 5 kDa, 10 kDa, 20 kDa | |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to one antibody. | 2, 4, 8 | |
| Conjugation Efficiency | The percentage of the targeting molecule that is successfully conjugated. | Varies; can be optimized by reaction conditions. | |
| Monomer Purity (%) | Percentage of ADC remaining as a monomer after incubation. | >90% after 28 days for optimized linkers. | |
| Half-life Extension | Increase in circulation half-life compared to non-PEGylated versions. | 2.5-fold to 11.2-fold increase observed. |
Targeted Protein Degradation: PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PROTAC brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.
-
The Crucial Role of the PEG Linker: The linker is not just a spacer but a critical determinant of PROTAC efficacy. PEG linkers are frequently used because they enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The length and composition of the PEG linker must be optimized for each specific target.
Tissue Engineering: Hydrogel Formation
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them excellent scaffolds for tissue repair and regeneration. Bifunctional and multi-arm PEGs are widely used to form hydrogels through cross-linking.
-
Cross-linking Mechanism: Homobifunctional PEGs with reactive end groups (e.g., acrylates, amines) can be cross-linked with one another or with other polymers to form a stable hydrogel network. The mechanical properties, swelling behavior, and degradation rate of the hydrogel can be precisely tuned by changing the PEG molecular weight, concentration, and the number of arms.
-
Biofunctionalization: The bio-inert nature of PEG can be overcome by incorporating bioactive molecules. Heterobifunctional PEGs can be used to tether cell-adhesive peptides (like RGD), growth factors, or enzyme-sensitive sequences to the hydrogel scaffold, creating a more suitable environment for cell adhesion, proliferation, and tissue formation.
Quantitative Data for PEG-Based Hydrogels
| Parameter | 4-Arm PEG-Amine Hydrogel | 8-Arm PEG-Amine Hydrogel | Reference(s) |
| Crosslinker | Genipin | Genipin | |
| Gelation Time | Faster | Slower | |
| Cell Adhesion (hADSCs) | Enhanced | Lower | |
| Application | Injectable scaffolds for tissue engineering | Injectable scaffolds for tissue engineering |
Surface Modification and Diagnostics
Bifunctional PEGs are crucial for modifying the surfaces of nanoparticles, quantum dots, and biosensors to improve their performance in biological systems.
-
Nanoparticle Functionalization: Attaching heterobifunctional PEGs to the surface of nanoparticles, such as gold nanoparticles, serves two purposes. One end (e.g., a thiol group) anchors the PEG to the nanoparticle surface, while the other end provides a reactive group for conjugating targeting ligands, fluorescent dyes, or drugs. This PEG layer prevents aggregation, reduces non-specific protein adsorption, and prolongs circulation time.
-
Enhanced Immunoassays: In diagnostics, orienting antibodies correctly on a sensor surface is key to sensitivity. A bifunctional PEG linker can be used for site-directed conjugation of antibodies to an electrode or sensor surface, improving the availability of antigen-binding sites and significantly enhancing assay performance compared to random conjugation methods.
Detailed Experimental Protocols
Providing robust and reproducible protocols is essential for research. Below is a representative protocol for a two-step bioconjugation using a heterobifunctional PEG linker.
Protocol: Two-Step Protein Conjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein or peptide containing a free sulfhydryl group (Molecule-SH).
Materials:
-
Maleimide-PEG-NHS Ester (Mal-PEG-NHS)
-
Protein-NH₂ (e.g., an antibody)
-
Molecule-SH (e.g., a cysteine-containing peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.
-
Anhydrous DMSO or DMF for dissolving the PEG linker.
-
Desalting columns for purification.
Procedure:
Step 1: Reaction of Mal-PEG-NHS with Protein-NH₂
-
Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Protein Solution: Prepare a solution of Protein-NH₂ (e.g., 1-10 mg/mL) in Conjugation Buffer.
-
Linker Dissolution: Immediately before use, dissolve the Mal-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG-NHS ester to the Protein-NH₂ solution. The final concentration of organic solvent should be less than 10% to maintain protein stability.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted Mal-PEG-NHS linker using a desalting column equilibrated with Conjugation Buffer. The product is now Protein-Mal.
Step 2: Reaction of Protein-Mal with Molecule-SH
-
Molecule Preparation: Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent and subsequently remove the agent.
-
Reaction: Combine the purified Protein-Mal with the Molecule-SH in the desired molar ratio.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.
-
Final Purification: Purify the final conjugate (Protein-PEG-Molecule) using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove any unreacted molecules.
Conclusion
Bifunctional PEG derivatives are indispensable tools in modern biomedical research and drug development. Their utility as linkers and crosslinkers in ADCs, PROTACs, hydrogels, and diagnostic systems allows for the precise engineering of complex biological constructs. The ability to tune their length, functionality, and architecture provides a level of control that is critical for optimizing the safety and efficacy of next-generation therapeutics and the sensitivity of advanced diagnostics. As research continues to push the boundaries of medicine, the innovative applications of these versatile polymers will undoubtedly expand, paving the way for new solutions to pressing healthcare challenges.
References
An In-depth Technical Guide to Peg6-(CH2CO2H)2 (CAS: 77855-76-6): A Homobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Peg6-(CH2CO2H)2, a homobifunctional polyethylene glycol (PEG) linker. It details its chemical properties, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols for its use in drug discovery and development.
Core Compound Identification and Properties
This compound, identified by the CAS number 77855-76-6, is a chemical compound widely utilized as a linker in the development of novel therapeutics. Its structure features a hexa-ethylene glycol core, providing hydrophilicity, flanked by two carboxylic acid groups, which allow for covalent conjugation to other molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77855-76-6 | [1][2] |
| IUPAC Name | 3,6,9,12,15,18-hexaoxaicosanedioic acid | [2] |
| Molecular Formula | C14H26O10 | [2] |
| Molecular Weight | 354.35 g/mol | [2] |
| Appearance | Solid or viscous liquid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF. | |
| Storage | Recommended to be stored at -20°C in a dry environment. |
Primary Application: A Linker for Homo-PROTACs
This compound serves as a symmetric, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
A key application of this specific linker is in the creation of Homo-PROTACs , which are bivalent small-molecule dimerizers of an E3 ubiquitin ligase designed to induce its own degradation. A notable example is the synthesis of the Homo-PROTAC CM11 , which utilizes this compound to link two ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dimerization triggers the self-degradation of VHL.
Table 2: Biological Activity of CM11 (VHL Homo-PROTAC with Peg6 Linker)
| Compound | Target | DC50 | Cell Lines | Reference |
| CM11 | pVHL30 | <100 nM | HeLa, U2OS |
DC50: Half-maximal degradation concentration.
Signaling Pathway: Homo-PROTAC-Induced VHL Self-Degradation
The mechanism of action for a VHL Homo-PROTAC, such as CM11, involves the recruitment of two VHL E3 ligase complexes into close proximity. This induced dimerization facilitates the ubiquitination of one VHL complex by the other, marking it for degradation by the 26S proteasome. This process is a novel approach for the chemical knockdown of E3 ligases.
Caption: Mechanism of VHL self-degradation induced by a Homo-PROTAC.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Homo-PROTAC using this compound and subsequent biological evaluation.
Synthesis of a VHL Homo-PROTAC (e.g., CM11)
This protocol is adapted from the synthesis described by Maniaci et al., 2017.
Experimental Workflow:
Caption: Workflow for the synthesis of a VHL Homo-PROTAC.
Detailed Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the amine-functionalized VHL ligand (2.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of this compound, add the VHL ligand solution.
-
Add HATU (2.2 equivalents) as the coupling agent.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.4 equivalents) as the base.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final Homo-PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blotting for VHL Degradation
This protocol outlines the steps to assess the degradation of the VHL protein in cells treated with a Homo-PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Homo-PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of VHL degradation relative to the loading control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the effect of the Homo-PROTAC on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Homo-PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours).
-
-
Viability Assessment (MTT Assay example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the compound concentration.
-
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its hydrophilic nature and bifunctional carboxylic acid groups make it an ideal linker for the synthesis of PROTACs. The demonstrated success in its application for creating Homo-PROTACs that induce the self-degradation of the VHL E3 ligase highlights its potential in developing novel therapeutic strategies and chemical probes to study complex biological systems. The experimental protocols provided herein offer a foundation for the practical application of this versatile linker in a research setting.
References
A Technical Guide to the Theoretical Principles of PEGylating Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. It is employed to enhance the systemic circulation time and improve the therapeutic efficacy of nano-carrier systems.[1] This guide provides an in-depth exploration of the core principles of nanoparticle PEGylation, detailing its impact on physicochemical properties, biological interactions, and pharmacokinetic profiles. It includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for professionals in drug development and research.
Core Principles: The "Stealth" Effect and Steric Hindrance
PEGylation confers "stealth" characteristics to nanoparticles, enabling them to evade the body's natural defense mechanisms, primarily the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[2][3] The fundamental mechanism relies on the physicochemical properties of the PEG polymer.
-
Hydrophilicity and Hydration Layer: PEG is a hydrophilic polyether. When grafted onto a nanoparticle surface, it attracts and coordinates a significant number of water molecules, forming a hydrated cloud or "conformational cloud".[2] This aqueous layer acts as a physical barrier, masking the nanoparticle's core material from the surrounding biological environment.[1]
-
Steric Hindrance: The flexible and voluminous PEG chains create a steric hindrance effect. This physically prevents the adsorption of opsonins—plasma proteins like immunoglobulins and complement factors—onto the nanoparticle surface. Opsonization is a critical first step that marks foreign particles for recognition and clearance by phagocytic cells, such as macrophages in the liver and spleen. By inhibiting opsonization, PEGylation significantly reduces MPS uptake.
-
Protein Corona Modulation: Upon entering the bloodstream, nanoparticles are immediately coated with proteins, forming a "protein corona" that defines their biological identity. PEGylation dramatically alters the composition of this corona. While it doesn't eliminate protein adsorption entirely, it shifts the corona's composition away from high-affinity opsonins towards other, less immunogenic plasma proteins. The formation of the corona is a dynamic process, often described by the Vroman effect, where abundant, low-affinity proteins that arrive first are later replaced by less abundant, high-affinity proteins. PEGylation slows this process and limits the binding of proteins that trigger rapid clearance.
Key Parameters Influencing Efficacy
The effectiveness of PEGylation is not absolute and depends critically on the physicochemical properties of the PEG chains and their arrangement on the nanoparticle surface.
-
PEG Molecular Weight (MW): A higher PEG molecular weight corresponds to a longer polymer chain and a thicker steric barrier. Studies have consistently shown that increasing PEG MW can lead to longer circulation times, up to a certain point. However, excessively long PEG chains can sometimes reduce the stability of certain nanoparticle formulations, like liposomes.
-
PEG Surface Density and Conformation: The number of PEG chains per unit of surface area (grafting density) is a crucial parameter that dictates the conformation of the PEG layer.
-
"Mushroom" Conformation: At low grafting densities, where the distance (D) between PEG chains is greater than the Flory radius (RF) of the polymer, the chains adopt a relaxed, mushroom-like coil. This provides a relatively thin protective layer.
-
"Brush" Conformation: At high grafting densities (D < RF), steric repulsion forces the PEG chains to extend away from the surface, forming a dense "brush" conformation. The brush regime offers a much thicker and more effective steric barrier, leading to superior protein resistance and longer circulation half-lives.
-
Pharmacokinetics and the EPR Effect
The primary goal of PEGylation is to favorably alter the pharmacokinetics (PK) and biodistribution of nanoparticles.
-
Prolonged Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer blood circulation half-lives compared to their non-PEGylated counterparts. This extended circulation is crucial for allowing the nanoparticles to reach their target site, such as a tumor.
-
The Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation afforded by PEGylation allows nanoparticles to take advantage of the EPR effect for passive tumor targeting. Tumors often have disorganized and "leaky" blood vessels with large fenestrations (up to 400 nm), which allows nanoparticles to extravasate into the tumor tissue. Coupled with poor lymphatic drainage in the tumor microenvironment, this leads to the passive accumulation and retention of nanoparticles at the tumor site.
-
Challenges - Accelerated Blood Clearance (ABC): A significant challenge is the "Accelerated Blood Clearance" (ABC) phenomenon, where repeated administration of PEGylated nanoparticles can lead to a rapid, spleen-dependent clearance of the second dose. This is mediated by the production of anti-PEG IgM antibodies by B-cells in the spleen, which bind to the nanoparticles and activate the complement system, enhancing their uptake by Kupffer cells.
Cellular Interaction and Uptake
While PEGylation is designed to prevent interactions, for therapeutic effect, nanoparticles must eventually interact with and be taken up by target cells.
-
The "PEG Dilemma": The dense, hydrophilic PEG layer that prevents MPS uptake can also hinder the nanoparticle's interaction with target cells, a phenomenon known as the "PEG dilemma". This can reduce cellular uptake and limit the effectiveness of targeting ligands attached to the nanoparticle surface.
-
Receptor-Mediated Endocytosis: To overcome the PEG dilemma, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. These ligands are often attached to the distal end of longer PEG chains to ensure they protrude beyond the main PEG brush and are accessible for receptor binding. Binding triggers receptor-mediated endocytosis, a process often involving clathrin-coated pits, which internalizes the nanoparticle into the cell.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the effects of PEGylation.
Table 1: Impact of PEGylation on Nanoparticle Pharmacokinetics
| Nanoparticle Type | Circulation Half-Life (β-phase) | Clearance (mL/h/kg) | Area Under Curve (AUC) (µg·h/mL) |
|---|---|---|---|
| Non-PEGylated | 0.89 h | 136.4 | 7.3 |
| PEG Mushroom | 15.5 h | 1.0 | 629.8 |
| PEG Brush | 19.5 h | 0.68 | 930.5 |
Table 2: Influence of PEG Molecular Weight on Micelle Circulation
| PEG Molecular Weight | Blood Circulation Half-Life |
|---|---|
| 5 kDa | 4.6 min |
| 10 kDa | 7.5 min |
| 20 kDa | 17.7 min |
Table 3: Effect of PEGylation on Physicochemical Properties of BSA Nanoparticles
| Nanoparticle Type | Mean Diameter (nm) | Zeta Potential (mV) |
|---|---|---|
| Non-PEGylated | Not specified | -31.7 |
| PEGylated (Optimized) | 217 | -14.0 |
Table 4: Biodistribution of PEGylated Gold Nanoparticles (PEG-AuNPs) in Rats (% Injected Dose/g tissue)
| Time Post-Injection | Blood | Liver | Spleen | Kidney |
|---|---|---|---|---|
| 1 hour | ~15% | ~20% | ~10% | ~2% |
| 24 hours | ~2% | ~35% | ~25% | ~1% |
| 28 days | <1% | ~30% | ~20% | <1% |
Experimental Protocols
Detailed and reproducible methodologies are essential for developing and validating PEGylated nanoparticles.
Protocol 1: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
-
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of PEGylated nanoparticles.
-
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or deionized water) to an optimal concentration to avoid multiple scattering effects. Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.
-
Instrument Setup (DLS):
-
Thoroughly clean the cuvette with ethanol and deionized water.
-
Carefully pipette the sample into the cuvette, ensuring no bubbles are present.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2 minutes.
-
Set the correct parameters for the dispersant (viscosity and refractive index).
-
-
Measurement (DLS): Perform at least three consecutive measurements. The instrument's software will calculate the intensity-based size distribution, the Z-average diameter, and the PDI. A PDI value below 0.25 is generally considered acceptable for drug delivery applications.
-
Instrument Setup (Zeta Potential):
-
Use a dedicated, clean folded capillary cell.
-
Enter the correct dispersant parameters (viscosity, refractive index, and dielectric constant). _ Measurement (Zeta Potential): Inject the sample into the cell, avoiding bubbles. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential. Report the average value in millivolts (mV). A shift towards neutral potential post-PEGylation is indicative of successful surface coating.
-
-
Protocol 2: Quantification of PEG Surface Density by Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of PEG grafted onto the nanoparticle surface.
-
Methodology:
-
Sample Preparation: Prepare lyophilized (freeze-dried) samples of both the non-PEGylated (bare) nanoparticles and the PEGylated nanoparticles. A significant amount of dried sample (typically 5-10 mg) is required.
-
Instrument Setup: Place the dried sample in a TGA crucible. The instrument will heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).
-
Measurement: The TGA measures the sample's weight loss as a function of temperature.
-
Data Analysis:
-
Run a scan for the bare nanoparticle core to determine its thermal degradation profile.
-
Run a scan for the PEGylated nanoparticles.
-
Identify the temperature range where PEG degrades but the core material is stable (typically 300-450 °C for PEG).
-
The percentage of weight loss in this specific temperature range corresponds to the mass of PEG in the sample. This can be used to calculate the grafting density if the particle size and number are known.
-
-
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Strategic Use of PEG Spacers to Mitigate Steric Hindrance in Bioconjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steric hindrance, the obstruction of a chemical reaction or molecular interaction due to the spatial arrangement of atoms, is a significant challenge in the development of complex biologics and drug conjugates. Poly(ethylene glycol) (PEG) spacers have emerged as a versatile and powerful tool to overcome this obstacle. By covalently inserting a flexible, hydrophilic PEG chain between two molecular entities, researchers can precisely control the distance and orientation, thereby minimizing steric clashes that can impede synthesis, reduce binding affinity, or diminish therapeutic efficacy. This guide provides a comprehensive overview of the principles behind PEG spacers, quantitative data on their impact, detailed experimental protocols for their implementation, and visual diagrams to illustrate key concepts and workflows.
Introduction to Steric Hindrance and PEG Spacers
In the intricate world of molecular biology and drug development, the three-dimensional structure of molecules is paramount. Steric hindrance occurs when the bulky nature of molecules or parts of molecules prevents them from fitting together or approaching a reactive site.[1] This can lead to a host of problems, including:
-
Reduced Reaction Efficiency: In bioconjugation, bulky molecules may fail to react efficiently, leading to low yields of the desired product.[2]
-
Impaired Biological Activity: The therapeutic action of a drug, such as an antibody binding to its antigen or an enzyme to its substrate, can be blocked if a conjugated payload physically obstructs the binding site.[3]
-
Increased Aggregation: Hydrophobic drugs conjugated to proteins can lead to aggregation, reducing solubility and stability.[4]
Poly(ethylene glycol) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[5] When used as a spacer or linker, PEG offers a solution to these challenges by providing a flexible, hydrophilic arm that physically separates the conjugated molecules. This separation minimizes steric clashes and can confer a range of benefits, including improved solubility, enhanced stability, and optimized pharmacokinetics. Discrete PEGs (dPEGs), which have a precise and uniform chain length, are particularly valuable in therapeutic applications where batch-to-batch consistency is critical.
The Impact of PEG Spacer Length on Molecular Interactions
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The choice of length represents a trade-off between providing sufficient separation and avoiding potential negative effects.
-
Too Short: A short linker may not adequately separate the conjugated molecules, resulting in persistent steric hindrance.
-
Too Long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially masking its active site or leading to unexpected conformational changes.
The optimal PEG length depends on the size and nature of the molecules being conjugated, the desired biological outcome, and the specific application, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data on PEG Spacer Effects
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics.
Table 1: Effect of Mini-PEG Spacer Length on Binding Affinity (IC50) of a Bombesin Antagonist
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Units (n) | IC50 (nM) |
| PEG2 | 2 | 3.1 ± 0.2 |
| PEG3 | 3 | 3.9 ± 0.3 |
| PEG4 | 4 | 5.4 ± 0.4 |
| PEG6 | 6 | 5.8 ± 0.3 |
Data from a study on bombesin antagonists suggests that for this particular small peptide, increasing the mini-PEG spacer length from 2 to 6 units resulted in a slight decrease in binding affinity (higher IC50).
Table 2: Impact of PEG Spacer Length on Bioactivity of PEGylated Staphylokinase (Sak)
| PEGylated Sak Variant | PEG Size (kDa) | Conjugation Site | Relative Bioactivity (%) |
| Unmodified Sak | - | - | 100 |
| Sak-mal5k | 5 | C-terminus | Lower than unmodified |
| Sak-ald5k | 5 | N-terminus | Lower than Sak-mal5k |
| Sak-mal20k | 20 | C-terminus | Lower than Sak-mal5k |
| Sak-ald20k | 20 | N-terminus | Lower than Sak-mal20k |
This study demonstrates that both PEG size and the site of conjugation affect the bioactivity of Staphylokinase, with larger PEGs and N-terminal conjugation leading to a greater reduction in activity due to steric shielding of the active site.
Table 3: Influence of PEG Spacers on Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR)
| Linker-Payload | PEG Spacer | Average DAR |
| Val-Ala Cleavable Trigger | None | Lower |
| Val-Ala Cleavable Trigger | PEG12 | 3.0 |
| Val-Cit Cleavable Trigger | None | Higher |
| Val-Cit Cleavable Trigger | PEG12 | 2.7 |
This data highlights the complex interplay between the linker, payload, and PEG spacer, where the addition of a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, likely due to a trade-off between hydrophobicity and steric hindrance.
Experimental Protocols for PEGylation
The successful implementation of PEG spacers requires robust and well-defined experimental protocols. The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule.
Protocol for Amine-Reactive PEGylation (NHS Ester)
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-Ester-PEG reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography column)
Methodology:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the degree of PEGylation, and assess purity.
Protocol for Thiol-Reactive PEGylation (Maleimide)
This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein or peptide with a free cysteine residue
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA)
-
Maleimide-PEG reagent
-
(If necessary) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
-
Purification system (e.g., SEC column)
Methodology:
-
Protein Preparation: Dissolve the protein/peptide in the reaction buffer. If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
Prepare the PEG-Maleimide: Dissolve the Maleimide-PEG reagent in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size exclusion chromatography to remove unreacted PEG and other impurities.
-
Characterization: Analyze the purified product using techniques such as mass spectrometry and HPLC to confirm conjugation and purity.
Applications in Drug Development
The strategic use of PEG spacers is particularly impactful in the development of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Steric hindrance can be a major issue, as the bulky drug payload can interfere with the antibody's ability to bind to its target. PEG spacers are incorporated to:
-
Preserve Binding Affinity: By physically separating the drug from the antibody, the spacer ensures the antigen-binding site remains unobstructed.
-
Improve Solubility: Many cytotoxic drugs are hydrophobic. The hydrophilic PEG linker improves the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.
-
Enable Higher Drug-to-Antibody Ratios (DAR): PEG linkers can help solubilize hydrophobic payloads, allowing more drug molecules to be attached to each antibody without causing aggregation, potentially increasing potency.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex. PEG-based linkers are widely used in PROTAC design because they:
-
Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for allowing the target protein and E3 ligase to adopt the correct orientation for ubiquitination.
-
Enhance Solubility and Permeability: The hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which is essential for its in vivo efficacy.
Conclusion
PEG spacers are an indispensable tool in modern bioconjugation and drug development. By providing a means to rationally control intermolecular distances, they effectively mitigate the negative impacts of steric hindrance. The ability to tune the length and chemistry of PEG linkers allows scientists to optimize the properties of complex biologics, leading to more effective, stable, and soluble therapeutics. As our understanding of molecular interactions continues to grow, the strategic application of PEG spacers will remain a cornerstone of innovative drug design and protein engineering.
References
The Rise of the Dimer: A Technical Guide to the Discovery and Development of Homo-PROTACs
Executive Summary: The field of targeted protein degradation has been revolutionized by Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A novel and intriguing subclass of these molecules, known as homo-PROTACs, are bivalent molecules designed to induce the dimerization and subsequent self-degradation of an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of homo-PROTACs, with a focus on seminal examples targeting the VHL and Cereblon E3 ligases. We present key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of the core mechanisms and workflows to equip researchers and drug developers with a comprehensive understanding of this emerging therapeutic modality.
Introduction: Beyond Inhibition to Induced Degradation
Traditional pharmacology has largely relied on an "occupancy-driven" model, where small molecules inhibit the function of a target protein by binding to its active site. While successful, this approach is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain efficacy. Targeted Protein Degradation (TPD) offers a paradigm shift to an "event-driven" mechanism. PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.
Within this innovative landscape, homo-PROTACs represent a unique conceptual leap. Instead of targeting a separate disease-causing protein, a homo-PROTAC is composed of two identical (or similar) ligands that bind to an E3 ligase, effectively inducing the E3 ligase to target itself for degradation. This "suicide-type" chemical knockdown provides a powerful tool for studying E3 ligase biology and presents a new therapeutic strategy for diseases where an E3 ligase itself is a key driver.[1]
Core Concept: The Mechanism of Homo-PROTAC Action
The fundamental principle of a homo-PROTAC is to induce the homodimerization of an E3 ligase, creating a scenario where one molecule of the E3 ligase complex acts as the enzyme, and the other acts as the substrate.[1][2] This forced proximity initiates an intra-complex ubiquitination event, leading to the poly-ubiquitination and subsequent proteasomal degradation of the E3 ligase itself.
This process can be broken down into several key steps, as illustrated below.
Caption: Homo-PROTACs induce E3 ligase dimerization, leading to self-ubiquitination and proteasomal degradation.
Hijacking the Ubiquitination Cascade
The efficacy of a homo-PROTAC is entirely dependent on its ability to successfully co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). This intricate pathway involves a three-enzyme cascade (E1, E2, and E3) that sequentially transfers ubiquitin molecules to a substrate protein. The E3 ligase provides the substrate specificity. A homo-PROTAC forces the E3 ligase to recognize another copy of itself as a substrate, initiating the cascade that leads to its own destruction.
Caption: The E1-E2-E3 cascade is co-opted by a homo-PROTAC to transfer ubiquitin (Ub) onto the E3 ligase itself.
Discovery and Development of Seminal Homo-PROTACs
The proof-of-concept for homo-PROTACs has been demonstrated primarily with molecules targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, two of the most widely utilized ligases in the broader PROTAC field.
VHL Homo-PROTACs: The CM11 Story
The first compelling demonstration of the homo-PROTAC concept came from the Ciulli lab, which developed bivalent molecules from a potent VHL ligand (VH032).[1][2] By systematically exploring different linker lengths and attachment points on the VHL ligand, they developed CM11, a highly potent and selective degrader of pVHL. CM11 is a symmetrical molecule composed of two VHL ligands joined by a polyethylene glycol (PEG) linker. It was found to induce potent, rapid, and proteasome-dependent self-degradation of the long isoform of VHL (pVHL30) at nanomolar concentrations. Biophysical studies confirmed that CM11 drives the formation of a highly cooperative (VHL)₂:CM11 ternary complex, providing a molecular rationale for its potent cellular activity.
CRBN Homo-PROTACs
Following the success with VHL, researchers applied the same principle to CRBN, the substrate receptor for the CRL4-CRBN E3 ligase complex. Using pomalidomide, a well-characterized CRBN ligand, various groups synthesized homobifunctional PROTACs. These molecules were shown to induce the dimerization of two CRBN molecules, leading to self-ubiquitination and degradation. A key finding was the identification of compound 15a (also referred to as compound 8 in some studies), which proved to be a highly potent and efficient CRBN degrader with minimal off-target effects on CRBN's natural neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). This high degree of selectivity underscores the potential of homo-PROTACs as precise chemical probes to study E3 ligase function without the confounding effects of modulating downstream substrates.
Quantitative Analysis of Homo-PROTAC Efficacy
The performance of a homo-PROTAC is assessed using several key metrics, including its degradation potency (DC₅₀), maximum level of degradation (Dₘₐₓ), and its binding affinity (Kd) and cooperativity (α) in forming the dimeric ternary complex.
Table 1: Degradation Potency of VHL Homo-PROTAC CM11
| Compound | Target E3 Ligase | Cell Line | Time (h) | DC₅₀ (nM) | Dₘₐₓ | Citation(s) |
|---|---|---|---|---|---|---|
| CM11 | VHL (pVHL30) | HeLa | 4 | Potent degradation at 10 nM | >95% | |
| CM11 | VHL (pVHL30) | HeLa | 24 | < 100 | >95% |
| CM11 | VHL (pVHL30) | U2OS | 1 | Potent degradation at 1 µM | >95% | |
Table 2: Biophysical Characteristics of VHL Homo-PROTAC CM11
| Parameter | Value | Method | Description | Citation(s) |
|---|---|---|---|---|
| Binding Affinity (Kd) | ≤ 11 nM | ITC | Binding affinity of CM11 to a single VHL molecule. | |
| Cooperativity (α) | 18 | ITC | Factor of affinity enhancement in forming the (VHL)₂:CM11 ternary complex over the binary complexes. |
| Stoichiometry (n) | 2:1 (VHL:CM11) | ITC | Confirms the formation of a dimeric complex. | |
Table 3: Degradation Potency of a Pomalidomide-based CRBN Homo-PROTAC
| Compound | Target E3 Ligase | Cell Line | Time (h) | Concentration for Effect | Dₘₐₓ | Citation(s) |
|---|
| 15a | CRBN | MM1.S | 24 | Active < 100 nM | ~90% | |
Experimental Evaluation Workflow
The development and validation of a homo-PROTAC involves a multi-step workflow, beginning with rational design and culminating in cellular and mechanistic validation. This process ensures that the observed degradation is a direct result of the intended homo-PROTAC mechanism.
Caption: A stepwise workflow for the design, synthesis, and validation of novel homo-PROTAC molecules.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for key experiments essential for the characterization of homo-PROTACs.
Cellular Degradation Assay (Western Blot)
This assay is the primary method to confirm and quantify the degradation of the target E3 ligase in a cellular context.
-
Objective: To measure the dose- and time-dependent degradation of a target E3 ligase (e.g., VHL or CRBN) upon treatment with a homo-PROTAC.
-
Materials:
-
Cell line expressing the target E3 ligase (e.g., HeLa, MM1.S).
-
Homo-PROTAC compound and DMSO (vehicle control).
-
Cell culture medium and plates (6-well or 12-well).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-VHL, anti-CRBN, anti-GAPDH, or anti-Tubulin as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the homo-PROTAC in culture medium. Treat cells for the desired time points (e.g., 1, 4, 8, 24 hours) and concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, incubate on ice for 20 minutes, then scrape and collect the lysate.
-
Lysate Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer. Boil samples at 95°C for 5-10 minutes.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imager. Quantify band intensities relative to the loading control to determine the percentage of protein remaining.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates that the homo-PROTAC induces self-ubiquitination of the target E3 ligase.
-
Objective: To reconstitute the ubiquitination cascade in vitro and observe the formation of poly-ubiquitin chains on the target E3 ligase in the presence of the homo-PROTAC.
-
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D family).
-
Recombinant target E3 ligase complex (e.g., VCB complex).
-
Human ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Homo-PROTAC compound and DMSO.
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction components. A typical 20 µL reaction might include: E1 (e.g., 100 nM), E2 (e.g., 1 µM), E3 ligase (e.g., 500 nM), and ubiquitin (e.g., 50 µM) in 1x reaction buffer.
-
Add Compound: Add the homo-PROTAC to the desired final concentration (e.g., 1 µM). Include a DMSO control.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot, probing with an antibody against the E3 ligase. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination.
-
Binding Affinity and Thermodynamics (Isothermal Titration Calorimetry)
ITC is the gold standard for quantifying the binding affinity, stoichiometry, and thermodynamic properties of the homo-PROTAC interacting with its target E3 ligase.
-
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for both the binary (PROTAC:E3) and ternary (PROTAC:(E3)₂) interactions.
-
Materials:
-
Isothermal titration calorimeter.
-
Highly purified, concentrated E3 ligase protein (e.g., VCB complex).
-
Homo-PROTAC compound.
-
Perfectly matched dialysis buffer for both protein and compound to minimize heats of dilution. The buffer should be degassed.
-
-
Protocol:
-
Sample Preparation: Prepare the E3 ligase solution (e.g., 5-50 µM) in the ITC cell and the homo-PROTAC solution (typically 10-fold higher concentration) in the syringe, both in the identical, matched buffer.
-
Control Titration: First, perform a control experiment by titrating the homo-PROTAC into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
Experimental Titration: Titrate the homo-PROTAC from the syringe into the E3 ligase in the cell using a series of small, timed injections. The instrument will measure the minute heat changes (exothermic or endothermic) upon binding.
-
Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site sequential binding) to calculate Kd, n, and ΔH. For homo-PROTACs, observing n=0.5 (or n=2 if titrating protein into PROTAC) is indicative of the 2:1 dimeric complex formation.
-
Ternary Complex Formation (Fluorescence Polarization)
FP is a solution-based, homogeneous technique that can be adapted to study the formation and stability of the dimeric ternary complex.
-
Objective: To quantify the affinity of the ternary complex and determine the cooperativity of its formation.
-
Materials:
-
A fluorescently labeled ligand for the E3 ligase (a "tracer").
-
Purified E3 ligase protein.
-
Homo-PROTAC compound.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Binary Affinity (Competition Assay): First, determine the binary binding affinity of the unlabeled homo-PROTAC. Incubate a constant concentration of E3 ligase and the fluorescent tracer with increasing concentrations of the homo-PROTAC. The unlabeled compound will displace the tracer, causing a decrease in polarization. This data can be used to calculate an IC₅₀, which can be converted to a Ki.
-
Ternary Complex Formation: This is more complex and often requires a pre-formed binary complex. One approach is to saturate the homo-PROTAC with one equivalent of E3 ligase and then titrate this binary complex into a solution containing more E3 ligase. An increase in polarization would indicate the formation of the larger, slower-tumbling ternary complex.
-
Data Analysis: Changes in millipolarization (mP) units are plotted against the concentration of the titrated component. The data is fitted to a binding equation to determine the apparent Kd of the ternary complex. Cooperativity (α) can be calculated by comparing the theoretical and observed affinities of the ternary complex based on the binary affinities.
-
Impact on Signaling Pathways: The VHL Example
Degrading an E3 ligase can have significant downstream consequences on cellular signaling pathways. VHL is a critical negative regulator of the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor. By degrading VHL, a homo-PROTAC can phenocopy VHL loss-of-function, leading to the stabilization and accumulation of HIF-1α and the subsequent activation of the hypoxic response. However, potent homo-PROTACs like CM11 were shown to induce VHL degradation without triggering a significant hypoxic response, highlighting the nuanced and context-dependent outcomes of this approach.
Caption: VHL homo-PROTACs can degrade VHL, potentially stabilizing HIF-1α and activating hypoxic gene expression.
Conclusion and Future Perspectives
Homo-PROTACs have emerged from a creative chemical biology concept into a validated strategy for the selective knockdown of E3 ubiquitin ligases. They represent invaluable research tools for dissecting the complex biology of the ubiquitin-proteasome system and offer a novel therapeutic modality for targeting E3 ligases that are overactive or play a central role in disease pathogenesis. The development of potent and selective degraders for VHL and CRBN provides a strong foundation for this approach.
Future efforts will likely focus on expanding the toolbox of E3 ligases that can be targeted for self-degradation, optimizing the drug-like properties of existing homo-PROTACs to improve their in vivo efficacy, and exploring their therapeutic potential in oncology and beyond. As our understanding of the intricate interplay between ternary complex stability, ubiquitination efficiency, and degradation selectivity continues to grow, the rational design of next-generation homo-PROTACs will undoubtedly accelerate their journey from laboratory tools to clinical candidates.
References
A Technical Guide to Polyethylene Glycol (PEG) in Drug Delivery Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG in Modern Pharmaceutics
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-toxic polymer that has become a cornerstone in the development of advanced drug delivery systems.[1][2] Its primary function is to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, ranging from small molecules to large biologics and nanoparticles.[3][4] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts a "stealth" characteristic, enabling drugs and their carriers to evade the body's immune system and prolonging their circulation time.[5] This modification enhances drug stability, increases solubility, and allows for more controlled release, ultimately improving therapeutic efficacy and patient compliance. This guide provides an in-depth overview of the fundamental concepts of PEG-based drug delivery, including its mechanisms, quantitative effects, and the experimental protocols essential for its development and characterization.
Core Concepts of PEGylation
PEGylation is a versatile technology that leverages the unique physicochemical properties of PEG to overcome common challenges in drug delivery. The fundamental principle lies in creating a hydrated layer around the drug or carrier, which masks it from systemic clearance mechanisms.
The "Stealth" Effect and Mechanism of Action
When a drug or nanoparticle is introduced into the bloodstream, it is often recognized by the immune system's reticuloendothelial system (RES), primarily through the process of opsonization, where plasma proteins (opsonins) bind to its surface, marking it for clearance by phagocytic cells like macrophages. PEGylation provides a protective hydrophilic shield around the therapeutic agent. This steric barrier physically hinders the binding of opsonins and prevents recognition by phagocytes, a phenomenon widely known as the "stealth effect". This evasion of the immune system leads to a significantly extended circulation half-life and allows for greater accumulation at the target site, such as a tumor, through the Enhanced Permeation and Retention (EPR) effect.
Advantages of PEGylation
The application of PEGylation technology offers numerous clinical benefits:
-
Prolonged Plasma Half-Life: By reducing renal clearance and RES uptake, PEGylation dramatically increases the circulation time of therapeutics. This allows for less frequent dosing, improving patient quality of life.
-
Enhanced Solubility and Stability: PEG is highly water-soluble and can be conjugated to poorly soluble drugs to improve their dissolution profile and bioavailability. It also protects drugs from enzymatic degradation.
-
Reduced Immunogenicity and Antigenicity: The PEG shield can mask antigenic epitopes on therapeutic proteins, reducing the likelihood of an immune response.
-
Controlled Release: When used in nanoparticle formulations, PEG can help control the rate of drug release from the carrier.
Challenges and Disadvantages
Despite its significant advantages, PEGylation is not without its challenges:
-
The "PEG Dilemma": While the steric hindrance of PEG is beneficial for avoiding immune clearance, it can also interfere with the interaction between the drug and its target receptor or reduce cellular uptake of nanoparticles, potentially lowering therapeutic efficacy.
-
Immunogenicity and Accelerated Blood Clearance (ABC): Contrary to the long-held belief that PEG is non-immunogenic, studies have shown that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies (typically IgM). Upon repeated administration, these antibodies can bind to the PEGylated drug, leading to rapid clearance by the immune system—a phenomenon known as Accelerated Blood Clearance (ABC).
-
Non-Biodegradability: A significant drawback of PEG is its low biodegradability. This raises concerns about the potential for systemic accumulation and long-term toxicity, particularly with high molecular weight PEGs.
-
Manufacturing Complexity: PEGylation adds complexity to the manufacturing process, requiring precise control to ensure consistent product quality and batch-to-batch reproducibility.
Quantitative Impact of PEGylation on Pharmacokinetics
The effects of PEGylation are most evident in the significant improvements to a drug's pharmacokinetic profile. The tables below summarize quantitative data from various studies, illustrating the impact of PEGylation on circulation half-life and stability.
Table 1: Effect of PEGylation on Plasma Half-Life
| Therapeutic Agent | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon-α | 12 | ~2-3 hours | 27-37 hours | ~10x | |
| TIMP-1 | 20 | 1.1 hours | 28 hours | ~25x | |
| PEG Polymer (itself) | 6 | 18 minutes | - | - | |
| PEG Polymer (itself) | 50 | - | 16.5 hours | - |
Table 2: Effect of PEGylation on Drug Stability Against Enzymatic Degradation
| Therapeutic Agent | Enzyme | Incubation Time | Degradation (Unmodified) | Degradation (PEGylated) | Reference(s) |
| Insulin | Elastase | 1 hour | ~70% | ~10-30% | |
| Insulin | Pepsin | 1 hour | 100% | ~50-70% |
Key Experimental Protocols
The development of PEGylated drug delivery systems requires rigorous characterization. The following sections detail common experimental protocols for evaluating these systems.
Protocol 1: Quantification of PEGylation Efficiency
Objective: To determine the degree of PEGylation, which is the average number of PEG molecules conjugated to a protein or nanoparticle.
Methodology: Colorimetric Barium-Iodide Assay
-
Preparation of Reagents:
-
Barium Chloride Solution: Prepare a 5% (w/v) solution of BaCl₂ in 0.1 M HCl.
-
Iodine Solution: Prepare a 0.05 M solution of iodine (I₂) and potassium iodide (KI) in deionized water.
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions with known concentrations of the free PEG polymer.
-
To each standard, add the barium chloride solution followed by the iodine solution.
-
Incubate the mixture for 15-20 minutes at room temperature.
-
Measure the absorbance of the resulting colored complex at 535 nm using a UV-Vis spectrophotometer.
-
Plot the absorbance versus PEG concentration to generate a standard curve.
-
-
Sample Analysis:
-
Purify the PEGylated sample to remove any unreacted, free PEG.
-
Treat the purified PEGylated sample with the barium chloride and iodine solutions in the same manner as the standards.
-
Measure the absorbance at 535 nm.
-
-
Calculation:
-
Determine the concentration of PEG in the sample by interpolating its absorbance value on the standard curve.
-
Separately, determine the concentration of the protein or nanoparticle.
-
Calculate the molar ratio of PEG to the protein/nanoparticle to determine the degree of PEGylation.
-
Alternative Methods: Size-Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can also be used for more precise quantification.
Protocol 2: Characterization of PEGylated Nanoparticles
Objective: To determine the physical properties of PEGylated nanoparticles, including size, size distribution, and surface charge.
Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation:
-
Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration. The solution should be transparent or slightly turbid.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates that could interfere with the measurement.
-
-
Dynamic Light Scattering (for Size and Polydispersity Index - PDI):
-
Place the sample into a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (typically 25°C).
-
Perform at least three consecutive measurements to ensure reproducibility.
-
Data Analysis: The instrument software will report the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value below 0.25 is generally considered desirable for drug delivery applications. Note that the hydrodynamic diameter measured by DLS will be larger than the core size observed via Transmission Electron Microscopy (TEM) because it includes the PEG corona and a solvent layer.
-
-
Zeta Potential Measurement (for Surface Charge):
-
Dilute the sample as required for the instrument.
-
Inject the sample into a dedicated folded capillary cell.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Data Analysis: The zeta potential provides information on the colloidal stability of the nanoparticles. A significant change in zeta potential post-PEGylation (e.g., a shift towards neutral) can confirm successful surface modification.
-
Protocol 3: In Vitro Drug Release Assay
Objective: To evaluate the rate and extent of drug release from the PEGylated carrier in a simulated physiological environment.
Methodology: Dynamic Dialysis Method
-
Setup:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free drug to pass through but small enough to retain the drug-loaded nanoparticles.
-
Place a known amount of the PEGylated drug formulation into a dialysis bag or device (the donor chamber).
-
Submerge the donor chamber in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker (the acceptor chamber).
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous, gentle stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the acceptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to generate a drug release profile.
-
Protocol 4: In Vivo Evaluation of Pharmacokinetics
Objective: To determine the circulation half-life, distribution, and clearance of the PEGylated drug delivery system in an animal model.
Methodology: Murine Pharmacokinetic Study
-
Animal Model:
-
Select an appropriate animal model (e.g., Balb/c or C57BL/6 mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Administration:
-
Administer the PEGylated formulation and a non-PEGylated control to different groups of animals via the desired route (e.g., intravenous injection).
-
-
Blood Sampling:
-
At designated time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h), collect blood samples from the animals (e.g., via tail vein or retro-orbital sinus).
-
Process the blood samples to isolate plasma or serum.
-
-
Drug Quantification:
-
Quantify the concentration of the drug in the plasma/serum samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma drug concentration versus time for each group.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Compare the parameters between the PEGylated and non-PEGylated groups to determine the in vivo impact of PEGylation.
-
Conclusion and Future Perspectives
PEGylation remains a gold standard and a powerful strategy in drug delivery, offering substantial improvements in the pharmacokinetic profiles of a wide array of therapeutic agents. The ability of PEG to confer "stealth" properties, enhance stability, and increase solubility has led to the successful development of numerous FDA-approved products. However, the field must continue to address the challenges of potential immunogenicity, the ABC phenomenon, and the "PEG dilemma". Future innovations are focused on developing next-generation PEGylation technologies, such as site-specific conjugation to preserve bioactivity and the use of biodegradable linkers or alternative hydrophilic polymers to mitigate concerns about long-term accumulation. As research advances, a deeper understanding of the complex interactions between PEGylated systems and the biological environment will pave the way for the design of even safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. Effective drug delivery by PEGylated drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives [mdpi.com]
Methodological & Application
Application Note: Protocol for Conjugating Peg6-(CH2CO2H)2 to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules. The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule.[1][2] This document provides a detailed protocol for the conjugation of a dicarboxylic acid PEG derivative, Peg6-(CH2CO2H)2, to molecules containing primary amines (e.g., lysine residues on proteins or amine-functionalized surfaces). The protocol is based on the widely used and robust carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4]
Principle of the Reaction
The conjugation process is typically a two-step reaction designed to form a stable amide bond between the carboxylic acid groups of this compound and the primary amines of the target molecule.[4]
-
Activation Step: The carboxylic acid groups on the PEG linker are first activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate readily reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This conversion is crucial as it improves the efficiency of the subsequent conjugation and reduces side reactions. The activation is most efficient at a slightly acidic pH (4.7-6.0).
-
Conjugation Step: The purified or in-situ-prepared PEG-NHS ester reacts with primary amines on the target molecule at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.
Caption: EDC/NHS activation and conjugation chemistry pathway.
Experimental Protocols
This section details the methodology for conjugating this compound to a primary amine-containing molecule, such as a protein. A two-step aqueous protocol is highly recommended to maximize efficiency and minimize undesirable side reactions, such as intra-protein cross-linking by EDC.
Required Materials
-
PEG Reagent: this compound
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Do not use phosphate or carboxylate buffers as they interfere with EDC).
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Do not use buffers with primary amines like Tris or glycine).
-
Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0.
-
-
Purification: Desalting columns (e.g., Sephadex G-25), dialysis cassettes, or appropriate chromatography system (SEC, IEX).
-
Amine-containing Molecule: Protein, peptide, or other molecule to be conjugated.
Two-Step Aqueous Conjugation Protocol
This is the preferred method for conjugating to proteins in an aqueous environment.
Step 1: Activation of this compound
-
Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions immediately before use.
-
Dissolution: Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Activation:
-
Add a 5 to 10-fold molar excess of EDC to the dissolved PEG.
-
Immediately add a 2 to 5-fold molar excess of Sulfo-NHS to the reaction mixture.
-
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Primary Amine
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, the activated PEG-NHS ester can be quickly purified using a desalting column equilibrated with Conjugation Buffer (e.g., PBS, pH 7.2). This step must be performed rapidly as the NHS ester is susceptible to hydrolysis.
-
pH Adjustment: If not performing buffer exchange, increase the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of concentrated Conjugation Buffer.
-
Conjugation Reaction: Immediately add the activated PEG-NHS ester solution to the protein solution (also in Conjugation Buffer). The molar ratio of activated PEG to the protein should be optimized but a common starting point is a 10 to 20-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer (e.g., Tris-HCl to a final concentration of 50 mM). Incubate for 15-60 minutes at room temperature to deactivate any unreacted PEG-NHS ester.
-
Purification: Proceed immediately to the purification of the PEG-conjugate to remove unreacted PEG, quenching reagents, and other byproducts.
Caption: Experimental workflow for a two-step aqueous conjugation.
Data Presentation: Reaction Parameters
The efficiency of the conjugation reaction is highly dependent on several parameters. The following tables summarize recommended starting conditions, which should be optimized for each specific application.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to PEG-COOH) | Molar Ratio (relative to Protein) | Purpose |
| This compound | 1x | 10-20x | The amount of PEG linker to add. |
| EDC-HCl | 5-10x | - | Activates the carboxyl groups. |
| NHS/Sulfo-NHS | 2-5x | - | Stabilizes the activated intermediate. |
Table 2: Key Experimental Conditions
| Step | Parameter | Recommended Range | Rationale |
| Activation | pH | 4.7 - 6.0 | Optimal for EDC-mediated carboxyl activation. |
| Temperature | Room Temperature (20-25°C) | Sufficient for rapid activation. | |
| Duration | 15 - 30 minutes | Balances activation with NHS ester stability. | |
| Conjugation | pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and reactive. |
| Temperature | 4°C or Room Temperature | Room temperature is faster; 4°C can improve stability for sensitive proteins. | |
| Duration | 2 hours - Overnight | Longer incubation can increase conjugation efficiency. |
Purification and Characterization
Post-conjugation, the reaction mixture is a heterogeneous mix of the desired PEGylated product, unreacted protein, excess PEG, and reaction byproducts. Effective purification is critical to isolate the conjugate of interest.
Table 3: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficiently removes unreacted PEG and small molecule byproducts. | May not separate unreacted protein from mono-PEGylated protein effectively if size difference is small. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can separate protein species with different numbers of attached PEG chains (PEGamers). | Requires optimization of buffer and gradient conditions. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Simple method to remove small molecule impurities and excess PEG. | Slow; may not be effective for removing larger unreacted PEG molecules. |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of positional isomers and different PEGylated species. | Often requires organic solvents which can denature proteins. |
Following purification, the conjugate should be characterized to confirm successful PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides precise mass data to confirm the covalent attachment of the PEG chain and determine the degree of PEGylation.
-
HPLC Analysis: Techniques like SEC-HPLC or IEX-HPLC can be used to assess the purity of the final product and quantify the different species present.
References
A Step-by-Step Guide to Synthesizing VHL-Recruiting Homo-PROTACs Using a PEG6 Linker
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Synthesis and Evaluation of Homo-PROTACs for Targeted Protein Degradation.
This guide provides a comprehensive protocol for the synthesis of homo-PROTACs, specifically focusing on the dimerization of the von Hippel-Lindau (VHL) E3 ubiquitin ligase using a PEG6-based linker. Homo-PROTACs represent an innovative chemical biology tool designed to induce the self-degradation of an E3 ligase, offering a novel approach for studying the ubiquitin-proteasome system and developing new therapeutic modalities. The following protocols are based on established methodologies and provide a step-by-step approach from the synthesis of the VHL ligand to the final homo-PROTAC assembly and characterization.
Introduction to Homo-PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A homo-PROTAC is a specialized type of PROTAC composed of two identical ligands for an E3 ubiquitin ligase, connected by a chemical linker. This design induces the dimerization of the E3 ligase, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This "suicide-type" chemical knockdown provides a powerful method for probing the function of specific E3 ligases.[1][2]
This document will focus on the synthesis of a VHL-based homo-PROTAC, designated as CM11, which utilizes a PEG6 linker to connect two molecules of the VHL ligand VH032.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized homo-PROTAC CM11, which employs a PEG linker. This data is essential for assessing the efficacy and purity of the final compound.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| CM11 | 1156.4 | ~60% | >95% | <100 | >90% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Experimental Protocols
Materials and Reagents
-
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted.
-
Peg6-(CH2CO2H)2 linker.
-
VHL ligand precursor (e.g., based on VH032 synthesis).
-
Coupling agents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA, TEA).
-
Solvents (e.g., DMF, DCM, TFA).
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification equipment (e.g., flash chromatography system, HPLC).
-
Analytical instruments (e.g., NMR spectrometer, mass spectrometer).
Synthesis of the VHL Ligand (VH032 Precursor)
The synthesis of the VHL ligand is a multi-step process. A common precursor, compound 7 (as described by Maniaci et al., 2017), is synthesized according to previously reported procedures with minor modifications to improve yield and purity. Key steps often involve the coupling of Boc-L-Hyp and Boc-tert-leucine, where the use of HATU in combination with HOAt is recommended to avoid side products.
Synthesis of the PEG6-Linker Acid
The commercially available this compound can be used directly. However, if a custom synthesis is required, it can be prepared from the corresponding polyethylene glycol diol through a two-step process of tosylation followed by nucleophilic substitution with a protected carboxylate, and subsequent deprotection.
Synthesis of the Homo-PROTAC (CM11)
The final homo-PROTAC is assembled by coupling two equivalents of the VHL ligand to the PEG6 dicarboxylic acid linker.
Step 1: Activation of the Linker
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
Step 2: Coupling with the VHL Ligand
-
To the activated linker solution, add the VHL ligand precursor (e.g., the amine-functionalized VH032 derivative, 2 equivalents).
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/MeOH) to yield the final homo-PROTAC.
Step 4: Characterization
-
Confirm the structure and purity of the synthesized homo-PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity by analytical HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of VHL Homo-PROTAC Action
The following diagram illustrates the mechanism of action of a VHL-recruiting homo-PROTAC. The homo-PROTAC induces the dimerization of the VHL E3 ligase complex, leading to its auto-ubiquitination and subsequent degradation by the proteasome. This results in the stabilization of VHL's primary substrate, HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.
Caption: Mechanism of VHL homo-PROTAC induced degradation and downstream signaling.
Experimental Workflow for Homo-PROTAC Synthesis
This diagram outlines the key steps in the synthesis and evaluation of a homo-PROTAC.
Caption: Workflow for the synthesis and evaluation of homo-PROTACs.
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Gold Nanoparticles with PEG6-(CH2CO2H)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, diagnostic imaging, and therapeutics.[1] Their unique optical and electronic properties, combined with their biocompatibility and ease of surface functionalization, make them an ideal platform for these applications.[2] However, unmodified AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system.
Surface modification with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely adopted strategy to overcome these limitations. PEGylation imparts a hydrophilic shell to the nanoparticles, which enhances their colloidal stability, reduces non-specific protein adsorption, and prolongs their circulation time in the bloodstream.[3] This application note focuses on the use of a specific bifunctional PEG derivative, PEG6-(CH2CO2H)2 (dicarboxylic acid-terminated polyethylene glycol), for the surface modification of gold nanoparticles. The terminal carboxylic acid groups on this PEG linker provide versatile anchor points for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes, making it a valuable tool for the development of advanced nanomedicines.[4]
This document provides detailed protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent surface modification with this compound. It also includes a summary of key characterization data and visual workflows to guide researchers in this process.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and surface modification of gold nanoparticles with carboxylated PEG. The data is compiled from various studies and represents expected values.
| Parameter | Citrate-Stabilized AuNPs | AuNPs-PEG6-(CH2CO2H)2 | Reference |
| Core Diameter (TEM) | 11.5 ± 1.8 nm | 14.3 ± 0.9 nm | [5] |
| Hydrodynamic Diameter (DLS) | ~20-30 nm | 35.4 ± 0.3 nm | |
| Zeta Potential | -22.1 mV to -28.23 mV | -13.8 ± 2.0 mV to -45.72 ± 2.53 mV | |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~520-530 nm |
Table 1: Physicochemical properties of gold nanoparticles before and after surface modification with carboxylated PEG.
| Characterization Technique | Purpose | Expected Observations |
| Transmission Electron Microscopy (TEM) | To determine the core size, shape, and monodispersity of the nanoparticles. | Spherical nanoparticles with a narrow size distribution. A slight increase in core size may be observed after PEGylation. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution in solution. | An increase in hydrodynamic diameter after PEGylation, confirming the presence of the PEG layer. |
| Zeta Potential Measurement | To assess the surface charge and colloidal stability of the nanoparticles. | A change in zeta potential upon PEGylation, indicating successful surface modification. The negative charge from the carboxyl groups contributes to stability. |
| UV-Vis Spectroscopy | To monitor the synthesis and stability of the nanoparticles through their surface plasmon resonance (SPR) peak. | A characteristic SPR peak around 520 nm for spherical AuNPs. A slight red-shift may occur after surface modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the PEG coating on the nanoparticle surface. | Appearance of characteristic PEG-related peaks (e.g., C-O-C stretching) and carboxyl group peaks on the modified nanoparticles. |
Table 2: Common characterization techniques for PEGylated gold nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 10-20 nm, which serve as the core for subsequent surface modification.
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate (Na3C6H5O7·2H2O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
Prepare a 1.0 mM HAuCl4 solution by dissolving the appropriate amount of HAuCl4·3H2O in DI water.
-
Prepare a 1% (w/v) trisodium citrate solution by dissolving trisodium citrate dihydrate in DI water. This solution should be made fresh.
-
In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl4 solution to a rolling boil on a stirring hot plate with a magnetic stir bar.
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.
-
The color of the solution will gradually change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting colloidal gold solution can be stored at 4°C for several weeks.
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol details the ligand exchange process to replace the citrate capping agent with this compound on the surface of the pre-synthesized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound (dicarboxylic acid-terminated PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
To the citrate-stabilized gold nanoparticle solution, add an excess of this compound. The exact amount may need to be optimized, but a starting point is a >3 x 10^4 molar excess of PEG to nanoparticles.
-
Stir the mixture vigorously at room temperature overnight to facilitate the ligand exchange process.
-
Purify the PEGylated gold nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size but a typical condition is 17,000 x g for 20 minutes.
-
Carefully remove the supernatant, which contains the excess, unbound PEG and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
-
After the final wash, resuspend the purified PEGylated gold nanoparticles in the desired buffer for storage or further use.
Visualizations
Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.
Caption: Characterization and application workflow for PEGylated gold nanoparticles.
Conclusion
The surface modification of gold nanoparticles with this compound is a robust and versatile method for creating stable and functional nanomaterials for a wide range of biomedical applications. The protocols provided herein offer a reliable starting point for researchers entering this field. Proper characterization of the resulting nanoparticles is crucial to ensure their quality and performance in downstream applications. The dicarboxylic acid terminus of the PEG linker opens up numerous possibilities for the covalent attachment of various biomolecules, enabling the development of sophisticated and targeted nanotherapeutics and diagnostic agents.
References
- 1. Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays: Particle Characterization and Toxicity Tests in Eight Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for PEG6-(CH2CO2H)2 in Lipid Nanoparticle (LNP) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, underscored by their success in mRNA vaccines. The physicochemical properties of LNPs, which dictate their stability, biodistribution, and cellular uptake, are significantly influenced by their composition. A key component is the PEGylated lipid, which provides a hydrophilic corona to prevent aggregation and reduce clearance by the mononuclear phagocyte system.
This document provides detailed application notes and protocols for the use of a short-chain, dicarboxylic acid-functionalized polyethylene glycol, PEG6-(CH2CO2H)2 , in LNP formulations. While direct incorporation of this hydrophilic molecule into the lipid core is not feasible, it can be conjugated to a lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), prior to LNP formulation. The resulting DSPE-PEG6-(COOH)2 lipid offers a unique tool for surface functionalization, enabling the attachment of targeting ligands and modulating the surface charge of the nanoparticles.
Application Notes
The incorporation of a DSPE-PEG6-(COOH)2 lipid into an LNP formulation provides a versatile platform for advanced drug delivery applications. The terminal carboxylic acid groups serve as chemical handles for covalent conjugation of targeting moieties, while also imparting a negative surface charge to the nanoparticles.
Key Advantages:
-
Surface Functionalization: The two terminal carboxylic acid groups can be activated using carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds with primary amines on targeting ligands such as peptides, antibodies, or small molecules. This allows for the development of LNPs with enhanced affinity for specific cell types, potentially increasing therapeutic efficacy and reducing off-target effects.
-
Modulation of Surface Charge: The presence of deprotonated carboxylic acids at physiological pH imparts a negative zeta potential to the LNPs. Surface charge is a critical parameter that influences the biodistribution and cellular uptake of nanoparticles. While highly positive or negative charges can lead to rapid clearance by the liver, a slightly negative surface charge may reduce undesirable clearance by the reticuloendothelial system (RES) and improve blood compatibility.
-
Controlled PEG Layer: The use of a short PEG6 linker provides a defined and relatively thin hydrophilic layer. This can be advantageous in scenarios where the steric hindrance of longer PEG chains might interfere with the interaction of a targeting ligand with its receptor or impede endosomal escape.
Data Presentation: Expected Physicochemical Properties
The incorporation of DSPE-PEG6-(COOH)2 in place of a traditional neutral PEG-lipid (e.g., DSPE-PEG2000) is expected to have a modest impact on particle size and polydispersity, but a significant effect on the zeta potential. The following table summarizes the anticipated properties of LNPs formulated with a standard lipid composition and either a neutral or a carboxylated PEG-lipid.
| Parameter | LNP with DSPE-PEG2000 (Neutral) | LNP with DSPE-PEG6-(COOH)2 (Carboxylated) |
| Particle Size (nm) | 80 - 120 | 85 - 130 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) at pH 7.4 | -5 to +5 | -20 to -40 |
| Encapsulation Efficiency (%) | > 90% | > 90% |
Note: These are expected values based on typical LNP formulations. Actual results may vary depending on the specific lipid composition, molar ratios, and manufacturing process.
Experimental Protocols
Protocol 1: Synthesis of DSPE-PEG6-(COOH)2 Lipid
This protocol describes the conjugation of this compound to DSPE-NH2 using EDC/NHS chemistry to form one of the amide bonds, leaving the other carboxylic acid group free.
Materials:
-
DSPE-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine with a primary amine)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 2 kDa)
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.5 molar equivalents to DSPE-NH2) in anhydrous DMF.
-
Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the solution.
-
Stir the reaction at room temperature for 1 hour to activate one of the carboxylic acid groups.
-
-
Conjugation to DSPE-NH2:
-
Dissolve DSPE-NH2 (1 molar equivalent) in anhydrous DMF.
-
Add the DSPE-NH2 solution to the activated PEG solution.
-
Stir the reaction overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 2 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified solution and lyophilize to obtain the DSPE-PEG6-(COOH)2 conjugate as a white powder.
-
-
Characterization:
-
Confirm the structure and purity of the product using techniques such as 1H NMR and mass spectrometry.
-
Protocol 2: Formulation of Carboxylated LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs incorporating the synthesized DSPE-PEG6-(COOH)2.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG6-(COOH)2
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG6-(COOH)2 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution and the nucleic acid solution into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic).
-
Initiate mixing to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (MWCO 10 kDa) to remove ethanol and raise the pH.
-
-
Concentration and Sterilization:
-
Concentrate the LNP formulation to the desired final concentration using centrifugal filters.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 3: Characterization of Carboxylated LNPs
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
RiboGreen RNA quantitation kit
-
Triton X-100
Procedure:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the LNP formulation in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP formulation in deionized water or a low salt buffer.
-
Measure the zeta potential using the DLS instrument equipped with an electrode.
-
-
Encapsulation Efficiency (EE) Measurement:
-
Prepare two sets of LNP samples.
-
To one set, add Triton X-100 (to a final concentration of 1%) to lyse the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to both sets of samples (lysed and intact).
-
Measure the fluorescence intensity.
-
Calculate the EE using the following formula: EE (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) * 100
-
Visualizations
Application Note & Protocol: Covalent PEGylation of Proteins Using Dicarboxylic Acid PEGs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a leading method for enhancing the therapeutic properties of protein-based drugs.[1][2] This modification can increase a protein's hydrodynamic size, which prolongs its circulatory half-life by reducing renal clearance and shields it from proteolytic degradation.[2][3] Furthermore, PEGylation can decrease the immunogenicity of the therapeutic protein.[2]
This document provides a detailed protocol for the PEGylation of proteins using a dicarboxylic acid PEG linker, specifically PEG6-(CH2CO2H)2. This process involves a two-step reaction. First, the terminal carboxylic acid groups on the PEG linker are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG reagent then reacts with primary amine groups (the N-terminus and lysine ε-amino groups) on the protein to form stable amide bonds. The protocol covers the activation of the PEG linker, the conjugation reaction, and subsequent purification and characterization of the PEGylated protein.
Experimental Workflow for Protein PEGylation
The overall process involves preparing the protein and PEG reagents, activating the PEG linker, performing the conjugation reaction, and then purifying and characterizing the final product to ensure the desired degree of PEGylation and purity.
Caption: A flowchart of the protein PEGylation process.
Quantitative Data Summary: Reaction Parameters
Optimizing PEGylation conditions is critical to achieving the desired product profile, such as maximizing the yield of mono-PEGylated protein. The following table summarizes key parameters and their typical ranges for the EDC/NHS coupling of this compound to proteins.
| Parameter | Typical Range | Purpose & Considerations |
| PEG Activation pH | 5.0 - 6.5 (MES Buffer) | Optimal pH for EDC/NHS chemistry to form the NHS-ester intermediate while minimizing hydrolysis. |
| Conjugation pH | 7.0 - 8.5 (PBS Buffer) | Balances the reactivity of the N-terminal amine (pKa ~7.6-8) and lysine ε-amines (pKa ~9.3-10.5). A lower pH (~7.0) can favor N-terminal modification. |
| Molar Ratio (EDC:NHS:COOH) | 2:1:1 to 5:2:1 | Molar excess of EDC and NHS ensures efficient activation of the PEG carboxyl groups. |
| Molar Ratio (Activated PEG:Protein) | 5:1 to 50:1 | This ratio is the primary determinant of the degree of PEGylation. Start with a 10-20 fold molar excess and optimize based on results. |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations can improve reaction efficiency. However, solubility must be maintained. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C or on ice) can slow the reaction and the rate of NHS-ester hydrolysis, providing better control. |
| Reaction Time | 30 minutes - 4 hours | Typically 30-60 minutes at room temperature or 2 hours on ice. Longer times may not increase yield due to hydrolysis of the activated PEG. |
Experimental Protocols
Materials and Reagents:
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffers (for SEC/IEX)
-
Deionized Water
-
Reaction tubes and standard laboratory equipment
Protocol 1: Activation of this compound with EDC/NHS
This protocol activates the carboxyl groups on the PEG linker to make them reactive towards primary amines on the protein.
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening to prevent condensation, as EDC and NHS are moisture-sensitive.
-
Dissolve PEG: Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Dissolve EDC/NHS: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer or deionized water.
-
Activation Reaction: Add EDC and Sulfo-NHS to the dissolved PEG solution. Use a molar ratio of approximately 2:1:1 of EDC:Sulfo-NHS:COOH groups. For a dicarboxylic PEG, this means a 4:2:1 ratio of EDC:Sulfo-NHS:PEG molecule.
-
Incubate: Mix gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated PEG-NHS ester and is ready for immediate use in the conjugation step.
Protocol 2: PEGylation of Target Protein
-
Prepare Protein: The protein should be in the amine-free Conjugation Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Conjugation Buffer via dialysis or desalting column.
-
Initiate Conjugation: Add the freshly activated PEG-NHS ester solution (from Protocol 1) to the protein solution. The volume of the added PEG solution should not exceed 10% of the total reaction volume to avoid significant changes in pH or buffer concentration.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. The primary amine in Tris will react with any remaining activated PEG-NHS esters. Incubate for an additional 15 minutes.
Protocol 3: Purification of the PEGylated Conjugate
Purification is essential to separate the desired PEGylated protein from unreacted protein, excess PEG reagents, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is the most common method to remove excess, unreacted PEG reagent and byproducts. PEGylation significantly increases the hydrodynamic radius of the protein, causing it to elute earlier than the smaller, unreacted protein and much earlier than the free PEG molecules.
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the eluate by UV absorbance at 280 nm.
-
Pool the fractions corresponding to the high molecular weight PEGylated protein peak(s).
-
-
Ion-Exchange Chromatography (IEX): IEX is highly effective at separating proteins based on their degree of PEGylation (e.g., un-PEGylated, mono-PEGylated, di-PEGylated). The covalent attachment of neutral PEG chains shields the protein's surface charges, leading to weaker binding to the IEX resin.
-
Equilibrate a cation or anion exchange column with a low-salt binding buffer.
-
Load the sample (which may be the pooled SEC fractions).
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).
-
Typically, more highly PEGylated species will elute earlier (at lower salt concentrations) than less PEGylated or native protein. Collect and pool the desired fractions.
-
Protocol 4: Characterization of the PEGylated Protein
Characterization confirms the success of the conjugation and determines the purity and nature of the final product.
-
SDS-PAGE Analysis:
-
Run samples of the starting (native) protein, the crude reaction mixture, and the purified fractions on an SDS-PAGE gel.
-
Successful PEGylation is indicated by the appearance of new bands at a significantly higher apparent molecular weight. Due to the large hydrodynamic size of PEG, PEGylated proteins migrate much slower than their actual mass would predict. A mono-PEGylated protein might show a band shift of 1.5-2.0x the mass of the attached PEG.
-
The purity of the final product can be assessed by the absence of a band corresponding to the native protein.
-
-
Mass Spectrometry (MS):
-
MS is the definitive method for confirming the degree of PEGylation.
-
Analyze the native protein and the purified PEGylated protein using MALDI-TOF or ESI-MS.
-
The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein covalently attached to one, two, or more PEG chains.
-
The mass difference between the native protein and the PEGylated species will confirm the covalent attachment and allow for calculation of the number of PEG molecules per protein molecule.
-
References
Application Notes and Protocols for Stable Amide Bond Formation with Peg6-(CH2CO2H)2
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules.[1][2] This modification can lead to improved solubility, extended circulating half-life, reduced immunogenicity, and increased stability.[1][2] A robust and widely employed method for PEGylation involves the formation of a stable amide bond between a carboxylated PEG linker, such as Peg6-(CH2CO2H)2, and an amine-functionalized molecule.[1]
This document provides detailed application notes and experimental protocols for the synthesis of PEG-amide conjugates using this compound, a bifunctional linker that allows for further modifications or the creation of complex drug delivery systems.
Data Presentation: Comparative Analysis of Amide Coupling Methods
The selection of an appropriate coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes quantitative data and key characteristics of common coupling reagents used for PEGylation.
| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Visualizing the Chemistry and Workflow
To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the chemical reaction, a general experimental workflow, and a decision-making guide for selecting the appropriate coupling method.
Caption: Chemical reaction for forming a stable amide bond.
References
Peg6-(CH2CO2H)2: Detailed Application Notes and Protocols for Proteomics and Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peg6-(CH2CO2H)2, also known as 3,6,9,12,15,18-Hexaoxaicosanedioic acid, is a homobifunctional crosslinker belonging to the polyethylene glycol (PEG) family of reagents.[1] Its structure features a central hydrophilic chain of six ethylene glycol units, flanked by two terminal carboxylic acid groups. This configuration imparts valuable properties for a range of applications in proteomics, molecular biology, and drug development. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, reduces aggregation, and can minimize non-specific binding.[2][3][4][5] The terminal carboxylic acids provide reactive handles for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, typically through the formation of stable amide bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of proteomics and molecular biology research.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H26O10 | |
| Molecular Weight | 354.35 g/mol | |
| CAS Number | 77855-76-6 | |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in water and many organic solvents | |
| Reactivity | Carboxylic acid groups react with primary amines in the presence of activators (e.g., EDC, HATU) to form amide bonds. |
Applications in Proteomics and Molecular Biology
The unique properties of this compound make it a versatile tool for a variety of applications, including:
-
Cross-linking Mass Spectrometry (XL-MS): As a homobifunctional crosslinker, this compound can be used to covalently link interacting proteins or different domains within a single protein. The defined spacer arm length provides distance constraints for structural modeling of proteins and protein complexes. The hydrophilic nature of the PEG linker can improve the solubility of cross-linked complexes, aiding in their analysis.
-
PROTAC (Proteolysis Targeting Chimera) Development: this compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A key application is in the formation of "Homo-PROTACs," which are designed to induce the self-degradation of an E3 ubiquitin ligase.
-
Antibody-Drug Conjugate (ADC) Development: The PEG linker can be incorporated into ADCs to connect a cytotoxic drug to a monoclonal antibody. The hydrophilicity of the PEG moiety can help to overcome solubility issues associated with hydrophobic drugs and improve the pharmacokinetic properties of the ADC.
-
Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, beads, and biosensors. The PEG layer reduces non-specific protein adsorption, enhancing the signal-to-noise ratio in diagnostic assays and improving the biocompatibility of nanomaterials.
-
Peptide and Protein Modification: Conjugation with this compound can enhance the solubility and stability of peptides and proteins. This is particularly useful for therapeutic peptides that are prone to aggregation or rapid clearance in vivo.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Cross-linking using this compound and EDC/NHS Chemistry
This protocol describes a general method for cross-linking interacting proteins using this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein complex of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in water or buffer) and NHS/Sulfo-NHS (e.g., 100 mM in water or buffer) immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS/Sulfo-NHS. A typical molar ratio is 1:2:5 (Peg6:EDC:NHS). The final concentration of this compound should be optimized for the specific protein complex, but a starting point is a 10-50 fold molar excess over the protein concentration.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Cross-linking Reaction:
-
Add the activated this compound solution to the protein sample. The final volume should be adjusted to achieve the desired final concentrations of the crosslinker and protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Sample Preparation for Analysis:
-
Remove excess crosslinker and quenching reagents by using a desalting column or by dialysis against a suitable buffer.
-
The cross-linked protein sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.
-
Workflow for Protein Cross-linking and Analysis
Caption: Workflow for protein cross-linking using this compound.
Protocol 2: Synthesis of a Homo-PROTAC for VHL E3 Ligase Self-Degradation
This protocol outlines the synthesis of a Homo-PROTAC using this compound to dimerize a VHL E3 ligase ligand, leading to its degradation.
Materials:
-
VHL ligand with a primary amine handle (e.g., a derivative of VH032)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (2.2 equivalents) and DIPEA (4 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the VHL ligand (2.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired Homo-PROTAC.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with water and purify the crude product by reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product to obtain the final Homo-PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Homo-PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Signaling Pathway of VHL Homo-PROTAC Action
Caption: Mechanism of VHL E3 ligase self-degradation induced by a Homo-PROTAC.
Quantitative Data and Expected Outcomes
While specific quantitative data for this compound can be application-dependent, the following tables summarize the expected trends and outcomes based on the known properties of PEG linkers.
Table 1: Expected Impact of this compound Conjugation on Peptide Solubility
| Peptide | Solubility without PEG | Expected Solubility with this compound |
| Hydrophobic Peptide A | Low (<0.1 mg/mL) | Significantly Increased (e.g., >1 mg/mL) |
| Aggregation-prone Peptide B | Moderate (0.5 mg/mL) with aggregation over time | Increased, with reduced aggregation |
Note: The degree of solubility enhancement is dependent on the properties of the peptide and the final conjugate.
Table 2: Representative Mass Spectrometry Data for a Cross-linked Peptide Pair
| Feature | Expected Value |
| Cross-linker Mass | 354.35 Da |
| Observed Mass Shift | Mass of Peptide 1 + Mass of Peptide 2 + 318.33 Da (loss of 2x H2O and 2x H from amines) |
| MS/MS Fragmentation | Characteristic fragment ions from both peptides, confirming the cross-link. |
Note: The exact mass shift will depend on the ionization state and any modifications.
Conclusion
This compound is a valuable and versatile tool for researchers in proteomics and molecular biology. Its hydrophilic nature and bifunctional reactivity enable a wide range of applications, from elucidating protein structures through cross-linking mass spectrometry to developing novel therapeutics like PROTACs and ADCs. The protocols and information provided in this document serve as a guide for the effective implementation of this compound in various research and development workflows. As with any chemical reagent, optimization of reaction conditions is crucial for achieving the desired outcomes in specific applications.
References
- 1. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Attaching Dicarboxylic Acid PEG Linkers to Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in drug development and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] The specific linker, Hexaethylene glycol-bis(carboxymethyl) ether (Peg6-(CH2CO2H)2), is a hydrophilic, bifunctional spacer containing two terminal carboxylic acid groups.[2][3] This symmetrical structure is particularly useful in the synthesis of homo-PROTACs (Proteolysis Targeting Chimeras), which involve the dimerization of small molecules.[2][4] This document provides detailed protocols and application notes for the covalent attachment of this compound to amine-functionalized solid supports, a critical step in solid-phase synthesis strategies.
Principle of Amide Bond Formation
The attachment of this compound to an amine-functionalized solid support is typically achieved through the formation of a stable amide bond. The carboxylic acid moieties of the PEG linker are first activated to form a more reactive species that is susceptible to nucleophilic attack by the primary amines on the solid support. A widely employed and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt). The additive forms a more stable active ester intermediate, which then reacts with the amine to form the amide linkage.
Quantitative Data Summary
The efficiency of the coupling reaction is influenced by several factors, including the type of solid support, the solvent, and the molar ratios of the reactants. The following table summarizes typical molar equivalents and reaction conditions for the coupling of a dicarboxylic acid PEG linker to an amine-functionalized resin. It is important to note that optimization is often necessary for specific applications.
| Parameter | Molar Equivalents (relative to amine sites on resin) | Typical Range/Value | Reference |
| This compound | 2 - 5 eq | Optimization may be required | |
| EDC or DIC | 2 - 5 eq | ||
| NHS or HOBt | 2 - 5 eq | ||
| DIPEA (N,N-Diisopropylethylamine) | 4 - 10 eq | Used as a non-nucleophilic base | |
| Solvent | - | DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) | |
| Reaction Time | - | 1 - 6 hours | |
| Temperature | - | Room Temperature |
Experimental Protocols
Materials and Reagents
-
Amine-functionalized solid support (e.g., Amino-functionalized polystyrene resin, PEGA resin)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Piperidine (for Fmoc deprotection if applicable)
-
Reaction vessel for solid-phase synthesis
-
Shaker or rocker
Protocol for Attaching this compound to an Amine-Functionalized Resin
This protocol is a general guideline and may require optimization based on the specific resin and desired loading capacity.
Step 1: Resin Swelling and Preparation
-
Weigh the desired amount of amine-functionalized resin into a suitable reaction vessel.
-
Add sufficient anhydrous DMF to swell the resin (typically 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
If the resin is Fmoc-protected, deprotect the amine groups by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection solution and any residual reagents.
Step 2: Activation of this compound
-
In a separate vial, dissolve this compound (5 equivalents relative to the resin's amine loading) and NHS (5 equivalents) in anhydrous DMF.
-
Add EDC-HCl (5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid groups. The activation reaction is most efficient at a pH of 4.5-7.2.
Step 3: Coupling to the Solid Support
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated this compound solution to the resin.
-
Add DIPEA (10 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-6 hours. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.
Step 4: Washing
-
After the coupling reaction, drain the reaction mixture from the resin.
-
Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
DCM (3 times)
-
-
Dry the resin under vacuum.
Step 5 (Optional): Capping of Unreacted Amines
To prevent side reactions in subsequent synthetic steps, any unreacted amine groups on the solid support can be capped.
-
Swell the resin in DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
React for 30 minutes at room temperature.
-
Wash the resin as described in Step 4.
-
Dry the resin under vacuum.
Quantification of PEG Linker Loading
Determining the loading of the PEG linker onto the solid support is crucial for subsequent reactions. One common method involves the spectrophotometric quantification of a chromophore released after a chemical treatment. If an Fmoc-protected amine was used on the resin, the loading can be determined by treating a known weight of the dried, PEGylated resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at approximately 301 nm.
Diagrams
References
Application Notes and Protocols: PEG6-(CH2CO2H)2 Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bifunctional carboxylated polyethylene glycol, specifically PEG6-(CH2CO2H)2, in the formation of hydrogels for tissue engineering applications. This document outlines the fundamental principles, detailed experimental protocols, and expected material properties, offering a guide for the development of advanced scaffolds for cell culture and regenerative medicine.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and highly tunable materials widely used in tissue engineering and drug delivery. Their hydrophilic nature and resistance to protein adsorption provide a "blank slate" that can be functionalized with bioactive molecules to mimic the native extracellular matrix (ECM). This compound, a linear PEG with carboxylic acid groups at each terminus, is a versatile precursor for hydrogel formation. The terminal carboxyl groups allow for covalent crosslinking through various chemistries, most notably the formation of stable amide bonds with amine-containing molecules. This enables the creation of biodegradable and biocompatible hydrogels with tunable mechanical and biochemical properties.
The primary method for crosslinking this compound involves the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS), to activate the carboxylic acid groups. These activated esters then readily react with multifunctional amine crosslinkers, such as diamino-PEGs or other polyamines, to form a stable three-dimensional hydrogel network. The properties of the resulting hydrogel, including stiffness, swelling behavior, and degradation rate, can be tailored by varying the molecular weight and concentration of the PEG-diacid and the crosslinker.
Data Presentation: Representative Hydrogel Properties
While specific data for this compound hydrogels are not extensively available in the literature, the following tables summarize representative quantitative data from various PEG-based hydrogel systems crosslinked via mechanisms that result in similar network structures. These values can serve as a starting point for designing experiments with this compound.
Table 1: Mechanical Properties of Representative PEG-Based Hydrogels
| PEG Derivative | Crosslinker | Polymer Concentration (wt%) | Compressive Modulus (kPa) | Reference |
| 4-arm PEG-Mal | VPM Peptide | 4 | ~10 | [1] |
| 4-arm PEG-Mal | VPM Peptide | 5 | ~20 | [1] |
| 4-arm PEG-Mal | VPM Peptide | 7.5 | ~50 | [1] |
| 4-arm PEG-Mal | VPM Peptide | 10 | ~100 | [1] |
| PEGDA (3.4 kDa) | - | 10 | ~30 | [2] |
| PEGDA (3.4 kDa) | - | 20 | ~200 | |
| PEGDA (10 kDa) | - | 10 | ~10 | |
| PEGDA (10 kDa) | - | 20 | ~80 |
Table 2: Swelling Properties of Representative PEG-Based Hydrogels
| PEG Derivative | Crosslinker | Polymer Concentration (wt%) | Swelling Ratio (q) | Reference |
| 4-arm PEG-Mal | VPM Peptide | 4 | ~150 | |
| 4-arm PEG-Mal | VPM Peptide | 10 | ~50 | |
| 4-arm PEG-VS | YKNR Peptide | 5 | ~35 | |
| 8-arm PEG-VS | YKNR Peptide | 5 | ~25 | |
| PEGDA (3.4 kDa) | - | 10 | ~15 | |
| PEGDA (10 kDa) | - | 10 | ~25 |
Table 3: Cell Viability in Representative PEG-Based Hydrogels
| Cell Type | PEG Hydrogel System | Culture Duration | Cell Viability (%) | Reference |
| Murine Myoblasts (C2C12) | 4% 4-arm PEG-Mal with RGD | 3 days | High (qualitative) | |
| Human Mesenchymal Stem Cells | PEG-based with RGD | 14 days | ~80% | |
| Adipose-Derived Stem Cells | PEG-Gelatin | 14 days | >85% | |
| MIN6 Beta-Cells | PEGDA | - | Dependent on cell density |
Experimental Protocols
Protocol for Hydrogel Formation using this compound
This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine using EDC/NHS chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0
Procedure:
-
Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).
-
Activation of Carboxylic Acids:
-
Add EDC and NHS to the this compound solution. A molar ratio of 2:1 to 5:1 of EDC:NHS to carboxylic acid groups is recommended as a starting point.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.
-
-
Crosslinking:
-
Prepare a solution of the diamine crosslinker in PBS. The molar ratio of amine groups to activated carboxylic acid groups should ideally be 1:1 for optimal crosslinking.
-
Rapidly add the diamine solution to the activated PEG solution and mix thoroughly.
-
-
Gelation:
-
The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.
-
Cast the hydrogel into the desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.
-
-
Washing: After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted reagents and byproducts (e.g., urea).
Protocol for Measuring Swelling Ratio
This protocol outlines the procedure for determining the swelling ratio of the prepared hydrogels.
Materials:
-
Lyophilized hydrogel samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Lint-free wipes
Procedure:
-
Dry Weight Measurement: Weigh the lyophilized hydrogel sample to obtain the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in PBS at 37°C.
-
Wet Weight Measurement: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it to obtain the swollen weight (Ws).
-
Equilibrium Swelling: Continue measurements until the swollen weight remains constant over several time points, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (Q) using the following formula: Q = Ws / Wd
Protocol for Mechanical Testing (Compressive Modulus)
This protocol describes the determination of the compressive modulus of the hydrogel samples.
Materials:
-
Cylindrical hydrogel samples of defined dimensions
-
Mechanical tester with a suitable load cell
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the top and bottom surfaces are parallel.
-
Equilibration: Equilibrate the samples in PBS at 37°C before testing.
-
Compression Test:
-
Place the hydrogel sample between the compression platens of the mechanical tester.
-
Apply a pre-load to ensure contact between the sample and the platens.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min or 10% of the sample height per minute).
-
-
Data Analysis:
-
Record the resulting stress and strain data.
-
Plot the stress-strain curve.
-
The compressive modulus is determined from the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.
-
Protocol for Cell Viability Assay (Live/Dead Staining)
This protocol outlines a general procedure for assessing the viability of cells encapsulated within the hydrogels using a Live/Dead assay.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare the working staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
Washing: Gently wash the cell-laden hydrogels with PBS to remove cell culture medium.
-
Staining: Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Imaging:
-
After incubation, gently wash the hydrogels with PBS.
-
Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
-
Quantification: Capture images from multiple random fields of view and quantify the number of live and dead cells to calculate the percentage of viable cells.
Visualizations
Experimental Workflows
Crosslinking Chemistry
Cell Signaling Pathway
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Quantum Dots with Dicarboxylated PEG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them ideal fluorescent probes for a wide range of biomedical applications, including in vivo imaging, biosensing, and targeted drug delivery. However, for these applications, the surface of QDs must be modified to ensure biocompatibility, stability in physiological environments, and to provide functional groups for further conjugation. Polyethylene glycol (PEG) is a widely used polymer for surface modification as it reduces non-specific protein adsorption, minimizes uptake by the reticuloendothelial system, and improves circulation time.[1] This document provides a detailed protocol for the functionalization of quantum dots with a dicarboxylated PEG linker, specifically PEG6-(CH2CO2H)2, using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Method
The functionalization process involves the covalent attachment of the dicarboxylated PEG linker to amine-functionalized quantum dots. The chemistry proceeds in two main steps:
-
Activation of Carboxyl Groups: One of the carboxyl groups on the this compound linker is activated by EDC in the presence of NHS to form a more stable NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-7.2).[2]
-
Coupling to Amine Groups: The NHS-activated PEG linker is then reacted with the primary amine groups on the surface of the quantum dots. This reaction, which forms a stable amide bond, is most efficient at a physiological to slightly basic pH (7-8).[2]
The resulting PEGylated quantum dots will have a surface decorated with the remaining terminal carboxyl groups from the PEG linker, which can then be used for subsequent conjugation of targeting ligands, therapeutic agents, or other biomolecules.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized quantum dots (e.g., in borate buffer or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Glycine or Tris, pH 8.0
-
Washing Buffer: 1x PBS with 0.05% Tween 20
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
-
Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)
Protocol for Functionalization of Amine-QDs with this compound
This protocol is a two-step procedure that ensures efficient and controlled conjugation.
Step 1: Activation of this compound
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Activation: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution. For example, for 100 µL of 10 mM PEG solution, add 5 µL of 1 M EDC and 2 µL of 1 M NHS.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Coupling of Activated PEG to Amine-Quantum Dots
-
Prepare Quantum Dots: If the amine-functionalized quantum dots are in a buffer containing primary amines (like Tris), they should be buffer-exchanged into the Coupling Buffer (PBS, pH 7.4) using a centrifugal filter unit. Adjust the concentration of the quantum dots to a working concentration (e.g., 1-8 µM).
-
Coupling Reaction: Add the NHS-activated this compound solution to the amine-functionalized quantum dots. A 100 to 500-fold molar excess of the activated PEG linker over the quantum dots is recommended to ensure complete surface coverage.
-
pH Adjustment: Ensure the pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.
Step 3: Quenching and Purification
-
Quenching: To quench any unreacted NHS-activated PEG, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: The PEGylated quantum dots need to be purified from excess PEG, unreacted crosslinkers, and quenching reagents. This is crucial for downstream applications.
-
Centrifugal Filtration: This is a common and effective method.
-
Add the reaction mixture to a centrifugal filter unit (choose a molecular weight cut-off significantly smaller than the PEGylated QDs, e.g., 100 kDa).
-
Centrifuge according to the manufacturer's instructions to remove the supernatant.
-
Resuspend the concentrated PEGylated QDs in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least 3-4 times to ensure thorough purification.
-
-
Salting Out: This method can be used to precipitate the conjugated QDs, leaving smaller impurities in the solution.[3]
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified PEGylated quantum dots in a suitable storage buffer (e.g., PBS). For long-term storage, sterile filter the solution and store at 4°C, protected from light.
Characterization of PEGylated Quantum Dots
It is essential to characterize the functionalized quantum dots to confirm successful PEGylation and to assess their properties for subsequent applications.
| Parameter | Method | Expected Outcome | Representative Data |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected due to the addition of the PEG layer. The increase will depend on the size of the PEG linker. | Bare QDs: ~10-15 nmPEGylated QDs: ~20-30 nm[4] |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more negative value is expected due to the presence of the terminal carboxyl groups of the PEG linker. | Bare Amine-QDs: Positive zeta potentialPEGylated QDs: Negative zeta potential (e.g., -10 to -30 mV) |
| Optical Properties | UV-Vis and Fluorescence Spectroscopy | The characteristic absorbance and emission spectra of the quantum dots should be largely preserved. A slight red-shift in the emission peak may be observed. The quantum yield should be maintained or slightly decreased. | Minimal change in the position of the first excitonic absorption peak.Fluorescence emission peak should remain sharp and symmetrical. |
| Confirmation of Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | The appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the C-O-C stretch of the PEG backbone (~1100 cm⁻¹) can confirm successful conjugation. |
Visual Representations
Caption: Workflow for functionalizing quantum dots with dicarboxylated PEG.
Caption: Reaction mechanism of EDC/NHS coupling for PEGylation of quantum dots.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the freshness of EDC and NHS solutions, as they are moisture-sensitive.
-
Verify the pH of the activation and coupling buffers.
-
Increase the molar excess of the activated PEG linker.
-
Confirm the presence of sufficient amine groups on the quantum dot surface.
-
-
Quantum Dot Aggregation:
-
Aggregation during the reaction can be minimized by using appropriate buffers and avoiding harsh vortexing.
-
Ensure the final PEGylated QDs are well-dispersed in a suitable buffer. Sonication can be used to break up aggregates, but should be used cautiously to avoid damaging the QDs.
-
-
Stoichiometry of Dicarboxylated PEG:
-
Using a large excess of this compound helps to favor the reaction of only one carboxyl group per PEG molecule with the quantum dot surface, leaving the other available for further functionalization.
-
Conclusion
The functionalization of quantum dots with this compound via EDC/NHS chemistry is a robust and versatile method for preparing biocompatible and functional nanoparticles for a variety of biomedical applications. The resulting carboxylated surface provides a platform for the attachment of a wide range of targeting moieties and therapeutic agents, making these PEGylated quantum dots valuable tools for researchers in drug development and diagnostics. Careful execution of the protocol and thorough characterization of the final product are essential for successful downstream applications.
References
- 1. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Purification of quantum dot-based bioprobes with a salting out strategy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00569C [pubs.rsc.org]
- 4. Quantitative Characterization of the Lipid Encapsulation of Quantum Dots for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peg6-(CH2CO2H)2 as a Crosslinker for Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peg6-(CH2CO2H)2, also known as hexaethylene glycol-bis(carboxymethyl) ether, is a flexible, hydrophilic, and biocompatible crosslinking agent increasingly utilized in the fabrication of biomaterials for tissue engineering, drug delivery, and regenerative medicine. Its polyethylene glycol (PEG) backbone imparts desirable properties such as increased water solubility and reduced immunogenicity to the resulting biomaterials. The terminal carboxylic acid groups allow for covalent crosslinking with amine-containing biopolymers like collagen, gelatin, and chitosan, forming stable amide bonds. This document provides detailed application notes and protocols for the use of this compound as a crosslinker.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C14H26O10 | [1] |
| Molecular Weight | 354.35 g/mol | [1] |
| Appearance | Solid or viscous liquid | [2] |
| Solubility | Soluble in aqueous media | [3][4] |
| Reactivity | Terminal carboxylic acids react with primary amines |
Applications in Biomaterials
This compound is a versatile crosslinker for a variety of biopolymers, enabling the formation of hydrogels with tunable properties.
Crosslinking of Amine-Containing Biopolymers
The primary application of this compound is the crosslinking of polymers containing primary amine groups, such as:
-
Collagen: Creating scaffolds for tissue engineering with enhanced mechanical stability and controlled degradation rates.
-
Gelatin: Forming hydrogels for drug delivery and wound healing applications.
-
Chitosan: Developing biocompatible hydrogels for cartilage regeneration and other biomedical uses.
The crosslinking reaction involves the activation of the carboxylic acid groups of this compound, typically with a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with the amine groups on the biopolymer to form stable amide linkages.
Quantitative Data on Crosslinked Biomaterials
While specific quantitative data for biomaterials crosslinked exclusively with this compound is limited in publicly available literature, the following tables provide representative data from studies using similar PEG-dicarboxylate crosslinkers or comparable crosslinking strategies with relevant biopolymers. These values can serve as a guideline for expected material properties.
Table 1: Mechanical Properties of Crosslinked Hydrogels
| Biopolymer | Crosslinker System | Young's Modulus (kPa) | Compressive Modulus (kPa) | Reference |
| Collagen | EDC/NHS | 15.08 ± 2.89 | - | |
| Chitosan/PEGDA | Electron Beam Irradiation | 20 - 120 | - | |
| Gelatin/GTA | Glutaraldehyde | - | 1 - 5 | |
| Chitosan/PEG-dialdehyde | Schiff Base | 0.8 - 2.5 | - |
Note: These values are highly dependent on the concentration of the biopolymer, the crosslinker, and the crosslinking conditions.
Table 2: Swelling and Degradation Properties
| Biopolymer | Crosslinker System | Swelling Ratio (%) | Degradation Time | Reference |
| Collagen | EDC/NHS | ~1700 | Days to Weeks | |
| Chitosan | Genipin | - | Slower than non-crosslinked | |
| Gelatin | EDC | - | Dependent on crosslinking density | |
| Collagen | Plant-based Polysaccharides | Lower than non-crosslinked | >25 days |
Experimental Protocols
Protocol 1: Fabrication of a Gelatin-Peg6-(CH2CO2H)2 Hydrogel
This protocol describes the preparation of a gelatin hydrogel crosslinked with this compound using EDC/NHS chemistry.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare Gelatin Solution: Dissolve gelatin in MES buffer at 37°C to the desired concentration (e.g., 10% w/v).
-
Prepare Crosslinker Solution: Dissolve this compound, EDC, and NHS in MES buffer. The molar ratio of EDC/NHS to the carboxylic acid groups of this compound should be optimized, a common starting point is a 2:1 ratio of EDC:NHS and a 1:1 to 5:1 molar ratio of EDC to carboxylic acid groups.
-
Crosslinking Reaction: Mix the gelatin solution and the crosslinker solution thoroughly.
-
Gelation: Cast the mixture into a mold and allow it to gel at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 4-24 hours).
-
Washing: After gelation, wash the hydrogel extensively with PBS to remove unreacted crosslinker and byproducts.
Workflow Diagram:
Caption: Workflow for gelatin hydrogel fabrication.
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement
-
Record the initial weight of the lyophilized hydrogel sample (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
2. Rheological Characterization
Rheology is used to determine the viscoelastic properties of the hydrogel. A standard protocol involves a series of tests on a rheometer.
-
Time Sweep: To determine the gelation time.
-
Strain Sweep: To identify the linear viscoelastic region (LVER).
-
Frequency Sweep: To determine the storage modulus (G') and loss modulus (G'') as a function of frequency within the LVER.
Workflow Diagram:
Caption: Rheological characterization workflow.
3. In Vitro Biocompatibility Assessment
Biocompatibility can be assessed by culturing cells (e.g., fibroblasts) on or within the hydrogel and evaluating cell viability and proliferation.
-
Sterilize hydrogel samples (e.g., using UV irradiation or ethylene oxide).
-
Seed cells onto the hydrogel surface or encapsulate them within the hydrogel precursor solution before gelation.
-
Culture the cell-laden hydrogels in appropriate cell culture medium.
-
Assess cell viability at different time points (e.g., 1, 3, and 7 days) using assays such as the Live/Dead assay or MTT assay.
Signaling Pathway Diagram (Hypothetical):
This diagram illustrates the general concept of how a biomaterial scaffold crosslinked with this compound can support cell adhesion and signaling, promoting tissue regeneration.
Caption: Cell-scaffold interaction pathway.
Conclusion
This compound is a valuable crosslinker for creating biocompatible and tunable biomaterials. By following the provided protocols and considering the representative data, researchers can effectively utilize this molecule to develop advanced scaffolds and delivery systems for a wide range of biomedical applications. Further optimization of crosslinking conditions and thorough characterization are essential for specific applications to achieve the desired material properties and biological performance.
References
- 1. Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG6-(CH2CO2H)2 Conjugation Efficiency
Welcome to the technical support center for improving the conjugation efficiency of PEG6-(CH2CO2H)2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?
A1: this compound is a homo-bifunctional PEG linker with a terminal carboxylic acid group at each end.[1][2][3] To conjugate it to a molecule containing a primary amine (like a protein or peptide), a two-step carbodiimide-mediated coupling reaction is typically employed. First, one of the carboxylic acid groups is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This activation step forms a semi-stable NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, thus covalently linking the PEG molecule.
Q2: Why is my conjugation efficiency with this compound consistently low?
A2: Low conjugation efficiency can stem from several factors. A primary cause is the hydrolysis of the activated NHS ester, which competes with the desired amine conjugation reaction. This hydrolysis is highly dependent on the pH of the reaction buffer. Other common issues include the use of inappropriate buffers containing primary amines, poor quality or hydrolyzed reagents (EDC and NHS are moisture-sensitive), and suboptimal reactant concentrations.
Q3: How does pH affect the conjugation efficiency of this compound?
A3: pH is a critical parameter in the two-step conjugation process. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with the primary amine of the target molecule is most efficient at a neutral to slightly basic pH of 7-8.5. Therefore, a two-step protocol with a pH shift is often recommended for optimal results. It is crucial to find a balance, as higher pH values also significantly accelerate the hydrolysis of the NHS ester, which deactivates the PEG linker.
Q4: What are the recommended buffers for this conjugation reaction?
A4: It is essential to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction. For the activation step (with EDC/NHS), a buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6 is commonly recommended. For the conjugation step, an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable choice. Buffers to avoid include Tris and glycine.
Q5: How can I confirm that the conjugation has been successful?
A5: Several analytical techniques can be used to assess the extent of PEGylation. SDS-PAGE is a common method where the increase in molecular weight of the PEGylated product can be visualized as a band shift compared to the unconjugated molecule. Chromatographic methods like Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) can separate PEGylated species from the unreacted molecule. For more detailed characterization, techniques such as HPLC, mass spectrometry, and NMR spectroscopy can be employed to determine the degree of PEGylation and identify the sites of conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of EDC/NHS reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. |
| Inappropriate buffer: Use of amine-containing buffers (e.g., Tris, glycine) competes with the target molecule for the activated PEG. | Use an amine-free buffer for the reaction. A two-buffer system (e.g., MES for activation, PBS for conjugation) is recommended. | |
| Suboptimal pH: Incorrect pH for either the activation or conjugation step can significantly reduce efficiency. | For the two-step protocol, perform the activation at pH 5-6 and the conjugation at pH 7.2-7.5. | |
| Low reactant concentration: Dilute reaction conditions can lead to poor conjugation efficiency. | If possible, increase the concentration of the target molecule and the PEG linker. | |
| Precipitation During Reaction | Excess EDC: High concentrations of EDC can cause precipitation of some proteins. | Reduce the amount of EDC used in the activation step. |
| Inconsistent Results | pH fluctuation: During the reaction, the hydrolysis of the NHS ester can lead to a drop in pH, affecting the reaction rate. | Use a more concentrated buffer to maintain a stable pH throughout the reaction. |
| Variable reagent quality: Impurities in the PEG linker or solvents can lead to inconsistent outcomes. | Use high-purity PEG reagents and anhydrous, amine-free solvents like DMSO or DMF if needed for initial dissolution. |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | NHS Ester Stability (Half-life) | Primary Amine Reactivity | Competing Hydrolysis Rate |
| 6.0 | High (Hours) | Low (protonated amines) | Low |
| 7.0 | Moderate (Hours) | Moderate | Moderate |
| 7.4 | Decreased | Good | Increased |
| 8.0 | Low (Minutes) | High | High |
| 8.5 | Very Low (Minutes) | Very High | Very High |
| 9.0 | Extremely Low (< 9 min) | Highest | Highest |
This table summarizes the general relationship between pH and the key reactions involved in NHS ester chemistry. Optimal conditions often represent a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the this compound solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Optional: Remove excess EDC and byproducts by passing the activated PEG solution through a desalting column equilibrated with Coupling Buffer. This also serves to raise the pH for the conjugation step.
-
If a desalting column is not used, add the activated PEG solution directly to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of activated PEG to the protein will need to be optimized. A starting point is often a 10- to 20-fold molar excess of PEG.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein's stability.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the PEGylated Protein
-
Remove unreacted PEG and byproducts using a suitable purification method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis.
Protocol 2: Characterization of Conjugation Efficiency by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unconjugated protein control
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Prepare samples of the unconjugated protein and the purified PEGylated protein at the same concentration.
-
Mix the protein samples with loading buffer and heat as required by the specific protein's protocol.
-
Load the samples onto the SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel to visualize the protein bands.
-
Compare the band of the PEGylated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight. The presence of a band at the original molecular weight in the PEGylated sample lane indicates incomplete conjugation.
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Chemical pathway of EDC/NHS mediated PEG conjugation.
References
Common problems with EDC/NHS coupling reactions and solutions
Welcome to the technical support center for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their conjugation experiments.
Understanding the EDC/NHS Reaction
EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate[1][2][3]. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group[1][4]. To increase efficiency and create a more stable intermediate, NHS or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis and can then react efficiently with a primary amine (-NH2) to form a stable amide bond.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling process involves two steps, each with a different optimal pH range.
-
Activation Step: The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .
For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the intended reaction.
| Reaction Step | Recommended Buffers | Buffers to Avoid |
| Activation (pH 4.5-6.0) | MES (2-(N-morpholino)ethanesulfonic acid) is a common and effective choice. | Acetate, Tris, Glycine, Phosphate (can reduce EDC reactivity). |
| Coupling (pH 7.0-8.5) | Phosphate-buffered saline (PBS), Borate buffer, HEPES, Sodium bicarbonate buffer. | Tris, Glycine (contain competing primary amines). |
Q3: How should I prepare and store EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent condensation from forming on the cold powder.
-
Preparation: Prepare solutions immediately before use, as the reagents hydrolyze in aqueous environments. If using an organic solvent, high-quality, anhydrous DMF or DMSO can be used to prepare stock solutions that may be stored for 1-2 months at -20°C.
Q4: What is the recommended molar ratio of EDC and NHS to my molecule?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. Another source suggests a 1:10:25 molar ratio of protein to EDC to NHS. Optimization is often necessary to achieve the highest yield for a specific application.
Q5: What are common quenching reagents and when should they be used?
A5: Quenching stops the reaction by consuming unreacted NHS esters or deactivating EDC.
-
To quench unreacted NHS esters: Reagents containing a primary amine are used. Common choices include Tris, glycine, ethanolamine, or hydroxylamine, typically added to a final concentration of 10-50 mM.
-
To quench EDC: In a two-step protocol, EDC can be quenched after the activation step (before adding the second molecule) using a thiol-containing compound like 2-mercaptoethanol (e.g., 20mM final concentration). This prevents EDC from activating carboxyl groups on the second molecule.
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is the most frequent problem and can often be traced to reaction conditions or reagent quality.
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | Verify the pH of your reaction buffers using a calibrated pH meter. The two reaction steps (activation and coupling) have distinct and critical pH requirements. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. You can assess the activity of NHS esters spectrophotometrically. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction, drastically reducing yield. Use recommended buffers like MES for activation and PBS or Borate for coupling. |
| Hydrolysis of Intermediates | The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases significantly with pH. Perform the reaction as quickly as possible after preparing reagents. Proceed to the amine coupling step promptly after the carboxyl activation step. |
Issue 2: Precipitation During the Reaction
Precipitation of proteins or other molecules can significantly reduce yield.
| Potential Cause | Recommended Action & Explanation |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to the precipitation of proteins. If you observe precipitation after adding EDC, try reducing the amount used in subsequent experiments. |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step prior to the reaction to ensure compatibility. |
Issue 3: High Background / Non-specific Binding
This is particularly problematic in applications like immunoassays or surface-based binding studies.
| Potential Cause | Recommended Action & Explanation |
| Insufficient Quenching | After the coupling reaction, unreacted NHS esters can remain on the surface or molecule. These can later react non-specifically. Ensure the quenching step is sufficient by using an adequate concentration of a quenching agent (e.g., 100 mM Tris or ethanolamine) and allowing sufficient incubation time (e.g., 15-30 minutes). |
| Aggregation of Reagents | Poorly dissolved or aggregated reagents can lead to non-specific binding. Prepare fresh EDC and NHS solutions just before use and ensure they are fully dissolved. |
Quantitative Data Summary
Table 1: NHS Ester Hydrolysis Rate
The stability of the amine-reactive NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that reduces coupling efficiency.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp | ~7 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | Minutes |
Table 2: Common Reagent Concentrations & Ratios
| Parameter | Recommended Starting Point | Notes |
| EDC Concentration | 2 mM - 10 mM | Can be a 2- to 10-fold molar excess over carboxyl groups. |
| NHS/Sulfo-NHS Concentration | 5 mM - 10 mM | Can be a 2- to 5-fold molar excess over carboxyl groups. |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 | Highly application-dependent and should be optimized. |
| Quenching Agent Concentration | 10 mM - 100 mM | e.g., Hydroxylamine, Tris, Glycine, Ethanolamine. |
Experimental Protocols
Protocol 1: Two-Step Coupling of Two Proteins
This protocol is adapted from procedures that activate a carboxyl-containing protein (Protein #1) first, then quenches the EDC before adding an amine-containing protein (Protein #2) to prevent self-polymerization.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
EDC and NHS (or Sulfo-NHS).
-
Protein #1 (with carboxyl groups) and Protein #2 (with primary amines).
-
EDC Quenching Reagent: 2-Mercaptoethanol.
-
NHS Ester Quenching Reagent: 1 M Hydroxylamine, pH 8.5.
-
Desalting columns.
Procedure:
-
Equilibrate EDC and NHS vials to room temperature before opening.
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of ~2mM) and NHS or Sulfo-NHS (~5mM) to the Protein #1 solution. Incubate for 15 minutes at room temperature.
-
Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC. This step is crucial to prevent EDC from reacting with Protein #2.
-
(Optional but recommended) Remove excess quenching agent and inactivated crosslinker using a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the next step.
-
If a desalting column was not used, adjust the pH of the solution to 7.2-7.5 with Coupling Buffer.
-
Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio. Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10mM to hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using a desalting column to remove excess quenching reagent and other byproducts.
Protocol 2: Coupling a Ligand to a Carboxylated Surface
This protocol is ideal for immobilizing proteins or other amine-containing ligands onto surfaces like beads or sensor chips.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5.
-
EDC and Sulfo-NHS.
-
Carboxylated surface (e.g., beads).
-
Amine-containing ligand to be coupled.
Procedure:
-
Surface Preparation: Wash the carboxylated surface 2-3 times with Activation Buffer to remove any storage solutions or preservatives.
-
Carboxyl Activation: Prepare a fresh activation solution of EDC (e.g., 2 mM) and Sulfo-NHS (e.g., 5 mM) in Activation Buffer. Add this solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Ligand Coupling: Immediately add your amine-containing ligand, dissolved in Coupling Buffer, to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to block any unreacted NHS-ester sites. Incubate for 15-30 minutes.
-
Final Washes: Wash the surface 3-5 times with Washing Buffer to remove non-covalently bound ligand and quenching reagent.
References
How to prevent aggregation of nanoparticles during PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to prevent the aggregation of nanoparticles during and after PEGylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your PEGylation experiments in a question-and-answer format.
Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
-
Probable Causes:
-
Suboptimal pH: The pH of your nanoparticle suspension may be at or near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion and causing them to crash out of the solution upon the addition of another reagent.[1]
-
High Ionic Strength: The reaction buffer may have a high salt concentration, which can screen the surface charges on the nanoparticles, reduce the repulsive forces between them, and lead to aggregation.[1][2]
-
High Nanoparticle Concentration: Working with highly concentrated nanoparticle solutions increases the probability of intermolecular interactions and cross-linking, especially when using bifunctional PEGs.[2][3]
-
Improper Mixing: Adding the PEG reagent too quickly can create localized areas of high concentration, inducing aggregation before the PEG molecules have a chance to coat the nanoparticle surfaces evenly.
-
-
Solutions & Recommendations:
-
Optimize pH: Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a value that ensures high colloidal stability (typically 2-3 units away from the isoelectric point). This pH must also be compatible with your chosen conjugation chemistry. For instance, reactions involving NHS esters are more efficient at a slightly basic pH (7.0-8.0).
-
Use Low Ionic Strength Buffers: Whenever possible, perform the PEGylation reaction in a buffer with low ionic strength (e.g., HEPES or MES buffer at 10 mM) to maximize electrostatic repulsion between particles.
-
Control Reagent Addition: Add the dissolved PEG reagent drop-wise or in small aliquots to the nanoparticle suspension while stirring or vortexing gently. This ensures a more uniform reaction environment.
-
Work at Lower Concentrations: Try diluting the nanoparticle suspension before beginning the PEGylation process to increase the distance between particles.
-
Issue 2: Aggregation is observed after the purification step.
-
Probable Causes:
-
Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves hydrophobic or reactive patches on the nanoparticle surfaces, which can interact and cause aggregation. This can result from suboptimal reaction time, temperature, or an insufficient molar ratio of PEG to nanoparticles.
-
Inadequate PEG Density/Length: The density or molecular weight of the PEG chains may not be sufficient to provide the necessary steric hindrance to prevent aggregation, particularly in challenging environments like high-salt buffers.
-
Harsh Purification Methods: Certain purification techniques can induce aggregation. High-speed centrifugation can create pellets that are difficult to redisperse, while freeze-drying (lyophilization) can cause aggregation due to the stresses of freezing and dehydration.
-
Inappropriate Storage Buffer: Resuspending the purified nanoparticles in a buffer with the wrong pH or high ionic strength can reverse the stability achieved during PEGylation.
-
-
Solutions & Recommendations:
-
Optimize Reaction Conditions: Increase the molar excess of the PEG reagent, extend the reaction time, or adjust the temperature to drive the reaction to completion.
-
Select Appropriate PEG: Use a PEG with a higher molecular weight (MW ≥ 2 kDa is often recommended) to provide a thicker protective layer. Ensure the PEG density is high enough to achieve a "brush" conformation, which offers superior steric protection compared to the "mushroom" conformation.
-
Choose a Gentle Purification Method:
-
Dialysis: Effective for removing small molecules and excess PEG, though it can be time-consuming.
-
Tangential Flow Filtration (TFF): A scalable and efficient method for purifying PEGylated nanoparticles.
-
Size Exclusion Chromatography (SEC): Can separate PEGylated nanoparticles from free PEG and smaller reactants.
-
If using centrifugation, avoid overly high speeds and long spin times. Consider including gentle resuspension techniques like probe sonication on low power.
-
-
Optimize Storage Buffer: Resuspend and store your final PEGylated nanoparticles in a low-ionic-strength buffer at a pH where they exhibit maximum colloidal stability.
-
Issue 3: Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3).
-
Probable Causes:
-
A high PDI indicates a broad size distribution, which is often a sign of partial aggregation or an inconsistent PEGylation reaction.
-
The presence of dust or a small number of very large aggregates can disproportionately affect DLS results.
-
-
Solutions & Recommendations:
-
Review and Optimize Protocol: Re-evaluate your entire PEGylation and purification protocol for any of the issues mentioned above that could lead to inconsistent results.
-
Filter Before Measurement: Always filter your sample through an appropriate syringe filter (e.g., 0.22 µm) immediately before performing DLS analysis to remove dust and large aggregates.
-
Purify to Narrow Distribution: If optimization doesn't resolve the issue, use a purification technique like Size Exclusion Chromatography (SEC) to isolate a more monodisperse fraction of your nanoparticles.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause nanoparticle aggregation, and how does PEGylation prevent this?
Aggregation is primarily driven by attractive van der Waals and hydrophobic forces between nanoparticles. In solution, this is counteracted by repulsive forces, which can be electrostatic (surface charge) or steric (a physical barrier). PEGylation prevents aggregation by creating a dense, hydrophilic cloud of polymer chains on the nanoparticle surface. This layer provides powerful steric hindrance, physically preventing other particles from getting close enough for attractive forces to take effect. This is often referred to as creating a "stealth" nanoparticle.
Caption: Mechanism of nanoparticle stabilization via PEGylation.
Q2: How do the Molecular Weight (MW) and surface density of PEG affect stability?
Both PEG MW and surface density are critical factors.
-
Molecular Weight (MW): Longer PEG chains (higher MW) create a thicker hydrophilic layer, offering more effective steric protection against protein adsorption and aggregation. Generally, a PEG MW of 2 kDa to 5 kDa is considered necessary to adequately shield the nanoparticle surface.
-
Surface Density: This determines the conformation of the PEG chains. At low densities, PEG lies flat in a "mushroom" conformation. As density increases, the chains are forced to extend outwards into a "brush" conformation. The brush conformation provides a much denser and more effective steric barrier.
| Parameter | Effect on Stability & Performance | Typical Range/Target | References |
| PEG Molecular Weight (MW) | Higher MW increases hydrodynamic size and provides a thicker steric barrier, reducing protein adsorption and improving circulation time. | 2 kDa - 10 kDa | |
| PEG Surface Density | Higher density leads to a "brush" conformation, which is more effective at preventing protein binding and aggregation than the "mushroom" state. | > 0.1 PEG/nm² (application dependent) | |
| Zeta Potential | Successful PEGylation typically shifts the zeta potential towards neutral (~0 mV) as the surface charge is shielded. | Shift towards -5 to +5 mV | |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. A low PDI indicates a uniform, non-aggregated sample. | < 0.25 is desirable |
Q3: What is the role of pH during and after the PEGylation process?
The pH is critical for two main reasons:
-
Colloidal Stability: For nanoparticles that rely on electrostatic repulsion for stability, the pH of the buffer must be kept away from their isoelectric point to prevent initial aggregation.
-
Reaction Efficiency: The conjugation chemistry used to attach PEG often has a specific optimal pH range. For example, the common reaction between an N-hydroxysuccinimide (NHS) ester-activated PEG and a primary amine on the nanoparticle surface is most efficient at a pH between 7 and 9. After purification, the storage buffer should be at a pH that ensures long-term stability of the final product.
Q4: How can I quantitatively confirm that PEGylation was successful?
While DLS and zeta potential provide strong indirect evidence, several techniques can quantify the amount of PEG on the nanoparticle surface:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a dried sample as it is heated. The weight loss corresponding to the thermal decomposition of PEG can be used to calculate the PEG content.
-
Nuclear Magnetic Resonance (NMR): Can be used to quantify surface PEG density, often by using an internal standard.
-
High-Performance Liquid Chromatography (HPLC): Methods have been developed to separate and quantify unbound PEG from PEG that has been chemically removed from the nanoparticle surface.
-
Colorimetric Assays: Indirectly quantify PEGylation by measuring the number of unreacted functional groups remaining on the nanoparticle surface after the reaction (e.g., using a TNBS assay for primary amines).
Experimental Protocols
Protocol 1: General "Grafting-To" PEGylation of Amine-Functionalized Nanoparticles
This protocol describes a common method using an NHS-activated PEG to modify nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., -NH₂) in a low molarity buffer (e.g., 10 mM HEPES, pH 7.5).
-
Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA) or mPEG-NHS ester (MW 2-5 kDa).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl or Ethanolamine, pH 8.5.
-
Purification/Storage Buffer: e.g., 10 mM PBS or saline, pH 7.4.
-
Centrifugal filter units (with appropriate Molecular Weight Cut-Off, e.g., 100 kDa).
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in the Reaction Buffer to achieve a concentration that will provide a 50- to 100-fold molar excess relative to the available amine groups on the nanoparticles.
-
PEGylation Reaction:
-
Add the freshly prepared PEG solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to react with and deactivate any remaining mPEG-NHS. Let it react for 15 minutes.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the PEGylated nanoparticles from excess PEG and reaction byproducts.
-
Discard the flow-through.
-
Wash the nanoparticles by resuspending them in the storage buffer and repeating the centrifugation step. Perform at least three wash cycles.
-
-
Final Product: After the final wash, recover the concentrated PEGylated nanoparticles from the filter unit and resuspend them in the desired volume of storage buffer.
-
Characterization: Characterize the purified nanoparticles using DLS and zeta potential to confirm an increase in hydrodynamic diameter and a shift in surface charge towards neutral.
Caption: A typical workflow for the "grafting-to" PEGylation method.
Protocol 2: Troubleshooting Flowchart for Aggregation Issues
Use this logical guide to diagnose the cause of aggregation in your experiments.
Caption: A decision tree to troubleshoot nanoparticle aggregation.
References
Technical Support Center: The Critical Role of PEG Linker Length in PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is not merely a spacer; it is a crucial component that connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase.[2][3] The length of this linker is a critical determinant of the PROTAC's effectiveness.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, or it could lead to non-productive binding orientations. Therefore, optimizing the PEG linker length is a critical step in the development of a potent PROTAC.
Q2: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant degradation. What is a likely cause related to the linker?
A2: This is a common challenge in PROTAC development. A primary reason for this observation is a suboptimal linker length. Even with strong binding affinities to both the target protein and the E3 ligase individually, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin. It's possible that the current linker length results in a ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing ubiquitination and subsequent degradation.
Q3: Our PROTAC shows decreased efficacy at higher concentrations. What is this phenomenon and how is it related to the linker?
A3: This phenomenon is known as the "hook effect". It occurs when, at high concentrations, the PROTAC molecules independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) instead of the desired ternary complex. These binary complexes are non-productive and compete with the formation of the ternary complex, leading to a decrease in protein degradation. While the hook effect is primarily concentration-dependent, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.
Q4: How does PEG linker length influence the cellular permeability and bioavailability of a PROTAC?
A4: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability. Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane. However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule. The flexibility of the linker also plays a role; some studies suggest that linkers that can fold to shield polar groups can improve cell permeability. Therefore, there is a delicate balance to be struck, and the optimal linker length for efficacy may need to be adjusted to achieve favorable pharmacokinetic properties.
Troubleshooting Guides
Problem 1: No degradation of the target protein is observed with our series of PEG-linked PROTACs.
Possible Causes & Solutions:
-
Suboptimal Linker Length Range: The selected range of PEG linker lengths may be entirely outside the optimal window for ternary complex formation.
-
Solution: Synthesize a broader range of PROTACs with significantly shorter and longer PEG linkers. Even small changes in linker length can have a profound impact on degradation efficacy.
-
-
Poor Cell Permeability: The physicochemical properties of the PROTACs, influenced by the linker, might be preventing them from reaching their intracellular target.
-
Solution: Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider that excessively long PEG linkers can negatively impact permeability.
-
-
Incorrect Linker Attachment Points: The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical.
-
Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands to explore alternative orientations for ternary complex formation.
-
Problem 2: Inconsistent or weak degradation is observed across different batches of the same PROTAC.
Possible Causes & Solutions:
-
Impurity Profile: Different batches may have varying levels or types of impurities that could interfere with the assay.
-
Solution: Ensure rigorous purification of each batch of PROTAC and confirm purity and identity using analytical techniques such as HPLC, LC-MS, and NMR.
-
-
Compound Instability: The PROTAC may be unstable in the cell culture medium or under storage conditions.
-
Solution: Evaluate the stability of the PROTAC in your experimental medium over the time course of the degradation experiment.
-
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | < 4 | Impaired Binding | - | CRBN | Ramos |
| BTK Degrader 2 | ≥ 4 | 1-40 | >90 | CRBN | Ramos |
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.
Table 3: Influence of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Length (atoms) | Degradation Activity | E3 Ligase |
| TBK1 Degrader 1 | < 12 | No apparent activity | VHL |
| TBK1 Degrader 2 | > 12 | Robust degradation | VHL |
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).
-
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
Technical Support Center: Addressing Immunogenicity of PEGylated Compounds in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides guidance on understanding, troubleshooting, and mitigating the immunogenicity of these compounds in vivo.
Frequently Asked Questions (FAQs)
Q1: What is PEG immunogenicity and why is it a concern?
A1: PEGylation is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by attaching polyethylene glycol (PEG) chains. While PEG was initially considered non-immunogenic, a growing body of evidence shows that it can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs). The presence of these antibodies can lead to several complications, including accelerated blood clearance (ABC) of the PEGylated drug, reduced therapeutic efficacy, and hypersensitivity reactions, which can range from mild to life-threatening.
Q2: What are the primary mechanisms behind the formation of anti-PEG antibodies (APAs)?
A2: The formation of anti-PEG antibodies can occur through two main immunological pathways:
-
T-cell-dependent (TD) pathway: This pathway is typically activated by PEGylated proteins. B-cells recognize the PEG moiety, internalize the conjugate, and present peptides from the protein carrier to T-helper cells. This interaction leads to B-cell activation, proliferation, and differentiation into plasma cells that produce high-affinity anti-PEG IgG antibodies.
-
T-cell-independent (TI) pathway: This pathway is often triggered by PEGylated nanoparticles, such as liposomes, and some PEGylated proteins. The repetitive arrangement of PEG on the surface of these carriers can directly cross-link B-cell receptors, leading to the
Optimizing storage conditions for Peg6-(CH2CO2H)2 stock solutions
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Peg6-(CH2CO2H)2 stock solutions to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid, lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for up to 36 months.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions by dissolving the lyophilized powder in a suitable solvent such as water, DMSO, or DMF.[2][3][4] For ease of handling, especially since many PEG acid reagents are low-melting solids, creating a stock solution is advisable. Unused stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the solution should be used within one month. For longer-term storage, -80°C is recommended, with a stability of up to six months. It is also advisable to store the solution under an inert gas like argon or nitrogen.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water. For bioconjugation applications, water-miscible organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are also commonly used to prepare stock solutions. One supplier notes solubility in ethanol at 100 mg/mL.
Q4: How can I avoid moisture condensation when handling the solid compound?
A4: To prevent moisture condensation, allow the reagent bottle to equilibrate to room temperature before opening.
Q5: What are the signs of degradation in my this compound stock solution?
A5: While direct visual signs of degradation for this compound solutions are not well-documented in readily available literature, general indicators for PEG-containing reagents can include a decrease in pH of the solution, the appearance of precipitates, or a noticeable decrease in conjugation efficiency in your experiments. A study on a similar PEGylating reagent, mPEG-aldehyde, identified the formation of smaller aldehydes like formaldehyde and acrolein as degradation products under accelerated stability conditions. This suggests that monitoring the purity and performance of the reagent over time is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no reactivity in conjugation experiments | 1. Degraded stock solution: The carboxylic acid groups may have degraded due to improper storage (e.g., exposure to moisture, multiple freeze-thaw cycles). 2. Incompatible buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the intended reaction. 3. Suboptimal reaction pH: The activation of carboxylic acids with reagents like EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction with primary amines is more efficient at pH 7-8. | 1. Use a fresh stock solution: Prepare a new stock solution from lyophilized powder. Ensure to aliquot and store it properly to avoid future degradation. 2. Use a non-amine-containing buffer: Switch to a buffer such as PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4), carbonate/bicarbonate buffer (100mM), or borate buffer (50mM). 3. Optimize reaction pH: Adjust the pH of your reaction steps to match the optimal conditions for the coupling chemistry being used. |
| Precipitation observed in the stock solution upon thawing | 1. Poor solubility at low temperatures: The concentration of the stock solution may be too high for the solvent, causing it to precipitate when cold. 2. Freeze-thaw induced aggregation: Repeated freeze-thaw cycles can lead to the formation of aggregates. | 1. Gently warm and vortex: To increase solubility, you can warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period. If precipitation persists, consider preparing a more dilute stock solution. 2. Aliquot solutions: Always aliquot stock solutions to minimize the number of freeze-thaw cycles. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution: This could be due to weighing errors or solvent evaporation. 2. Variable activity of the stock solution: The solution may be degrading over time, leading to inconsistent performance. | 1. Careful preparation: Ensure accurate weighing of the lyophilized powder and use calibrated pipettes for solvent addition. Store stock solutions in tightly sealed vials. 2. Use freshly prepared or properly stored aliquots: For critical experiments, use a fresh aliquot of the stock solution that has been stored under recommended conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Solid | -20°C | 36 months | Keep desiccated |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles |
| Stock Solution | -80°C | 6 months | Aliquot and store under inert gas for long-term stability |
Table 2: Stock Solution Preparation for this compound (MW: 354.35 g/mol )
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.8221 mL | 14.1103 mL | 28.2207 mL |
| 5 mM | 0.5644 mL | 2.8221 mL | 5.6441 mL |
| 10 mM | 0.2822 mL | 1.4110 mL | 2.8221 mL |
This table is adapted from data provided by commercial suppliers for preparing stock solutions.
Experimental Protocols & Visualizations
General Experimental Workflow for Bioconjugation using this compound
The terminal carboxylic acids of this compound can be coupled to primary amines on a target molecule (e.g., a protein) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS (N-hydroxysuccinimide) to enhance efficiency.
Caption: A typical workflow for protein PEGylation using a carboxylated PEG linker.
PROTAC Synthesis and Protein Degradation Pathway
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
Technical Support Center: Scaling Up Peg6-(CH2CO2H)2 Conjugation Reactions
Welcome to the technical support center for Peg6-(CH2CO2H)2 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this specific PEGylation process. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound conjugation from bench scale to pilot or manufacturing scale?
A1: Scaling up this compound conjugation reactions introduces several challenges that can impact reaction efficiency, product purity, and overall yield. Key challenges include:
-
Mixing and Homogeneity: Ensuring uniform mixing of reactants in larger vessels is critical. Inadequate mixing can lead to localized high concentrations of reagents, resulting in side reactions, aggregation, and a heterogeneous product profile.[1]
-
Heat Transfer: Conjugation reactions can be exothermic. Inefficient heat dissipation in large-scale reactors can lead to temperature gradients, affecting reaction kinetics and potentially causing product degradation.
-
Reagent Addition Strategy: The rate and method of adding the activated this compound and coupling agents (like EDC/NHS) become more critical at scale to maintain optimal reaction conditions and avoid undesirable side reactions.[2]
-
Purification and Downstream Processing: The increased volume of the reaction mixture can make purification more challenging. Chromatographic methods used at the bench scale may not be linearly scalable, requiring significant process development to handle larger volumes and maintain resolution.[][4]
-
Process Control and Monitoring: Maintaining tight control over critical process parameters such as pH, temperature, and reaction time is more complex in larger systems.[1]
-
Product Heterogeneity: The formation of a mixture of different PEGylated species (mono-, di-, poly-PEGylated) and positional isomers is a common issue that is often exacerbated at larger scales.
Q2: How does the bifunctional nature of this compound impact the conjugation reaction at a larger scale?
A2: The two carboxylic acid groups in this compound can lead to intermolecular cross-linking of your target molecule (e.g., a protein with multiple available amine groups). At the higher concentrations often used in scale-up, the probability of one PEG molecule reacting with two separate protein molecules increases, leading to the formation of high molecular weight aggregates. These aggregates can be difficult to remove during purification and may impact the biological activity and immunogenicity of the final product. Careful optimization of the molar ratio of PEG to the target molecule and controlled reagent addition are crucial to minimize cross-linking.
Q3: What are the recommended starting points for optimizing the molar ratio of reactants for a scaled-up process?
A3: While the optimal molar ratio is specific to the reactants, a common starting point for optimization is a slight molar excess of the activated PEG reagent relative to the available reactive sites on the target molecule. A Design of Experiments (DoE) approach is highly recommended to systematically evaluate the impact of varying the molar ratios of this compound, the activating agents (e.g., EDC and NHS), and the target molecule. The goal is to maximize the yield of the desired PEGylated species while minimizing the formation of aggregates and unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield | 1. Inefficient activation of carboxylic acid groups. 2. Suboptimal pH of the reaction buffer. 3. Hydrolysis of activated PEG ester. 4. Steric hindrance on the target molecule. | 1. Increase the molar ratio of EDC/NHS to this compound. Ensure reagents are fresh and anhydrous. 2. For amine conjugation, maintain the pH between 7.0 and 8.5 for the reaction with the activated PEG. The activation step itself is more efficient at a lower pH (4.5-6.0). 3. Add the activated PEG to the protein solution immediately after activation. Avoid preparing large stock solutions of the activated PEG. 4. Consider using a longer PEG spacer to overcome steric hindrance. |
| High Levels of Aggregation | 1. Intermolecular cross-linking by the bifunctional PEG. 2. High local concentrations of reactants due to poor mixing. 3. Hydrophobic interactions of the payload. 4. Inappropriate buffer conditions. | 1. Decrease the molar ratio of PEG to the target molecule. Optimize the reaction time to favor mono-conjugation. 2. Improve mixing efficiency. Consider slower, controlled addition of the activated PEG. 3. Screen different formulation buffers to improve the solubility of the conjugate. 4. Perform buffer scouting to identify conditions that minimize aggregation. |
| Product Heterogeneity (Multiple PEGylated Species) | 1. Multiple reactive sites on the target molecule with similar reactivity. 2. Lack of control over reaction stoichiometry and time. | 1. If possible, use site-specific conjugation methods. If using random conjugation, precise control over reaction conditions is key. 2. Implement a Design of Experiments (DoE) to optimize the molar ratio, reaction time, and temperature to favor the formation of the desired product. Quench the reaction at the optimal time point. |
| Difficulty in Purifying the Final Product | 1. Similar physicochemical properties of the desired product and impurities (e.g., positional isomers, closely related PEGylated species). 2. Inefficient separation method at a larger scale. | 1. A multi-step purification strategy may be necessary, combining different chromatography techniques such as ion-exchange (IEX), size-exclusion (SEC), and hydrophobic interaction chromatography (HIC). 2. Develop and optimize the purification method at a smaller scale before scaling up. Consider the scalability of the chosen resin and column dimensions. SEC is effective for removing unreacted PEG and aggregates, while IEX can separate species based on the degree of PEGylation. |
| Inconsistent Batch-to-Batch Results | 1. Poorly defined process parameters. 2. Variability in raw material quality. 3. Inadequate process monitoring. | 1. Clearly define and document all critical process parameters (CPPs) such as reactant concentrations, addition rates, mixing speeds, temperature, and reaction times. 2. Implement robust quality control for all incoming raw materials, including the this compound and the target molecule. 3. Utilize in-process controls (IPCs) to monitor the progress of the reaction and ensure consistency. |
Experimental Protocols
Key Experiment: Activation of this compound with EDC/NHS
This protocol outlines a general procedure for the activation of the carboxylic acid groups on this compound for subsequent conjugation to primary amines on a target molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target molecule (e.g., protein) in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation Reaction:
-
In a suitable reaction vessel, add the this compound solution.
-
Add a molar excess of EDC and NHS (e.g., 1.5 equivalents of each per carboxyl group on the PEG).
-
Stir the reaction mixture at room temperature for 15-30 minutes. The activation is most efficient at a pH between 4.5 and 7.2.
-
-
Conjugation Reaction:
-
Immediately after activation, add the activated PEG-NHS ester solution to the solution containing the target molecule. A typical molar excess of 20-fold PEG to protein can be a starting point for optimization.
-
The volume of the organic solvent from the PEG stock should ideally not exceed 10% of the total reaction volume.
-
Maintain the pH of the conjugation reaction between 7.0 and 8.5 to facilitate the reaction with primary amines.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours, with gentle stirring.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC).
-
-
Quenching:
-
Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted PEG-NHS esters.
-
-
Purification:
-
Proceed immediately to purification to remove unreacted PEG, byproducts, and to separate the different PEGylated species. Size-exclusion chromatography is commonly used to remove unreacted PEG and aggregates.
-
Visualizations
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Troubleshooting logic for common scale-up challenges.
References
Technical Support Center: Purification of Biomolecules Post-Conjugation with PEG6-(CH2CO2H)2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted PEG6-(CH2CO2H)2 from experimental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to assist in your purification workflow.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the purification process in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a hydrophilic bifunctional crosslinker containing a six-unit polyethylene glycol (PEG) spacer terminated with two carboxylic acid groups. Its molecular weight is approximately 354.35 g/mol , and it is soluble in water and ethanol.[1] The terminal carboxylic acids react with primary amines on biomolecules, such as proteins or peptides, to form stable amide bonds. After a conjugation reaction, it is crucial to remove any unreacted or excess this compound to ensure the purity of the final conjugated biomolecule. This purity is essential for accurate downstream applications and to avoid potential interference from the free linker.
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing small, unreacted PEG linkers like this compound from a reaction mixture containing a much larger biomolecule are based on significant differences in molecular size and other physicochemical properties. The primary techniques include:
-
Dialysis: A membrane-based technique that separates molecules based on a molecular weight cut-off (MWCO).[1]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius.[]
-
Tangential Flow Filtration (TFF): A rapid membrane-based method for buffer exchange and separation of molecules by size.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can be used for high-resolution purification.[]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, the sample volume, and the available laboratory equipment. The following decision-making workflow can help guide your choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unreacted this compound still present after purification. | Dialysis: Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. Insufficient dialysis time or buffer volume. | For this compound (MW: ~354 Da), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[1] Increase dialysis time (e.g., overnight) and use a large volume of fresh buffer with multiple changes. |
| SEC: Inappropriate column choice. | Use a desalting column with a suitable exclusion limit for small molecules, such as a Sephadex G-25 or G-50 resin. | |
| Low recovery of the conjugated biomolecule. | Dialysis: The biomolecule is passing through the membrane. Non-specific binding to the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. Pre-condition the membrane as per the manufacturer's instructions and consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
| SEC/HPLC: Non-specific binding to the column matrix. The biomolecule is precipitating on the column. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a higher ionic strength. Check the solubility of your conjugate in the chosen buffer and adjust the pH or add solubilizing agents if necessary. | |
| Poor separation of linker and conjugate in chromatography. | SEC: The sample volume is too large for the column. | For optimal resolution in SEC, the sample volume should not exceed 30% of the total column bed volume. |
| HPLC: Inappropriate column chemistry or gradient. | Experiment with different column stationary phases (e.g., C8 instead of C18 for RP-HPLC) to alter selectivity. Optimize the elution gradient to improve the resolution between the unreacted linker and the conjugated product. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited for the removal of unreacted this compound.
1. Dialysis
This method is suitable for removing the small PEG linker from a significantly larger biomolecule when sample dilution is not a major concern.
-
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).
-
Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Reaction mixture containing the bioconjugate and unreacted this compound.
-
Stir plate and stir bar.
-
A large beaker or container for the dialysis.
-
-
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions, which may involve boiling and extensive washing. Dialysis cassettes are often supplied ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Dialysis Setup: Place the sealed dialysis tubing or cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing, which facilitates efficient diffusion.
-
Perform Dialysis: Conduct the dialysis at a low temperature (e.g., 4°C) for several hours or overnight to maintain the stability of the biomolecule.
-
Buffer Exchange: For efficient removal of the unreacted PEG linker, change the dialysis buffer at least two to three times.
-
Sample Recovery: Once the dialysis is complete, carefully remove the tubing or cassette from the buffer and recover the purified bioconjugate.
-
2. Size Exclusion Chromatography (SEC)
This is a rapid and effective method for separating molecules based on their size. It is particularly useful for removing small molecules like this compound from larger proteins.
-
Materials:
-
Desalting column (e.g., packed with Sephadex G-25 or G-50 resin).
-
Equilibration/running buffer (e.g., PBS).
-
Reaction mixture.
-
Fraction collection tubes.
-
-
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This step removes any storage solutions and ensures the column is properly conditioned for the separation.
-
Sample Application: Carefully apply the reaction mixture to the top of the column. For optimal separation, the sample volume should be a small fraction of the total column volume.
-
Elution: Begin the elution with the running buffer. The larger bioconjugate will travel faster through the column and elute first, while the smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectrophotometry at 280 nm for proteins) to identify the fractions containing the purified bioconjugate.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the recommended purification techniques.
| Purification Technique | Parameter | Recommended Value/Range | Notes |
| Dialysis | Molecular Weight Cut-Off (MWCO) | 1 - 3 kDa | Should be at least 10-20 times smaller than the molecular weight of the biomolecule to ensure its retention. |
| Buffer to Sample Volume Ratio | ≥ 100:1 | A larger buffer volume will result in more efficient removal of the small linker. | |
| Size Exclusion Chromatography (SEC) | Resin Type | Sephadex G-25, G-50, or equivalent | The choice of resin depends on the size of the biomolecule being purified. |
| Sample Volume | < 30% of total column volume | Smaller sample volumes generally lead to better resolution. | |
| Tangential Flow Filtration (TFF) | Membrane MWCO | 3-5 times smaller than the biomolecule | This ensures high retention of the target molecule while allowing the small PEG linker to pass through. |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the purification of a biomolecule after conjugation with this compound.
References
Validation & Comparative
A Comparative Guide to Dicarboxylic Acid PEG Linkers: A Focus on PEG4, PEG6, and PEG8
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex molecules.[1][2][3][4] This guide provides an objective comparison of three discrete, homobifunctional dicarboxylic acid PEG linkers: PEG4-(CH2CO2H)2, Peg6-(CH2CO2H)2, and PEG8-(CH2CO2H)2. The information presented, supported by experimental data, is intended to aid in the rational design of next-generation therapeutics.
The Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain in a linker can significantly influence the physicochemical and biological properties of the resulting conjugate.[5] A key advantage of PEG linkers is their hydrophilicity, which can help to mitigate aggregation issues associated with hydrophobic drugs or proteins. Generally, as the PEG chain length increases, so does the hydrophilicity and the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer plasma half-life. However, there is a potential trade-off, as longer linkers may sometimes lead to decreased in vitro potency due to steric hindrance.
Quantitative Data Comparison
The following tables summarize the key physicochemical properties of the linkers and the impact of PEG linker length on the pharmacokinetic and in vitro cytotoxicity of bioconjugates, based on data synthesized from multiple studies.
Table 1: Physicochemical Properties of Dicarboxylic Acid PEG Linkers
| Property | PEG4-(CH2CO2H)2 | This compound | PEG8-(CH2CO2H)2 |
| Molecular Weight ( g/mol ) | 266.24 | 354.35 | 442.46 |
| Number of PEG units | 4 | 6 | 8 |
| Spacer Arm Length (Å) | ~17.7 | ~25.1 | ~32.5 |
| Solubility | High in aqueous media | High in aqueous media | High in aqueous media |
| Functional Groups | Two terminal carboxylic acids | Two terminal carboxylic acids | Two terminal carboxylic acids |
| Reactivity | Reacts with primary amines via amide bond formation | Reacts with primary amines via amide bond formation | Reacts with primary amines via amide bond formation |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker Length | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
| PEG4 | 160 | 5,600 | |
| PEG8 | 280 | 9,800 |
Note: Data is synthesized from a study on PEGylated glucuronide-MMAE linkers. While not specific to dicarboxylic acid linkers, it demonstrates the general trend of reduced clearance and increased exposure with longer PEG chains, plateauing around PEG8.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Targeting Moiety | Cell Line | Linker | IC50 (ng/mL) | Fold Change vs. No PEG | Reference |
| Anti-CD30 mAb | Karpas-299 | No PEG | ~10 | 1.0 | |
| Anti-CD30 mAb | Karpas-299 | PEG4 | ~10 | 1.0 | |
| Anti-CD30 mAb | Karpas-299 | PEG8 | ~10 | 1.0 | |
| Affibody | NCI-N87 | No PEG | - | 1.0 | |
| Affibody | NCI-N87 | 4 kDa PEG | - | 6.5-fold decrease in cytotoxicity |
Note: The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, as with certain monoclonal antibodies, it has a negligible effect. In other instances, such as with smaller targeting moieties like affibodies, longer PEG chains can lead to a significant reduction in potency.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Protein Conjugation with Dicarboxylic Acid PEG Linkers via EDC/NHS Chemistry
This protocol describes the conjugation of a dicarboxylic acid PEG linker to primary amine groups on a protein, such as lysine residues, through the formation of stable amide bonds.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
HOOC-PEGn-COOH (n=4, 6, or 8)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5
-
Coupling Buffer: 0.1 M PBS or borate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Coupling Buffer.
-
PEG Linker Activation:
-
Dissolve the HOOC-PEGn-COOH linker in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Conjugation:
-
Immediately add the activated PEG linker solution to the protein solution. A molar ratio of PEG linker to protein of 10:1 to 50:1 is a common starting point and should be optimized.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess reagents and unconjugated linker using size-exclusion chromatography.
-
Characterization:
-
Determine the degree of PEGylation using techniques such as SDS-PAGE, SEC, and mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a bioconjugate.
Materials:
-
Target cancer cell line
-
Control (antigen-negative) cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugates (with PEG4, PEG6, and PEG8 linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugates in cell culture medium and add them to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each conjugate.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.
Caption: Experimental workflow for comparing bioconjugates with different PEG linkers.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The choice between PEG4, PEG6, and PEG8 dicarboxylic acid linkers requires a careful balance of competing factors. While longer PEG chains, such as PEG8, can enhance the pharmacokinetic properties of a bioconjugate, this may come at the cost of reduced in vitro potency, particularly for smaller targeting scaffolds. This compound, with its intermediate length, offers a potential compromise and has found utility in applications such as PROTACs. Ultimately, the optimal linker length is application-dependent and must be determined empirically through a systematic evaluation of the resulting bioconjugates. The protocols and comparative data provided in this guide offer a framework for conducting such studies, enabling researchers to rationally design more effective and safer therapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of PEG length on conformational and binding properties of CCK peptides exposed by supramolecular aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: PEG6-(CH2CO2H)2 Non-Cleavable Linkers Versus Cleavable Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and safety of the conjugate. This guide provides an objective, data-driven comparison between a hydrophilic, non-cleavable linker component, PEG6-(CH2CO2H)2, and various classes of cleavable linkers.
The fundamental difference between these two approaches lies in their drug release mechanisms. Non-cleavable linkers, like those incorporating this compound, rely on the complete lysosomal degradation of the targeting antibody to release the payload.[1] In contrast, cleavable linkers are designed to release the drug in response to specific triggers in the tumor microenvironment or within the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes.[2] This distinction has significant implications for the conjugate's pharmacokinetic profile, therapeutic window, and overall performance.[1]
Mechanism of Action: Stability vs. Targeted Release
This compound Non-Cleavable Linkers: These linkers form a stable covalent bond between the drug and the antibody. The polyethylene glycol (PEG) component enhances the hydrophilicity and solubility of the ADC, which can be advantageous when working with hydrophobic payloads.[3] The release of the cytotoxic agent is contingent upon the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[1] The inherent stability of this linkage in systemic circulation is a key advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity.
Cleavable Linkers: This category encompasses a variety of linkers with distinct release mechanisms:
-
Hydrazone Linkers: These are acid-sensitive linkers designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the bloodstream.
-
Peptide Linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), these linkers are substrates for lysosomal proteases such as cathepsin B, which are frequently overexpressed in tumor cells.
-
β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is present in the lysosomes of tumor cells.
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.
Quantitative Performance Data
The following tables summarize key quantitative data from comparative studies on the performance of non-cleavable PEGylated linkers and various cleavable linkers.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| ADC | Linker Type | Payload | Cell Line | IC50 (nM) | Reference |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable (PEGylated) | MMAD | BxPC3 | 0.3 | |
| Sulfatase-cleavable ADC | Cleavable (Sulfatase) | - | HER2+ cells | 0.061 and 0.111 | |
| Non-cleavable ADC | Non-cleavable | - | HER2+ cells | 0.609 | |
| Val-Ala ADC | Cleavable (Peptide) | - | HER2+ cells | 0.092 | |
| Trastuzumab-β-galactosidase-MMAE | Cleavable (β-galactosidase) | MMAE | - | 0.0088 | |
| Trastuzumab-Val-Cit-MMAE | Cleavable (Peptide) | MMAE | - | 0.0143 | |
| Kadcyla® (T-DM1) | Non-cleavable (Thioether) | DM1 | - | 0.033 | |
| Anti-EpCAM-PEG4Mal-DM1 | Cleavable (PEGylated) | DM1 | HCT-15 | More potent than SMCC-linked | |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | HCT-15 | Less potent than PEG4Mal-linked |
Note: Lower IC50 values indicate higher potency. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Payload | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |
| Site A-PEG6-C2-Aur3377 | Non-cleavable (PEGylated) | Aur3377 | BxPC3 | 10 mg/kg (single dose) | High | |
| Site I-PEG6-C2-MMAD | Non-cleavable (PEGylated) | MMAD | BxPC3 | 10 mg/kg (single dose) | High | |
| Site A-PEG6-C2-MMAD | Non-cleavable (PEGylated) | MMAD | BxPC3 | 10 mg/kg (single dose) | Reduced efficacy due to instability | |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | DM1 | JIMT-1 | 15 mg/kg | Similar to T-DM1 | |
| T-DM1 | Non-cleavable (Thioether) | DM1 | JIMT-1 | 15 mg/kg | Similar to T-SPP-DM1 | |
| Trastuzumab-DXd (Enhertu®) | Cleavable (Peptide) | DXd | NCI-N87 | 10 mg/kg | High | |
| T-DM1 | Non-cleavable (Thioether) | DM1 | NCI-N87 | 10 mg/kg | Moderate |
Table 3: Comparative Plasma Stability
| ADC Linker Type | Payload | Stability in Human Plasma | Key Findings | Reference |
| Non-cleavable (Thioether) | DM1 | Generally high | Increased plasma stability compared to many cleavable linkers. | |
| Cleavable (Val-Cit) | MMAE | Variable | Can be prone to premature drug release depending on conjugation site. | |
| Cleavable (Sulfatase) | - | High (t1/2 > 7 days in mouse plasma) | More stable than Val-Ala and Val-Cit linkers in mouse plasma. | |
| Cleavable (Val-Ala/Val-Cit) | - | Low (hydrolyzed within 1h in mouse plasma) | Susceptible to premature cleavage in mouse plasma. | |
| Cleavable (Silyl ether) | MMAE | High (t1/2 > 7 days in human plasma) | More stable than traditional hydrazone and carbonate linkers. | |
| Cleavable (Hydrazone) | - | Low (t1/2 = 2 days in human plasma) | Prone to hydrolysis in plasma. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell culture by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the different concentrations of the test articles.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression curve fit.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Protocol Outline:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, aliquot the plasma sample and store at -80°C.
-
Analysis of Intact ADC:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Analysis of Released Payload:
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant containing the free payload by LC-MS/MS.
-
-
Data Analysis: Quantify the amount of intact ADC or released payload over time to determine the stability of the linker.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-cleavable ADC, cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of drug release for non-cleavable and cleavable linkers.
Caption: General experimental workflow for comparing ADC linkers.
Conclusion
The decision between a this compound-based non-cleavable linker and a cleavable linker is a critical juncture in the design of targeted drug delivery systems. Non-cleavable PEGylated linkers offer the significant advantage of enhanced plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities. However, their efficacy is strictly dependent on the internalization and degradation of the antibody, and they typically lack a bystander effect.
Cleavable linkers, on the other hand, provide the versatility of triggered drug release and the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. This often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.
Ultimately, the optimal choice is context-dependent and requires a thorough evaluation of the target antigen's biology, the payload's properties, and the desired therapeutic outcome. The experimental data and protocols provided in this guide serve as a foundation for making an informed, data-driven decision in the development of next-generation targeted therapies.
References
The Strategic Role of PEG6-(CH2CO2H)2 in PROTAC Design: A Comparative Guide for E3 Ligase Targeting
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5] This guide provides a comparative analysis of the efficacy of PROTACs incorporating a Peg6-(CH2CO2H)2 linker moiety, with a focus on its performance when targeting different E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).
The this compound linker is a polyethylene glycol (PEG)-based structure characterized by its hydrophilicity and flexibility. Its symmetric nature, with terminal carboxylic acid groups, allows for versatile conjugation to both the warhead and the E3 ligase ligand. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility and cell permeability, properties that are often challenging for these high molecular weight molecules. However, the choice of E3 ligase in conjunction with a specific linker can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Comparative Performance of Linkers in PROTACs
While direct head-to-head comparisons of this compound-containing PROTACs targeting the same POI but different E3 ligases are not extensively documented, we can infer performance characteristics from studies comparing flexible PEG-based linkers with more rigid alkyl-based linkers across the two most utilized E3 ligases, CRBN and VHL. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.
Below is a summary of the general performance characteristics of PROTACs with different linker types and their engagement with CRBN and VHL E3 ligases for the degradation of the well-studied target, Bromodomain-containing protein 4 (BRD4).
| Linker Type | E3 Ligase Recruited | Target Protein | PROTAC Example | DC50 (Degradation) | Dmax (Degradation) | Cell Line | Key Observations |
| PEG-based | CRBN | BRD4 | dBET1 | pM range | >90% | MV-4-11, MOLM-13 | PEG linkers can support high potency. |
| Alkyl-based | VHL | BRD4 | MZ1 | Low nM range | >90% | HeLa | Alkyl linkers can also be highly effective. |
| PEG-based | VHL | BRD4 | Not specified | Potent | >90% | Not specified | PEG linkers are viable for VHL-based PROTACs. |
| Alkyl-based | CRBN | BRD4 | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | Demonstrates high potency with alkyl linkers for CRBN. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating PROTACs.
Experimental Protocols
To rigorously assess the efficacy of a this compound-containing PROTAC, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to facilitate the ubiquitination of the target protein.
1. Reaction Setup:
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC or DDB1-CRBN), the purified POI, and biotinylated ubiquitin in ubiquitination buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
2. Ubiquitination Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
3. Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated ubiquitin.
-
Alternatively, probe with an antibody specific to the POI to visualize the appearance of higher molecular weight ubiquitinated species.
4. Data Analysis:
-
Analyze the intensity of the bands corresponding to polyubiquitinated POI.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binding events, including the formation of the ternary complex.
1. Immobilization of E3 Ligase:
-
Immobilize a purified and tagged E3 ligase (e.g., His-tagged VHL complex) onto an SPR sensor chip.
2. Binary Interaction Analysis:
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, determine the binary KD between the PROTAC and the POI.
3. Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will provide the kinetic parameters for the formation of the ternary complex.
4. Data Analysis and Cooperativity:
-
Fit the sensorgram data to appropriate binding models to determine the on-rates (ka), off-rates (kd), and dissociation constants (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which indicates how the binding of one component influences the binding of the other.
Conclusion
The this compound linker offers favorable physicochemical properties for PROTAC development, including enhanced solubility and permeability. Its flexibility can accommodate the formation of productive ternary complexes with various E3 ligases and target proteins. However, the optimal choice of E3 ligase to pair with a this compound-based PROTAC is highly context-dependent and requires empirical validation through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for researchers to systematically assess the efficacy of their PROTACs, enabling the rational design of potent and selective protein degraders. By carefully considering the interplay between the linker and the E3 ligase, the full therapeutic potential of targeted protein degradation can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peg6-(CH2CO2H)2 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional polyethylene glycol (PEG) linkers such as Peg6-(CH2CO2H)2 (3,6,9,12,15,18-Hexaoxaeicosanedioic acid) is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics and bioconjugates. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the characterization of this discrete PEG conjugate, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The characterization of this compound, a homogenous compound with a defined molecular weight of 354.35 g/mol and the molecular formula C14H26O10, can be accomplished using several analytical methods. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are primary techniques for confirming identity, purity, and structural integrity.
| Parameter | Mass Spectrometry (ESI/MALDI) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight Confirmation, Purity Assessment | Structural Elucidation, Purity Assessment | Purity Assessment, Quantification |
| Sample Requirement | Low (µg to ng) | High (mg) | Low (µg) |
| Resolution | High (Isotopic Resolution Possible) | Atomic Level | Molecular Level |
| Quantitative Accuracy | Semi-quantitative to Quantitative | Highly Quantitative | Highly Quantitative |
| Throughput | High | Low to Medium | High |
| Structural Information | Limited to Fragmentation Data | Detailed Connectivity | Indirect (Retention Time) |
Mass Spectrometry for this compound Characterization
Mass spectrometry is a powerful tool for the direct confirmation of the molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like PEG-diacids from a liquid phase. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition.
Expected ESI-MS Data for this compound:
| Ion Species | Calculated m/z |
| [M+H]+ | 355.1599 |
| [M+Na]+ | 377.1418 |
| [M+K]+ | 393.1158 |
| [M-H]- | 353.1453 |
Note: The observed ions and their relative intensities can vary depending on the solvent system and instrument settings.
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another soft ionization technique that is particularly useful for analyzing polymers. It typically produces singly charged ions, which simplifies spectral interpretation.
Expected MALDI-TOF MS Data for this compound:
| Ion Species | Calculated m/z |
| [M+Na]+ | 377.14 |
| [M+K]+ | 393.12 |
Note: Sodium and potassium adducts are common in MALDI analysis of PEGs.
Comparison with Alternative Characterization Methods
While mass spectrometry excels at providing molecular weight information, other techniques offer complementary data for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive method for the structural confirmation of this compound. It provides information about the chemical environment of each proton in the molecule, allowing for the verification of the repeating ethylene glycol units and the terminal carboxylic acid groups. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. Since PEG-diacids lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used. When coupled with mass spectrometry (LC-MS), HPLC can separate impurities from the main compound and provide molecular weight information for each component.
Experimental Protocols
Protocol 1: ESI-MS Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the peaks corresponding to the expected protonated and adducted species of this compound.
Protocol 2: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
Data Processing and Analysis: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign them to the corresponding protons in the this compound structure. The large signal from the ethylene glycol protons should be clearly distinguishable from the protons adjacent to the carboxylic acid groups.
Visualizing the Workflow
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques and information obtained.
Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of Peg6-(CH2CO2H)2 and Its Derivatives
For researchers, scientists, and drug development professionals delving into the world of polyethylene glycol (PEG) linkers, a thorough understanding of their structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of the NMR analysis of Peg6-(CH2CO2H)2 (3,6,9,12,15,18-Hexaoxaeicosanedioic acid) and its derivatives, supported by experimental data and protocols, and benchmarked against alternative analytical methods.
The Power of NMR in PEG Analysis
NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure of PEG derivatives. Both ¹H and ¹³C NMR are instrumental in confirming the identity, purity, and structural integrity of these versatile molecules. Key information such as the length of the ethylene glycol chain, the nature of the end-groups, and the presence of impurities can be readily elucidated.
A critical aspect in the ¹H NMR analysis of high molecular weight PEGs is the consideration of ¹³C satellite peaks. These peaks arise from the 1.1% natural abundance of the ¹³C isotope and can have integrations comparable to the terminal group protons, potentially leading to erroneous interpretations if not correctly assigned[1].
Deciphering the Spectra: this compound
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, we can predict the expected chemical shifts based on the analysis of similar PEG-dicarboxylic acid structures and general principles of NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by a prominent singlet or a complex multiplet for the ethylene glycol backbone protons and distinct signals for the methylene protons adjacent to the carboxylic acid groups.
-
-O-CH₂-CH₂-O- (PEG backbone): A strong signal, typically observed around 3.6 ppm. Due to the repeating nature of the ethylene oxide units, this signal is often a singlet or a narrowly dispersed multiplet.
-
-O-CH₂-COOH (Methylene adjacent to carboxyl): These protons are in a more electron-withdrawing environment compared to the backbone protons and are therefore expected to appear downfield, likely in the range of 4.1-4.3 ppm as a singlet.
-
-COOH (Carboxylic acid proton): This proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It typically appears as a broad singlet at a chemical shift greater than 10 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, we anticipate the following signals:
-
-O-CH₂-CH₂-O- (PEG backbone): The carbons of the repeating ethylene glycol units are in a similar chemical environment and are expected to resonate around 70 ppm.
-
-O-CH₂-COOH (Methylene adjacent to carboxyl): This carbon is deshielded by the adjacent oxygen and carboxylic acid group, and its signal is anticipated to be in the range of 68-72 ppm.
-
-COOH (Carboxyl carbon): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield, typically in the region of 170-180 ppm.
Comparative Analysis: NMR of this compound Derivatives
Modification of the terminal carboxylic acid groups in this compound to form derivatives such as esters or amides leads to predictable changes in the NMR spectra.
| Derivative Type | Key Functional Group | Expected ¹H NMR Shift Changes | Expected ¹³C NMR Shift Changes |
| Methyl Ester | -COOCH₃ | Appearance of a new singlet around 3.7 ppm for the methyl protons. | Shift of the carbonyl carbon signal slightly upfield compared to the carboxylic acid. |
| Ethyl Ester | -COOCH₂CH₃ | Appearance of a quartet around 4.2 ppm (methylene) and a triplet around 1.3 ppm (methyl). | Shift of the carbonyl carbon signal slightly upfield. |
| Amide | -CONH₂ | Appearance of broad signals for the amide protons, typically between 5-8 ppm. | Shift of the carbonyl carbon signal to a slightly different position compared to the acid. |
Experimental Corner: Protocols for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl or carboxylic acid protons[2].
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of at least 5 times the longest T₁ is recommended for accurate integration, especially when comparing signals from the polymer backbone and end groups.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A sufficient relaxation delay is crucial for quantitative analysis.
Beyond NMR: A Multi-faceted Approach to Characterization
While NMR is a powerful tool, a comprehensive characterization of this compound and its derivatives often involves complementary techniques.
Alternative Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| MALDI-TOF Mass Spectrometry | Provides information on the molecular weight distribution and confirms the mass of the parent molecule and its derivatives.[3][4][5] | High sensitivity, ability to analyze polydisperse samples. | May not provide detailed structural information about the end groups. |
| FTIR Spectroscopy | Confirms the presence of key functional groups such as C=O (carboxylic acid/ester), O-H (carboxylic acid), and C-O-C (PEG backbone). The C=O stretch for the carboxylic acid is typically observed around 1760 cm⁻¹. | Fast and simple analysis, provides a fingerprint of the molecule. | Does not provide detailed structural connectivity information. |
| Size Exclusion Chromatography (SEC) | Determines the molecular weight distribution and purity of the polymer. | Provides information on polydispersity. | May not be sensitive to small changes in the end groups. |
Visualizing the Workflow
To streamline the analytical process, a logical workflow is essential.
Caption: Experimental workflow for the analysis of this compound.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on a clear understanding of the relationships between molecular structure and the resulting signals.
Caption: Logical flow from molecular structure to spectroscopic data.
References
In Vitro Efficacy of Peg6-(CH2CO2H)2-type Linkers in Homo-PROTACs: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vitro validation of the activity of conjugates utilizing a PEG-based dicarboxylic acid linker, exemplified by the potent Homo-PROTAC, CM11. The data presented herein demonstrates the efficacy of this linker in inducing the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key mechanism for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance of such conjugates against relevant controls.
Comparative Analysis of In Vitro Activity
The in vitro activity of the VHL-targeting Homo-PROTAC CM11, which incorporates a PEG-based linker, was compared against its parent VHL ligand (VH032) and a stereoisomeric negative control (CMP 98). CM11 demonstrated a significant increase in cellular activity, effectively inducing the degradation of the long isoform of VHL (pVHL30).
| Compound | Description | Target | In Vitro Activity (DC50) | Key Findings |
| CM11 | Homo-PROTAC composed of two VHL ligands joined by a PEG5 linker. | pVHL30 (long isoform of VHL) | < 100 nM | Potent and rapid self-degradation of VHL in various cell lines. Dimerizes pVHL30 with high avidity. |
| VH032 | Parent VHL ligand. | VHL | > 1000-fold less active than CM11 | Lacks the degradation-inducing activity of the bivalent conjugate. |
| CMP 98 | Stereoisomeric negative control for CM11. | VHL | Inactive | Highlights the stereospecificity of the induced degradation. |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to validate the activity of the Peg6-(CH2CO2H)2-type conjugate, CM11.
Cell Culture and Treatment
-
Cell Lines: Human cervical carcinoma (HeLa), renal cell carcinoma (786-O), and osteosarcoma (U2OS) cell lines were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells were seeded in appropriate well plates and allowed to adhere overnight. Stock solutions of CM11, VH032, and CMP 98 in DMSO were diluted to the desired concentrations in culture medium and added to the cells for the indicated time points.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of VHL protein levels following treatment with the conjugate.
-
Procedure:
-
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for VHL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the binding affinity and stoichiometry of the conjugate to the VHL protein.
-
Procedure:
-
Recombinant VHL protein was purified and dialyzed against the ITC buffer.
-
The CM11 compound was dissolved in the same buffer.
-
The ITC experiment was performed by titrating the compound into the protein solution in the calorimeter cell.
-
The heat changes upon binding were measured to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the activity of the this compound-type conjugate.
Caption: VHL Self-Degradation Pathway Induced by a Homo-PROTAC.
A Comparative Guide to Animal Models for Efficacy Testing of PEGylated Drugs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an appropriate animal model is a cornerstone of preclinical drug development. This is particularly true for evaluating the efficacy of drugs utilizing polyethylene glycol (PEG) linkers, such as those based on a Peg6-(CH2CO2H)2 scaffold. PEGylation, the process of attaching PEG chains to a molecule, is a widely used technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. It can improve drug solubility, increase circulation half-life, and reduce immunogenicity. This guide provides a comparative overview of common animal models used to test the efficacy of PEGylated drugs, supported by experimental data and detailed protocols.
Overview of Relevant Animal Models
The choice of an animal model for testing PEGylated drugs is largely dictated by the therapeutic area of interest. Given that PEGylation is frequently employed in oncology, this guide will focus on cancer models. However, the principles discussed are applicable to other disease areas, such as autoimmune and inflammatory conditions.[1]
Table 1: Comparison of Common Animal Models for Efficacy Testing of PEGylated Drugs in Oncology
| Animal Model | Key Characteristics | Advantages | Disadvantages | Typical Application for PEGylated Drugs |
| Mouse Models | ||||
| Nude (Athymic) Mice | T-cell deficient, allowing for the engraftment of human tumor cells (xenografts). | Well-established, widely available, relatively low cost.[2] | Lack of a fully functional immune system may not accurately reflect the tumor microenvironment in humans.[3] | Standard for initial efficacy screening of PEGylated chemotherapeutics against human cancer cell lines.[4] |
| SCID (Severe Combined Immunodeficiency) Mice | Deficient in both T and B cells, allowing for more robust engraftment of human tissues, including patient-derived xenografts (PDXs).[3] | Higher engraftment success rate for a wider range of human tumors compared to nude mice. | More susceptible to infections, requiring stricter housing conditions. | Efficacy testing of PEGylated drugs on patient-derived tumors, which better recapitulate the heterogeneity of human cancers. |
| NOD/SCID Mice | SCID mice with a NOD (non-obese diabetic) background, which have reduced natural killer (NK) cell function. | Even higher engraftment rates for human hematopoietic and solid tumors. | Similar disadvantages to SCID mice, with increased fragility. | Testing PEGylated therapies against hematological malignancies and difficult-to-engraft solid tumors. |
| Syngeneic Models | Immunocompetent mice are implanted with mouse-derived tumor cells. | Intact immune system allows for the study of interactions between the PEGylated drug, the tumor, and the host immune response. | Mouse tumors may not fully represent the complexity of human cancers. | Evaluating the immunomodulatory effects of PEGylated drugs and combination therapies with immunotherapies. |
| Rat Models | ||||
| Nude Rats | Similar to nude mice but larger, allowing for more extensive blood sampling and surgical manipulations. | Larger size facilitates pharmacokinetic studies and allows for the implantation of larger tumors. | Higher cost and slower breeding rates compared to mice. | Pharmacokinetic/pharmacodynamic (PK/PD) modeling of PEGylated drugs where serial blood sampling is required. |
| Non-Rodent Models | ||||
| Rabbits | Larger size, different metabolic profile compared to rodents. | Useful for toxicology and pharmacokinetic studies due to larger blood volumes. | High cost, ethical considerations, and fewer available disease models. | Primarily used for preclinical safety and pharmacokinetic assessments of PEGylated biologics. |
| Non-Human Primates (NHPs) | Closest physiological and genetic similarity to humans. | Highly predictive of human pharmacokinetics and immune responses. | Significant ethical concerns, very high cost, and specialized housing and handling requirements. | Reserved for late-stage preclinical testing of PEGylated biologics to confirm safety and pharmacokinetics before human trials. |
Experimental Protocols for Efficacy Assessment
The following protocols outline standard procedures for evaluating the efficacy of a PEGylated drug in a mouse xenograft model, a commonly used system for preclinical cancer research.
-
Cell Culture : Human cancer cells (e.g., C26 colon carcinoma) are cultured in appropriate media and conditions until they reach the desired number for implantation.
-
Animal Preparation : 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation : A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow until they reach a palpable size (e.g., 70-200 mm³). Tumor volume is measured 2-3 times per week using digital calipers. The tumor volume can be calculated using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .
-
Randomization : Once tumors reach the desired average volume, mice are randomly assigned to treatment and control groups (typically 8-10 mice per group).
-
Preparation of Formulation : The PEGylated drug and the non-PEGylated counterpart (or vehicle control) are formulated in a suitable sterile vehicle (e.g., phosphate-buffered saline).
-
Route of Administration : For many PEGylated drugs, intravenous (IV) injection via the lateral tail vein is a common route to ensure systemic delivery. The maximum bolus injection volume in mice is typically 5 ml/kg.
-
Dosing Schedule : The dosing schedule will depend on the pharmacokinetic profile of the drug. A common schedule might be a single injection or multiple injections over a period of several weeks. For example, a PEGylated liposomal doxorubicin formulation might be administered as a single 6 mg/kg intraperitoneal injection.
-
Tumor Volume Measurement : Tumor size is measured regularly throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.
-
Body Weight Monitoring : Animal body weight is monitored as an indicator of systemic toxicity. Significant weight loss may necessitate a dose reduction or cessation of treatment.
-
Survival Analysis : In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess the impact of the treatment on overall survival.
-
Endpoint Analysis : At the end of the study, animals are euthanized, and tumors are excised for further analysis.
-
Histopathology : Tumors are fixed in formalin, embedded in paraffin, and sectioned for staining (e.g., Hematoxylin and Eosin) to assess tumor morphology, necrosis, and other pathological changes.
-
Immunohistochemistry (IHC) : Specific markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) can be stained to investigate the mechanism of action of the drug.
-
Biomarker Analysis : Blood samples can be collected to measure relevant biomarkers, such as cytokines, using techniques like ELISA.
-
Quantitative Data Presentation
The efficacy of a PEGylated drug is often compared to its non-PEGylated form and a vehicle control. The following table provides an example of how such data can be summarized.
Table 2: Efficacy of PEGylated Doxorubicin (PLD) vs. Doxorubicin in a C26 Colon Carcinoma Mouse Model
| Treatment Group (n=10) | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | - | 1540 ± 210 | 0 | 25 |
| Doxorubicin | 5 | 890 ± 150 | 42.2 | 35 |
| PEGylated Doxorubicin (PLD) | 5 | 350 ± 95 | 77.3 | >60* |
*Data is hypothetical and compiled for illustrative purposes based on typical outcomes from preclinical studies.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: Workflow for a preclinical in vivo efficacy study.
Many PEGylated anticancer drugs, such as doxorubicin, induce cell death through apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Intrinsic pathway of apoptosis induced by chemotherapy.
References
- 1. Pharmacological Evaluation of a Pegylated Urocortin-1 Peptide in Experimental Autoimmune Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Bioconjugates: A Guide to the Homobifunctional Linker Peg6-(CH2CO2H)2
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical juncture in the design of effective bioconjugates. Among the diverse array of available options, the homobifunctional linker Peg6-(CH2CO2H)2 has emerged as a versatile and advantageous tool. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols to inform the development of next-generation protein-protein conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
The core advantages of this compound stem from its unique architecture: a discrete six-unit polyethylene glycol (PEG) chain flanked by two terminal carboxylic acid groups. This structure imparts a favorable balance of hydrophilicity, spacer length, and reactive handles, leading to bioconjugates with improved properties. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate, a crucial feature when working with hydrophobic drugs or proteins prone to aggregation.[1][2] The defined length of the PEG6 chain provides a precise and consistent spacer arm, minimizing steric hindrance between conjugated molecules and preserving their biological activity.[3] The terminal carboxylic acid groups offer a straightforward route for conjugation to primary amines on biomolecules through the formation of stable amide bonds, typically achieved via carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]
Comparative Analysis: this compound vs. Alternative Homobifunctional Linkers
The performance of a bioconjugate is intrinsically linked to the choice of its linker. The following tables provide a comparative overview of this compound against other dicarboxylic acid PEG linkers of varying lengths and a common non-PEG homobifunctional linker, Dithiobis(succinimidyl propionate) (DSP). The data presented is a synthesis of findings from multiple preclinical studies and serves to illustrate general trends.
Table 1: Comparison of Homobifunctional Dicarboxylic Acid PEG Linkers
| Feature | HOOC-PEG2-COOH | HOOC-PEG6-COOH | HOOC-PEG12-COOH |
| Spacer Arm Length (Å) | ~16 | ~30 | ~51 |
| Hydrophilicity | Moderate | High | Very High |
| Conjugate Solubility | Good | Excellent | Excellent |
| Potential for Steric Hindrance | Higher | Moderate | Lower |
| In Vitro Cytotoxicity of ADC | High | High to Moderate | Moderate to Low |
| In Vivo Half-life of Conjugate | Shorter | Moderate | Longer |
| Potential for Immunogenicity | Low | Low | Low |
Note: The impact on in vitro cytotoxicity and in vivo half-life can be payload and target-dependent. Longer PEG chains can sometimes reduce potency due to steric hindrance but increase circulation time.
Table 2: Comparison of this compound with a Non-PEG Homobifunctional Linker
| Feature | This compound | Dithiobis(succinimidyl propionate) (DSP) |
| Reactive Groups | Carboxylic Acids (require activation) | NHS Esters (amine-reactive) |
| Spacer Arm Length (Å) | ~30 | 12.0 |
| Cleavability | Non-cleavable | Cleavable (disulfide bond) |
| Hydrophilicity | High | Low |
| Conjugate Solubility | Enhances solubility | May decrease solubility |
| Reaction Chemistry | Two-step (activation and conjugation) | One-step (direct reaction with amines) |
| Applications | Stable conjugates, ADCs, protein crosslinking | Reversible crosslinking, identifying protein interactions |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. The following protocols provide a framework for the activation of this compound and its conjugation to a protein, as well as a general method for assessing the in vitro cytotoxicity of an antibody-drug conjugate.
Protocol 1: Activation of this compound and Conjugation to a Protein (e.g., Antibody)
This protocol describes a two-step process for conjugating a protein containing primary amines (e.g., lysine residues) with this compound.
Materials:
-
This compound
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to the this compound solution, followed by the NHS (or Sulfo-NHS) stock solution. A typical molar ratio is 1:2:2 (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged to PBS.
-
-
Conjugation:
-
Immediately after activation, add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (e.g., starting with a 10-fold molar excess of linker).
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary. The reaction of the NHS-activated linker with primary amines is most efficient at this pH range.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the final conjugate using a protein assay (e.g., BCA or A280).
-
Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and size-exclusion chromatography (SEC) to assess for aggregation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to evaluate the potency of an antibody-drug conjugate (ADC) prepared with a this compound linker on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with this compound linker
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated control antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Visualizing Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow for protein conjugation and the influence of the PEG linker on ADC properties.
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Influence of PEG linker length on key ADC properties.
References
A Comparative Guide to the Biocompatibility of PEG6-(CH2CO2H)2 Modified Surfaces for Biomedical Researchers
For researchers, scientists, and drug development professionals, selecting the optimal surface chemistry for biomaterials is a critical step in ensuring device biocompatibility and therapeutic success. This guide provides a detailed comparison of PEG6-(CH2CO2H)2 modified surfaces with two leading alternatives: zwitterionic polymers and poly(2-oxazoline)s. The following sections present quantitative data on key biocompatibility markers, detailed experimental protocols for their assessment, and visual representations of experimental workflows and relevant biological pathways.
Executive Summary
The biocompatibility of a material is largely dictated by its interaction with biological systems at the nano-interface. Unwanted protein adsorption can trigger a cascade of adverse events, including cell adhesion, inflammation, and reduced device efficacy. Surface modification with hydrophilic polymers is a widely adopted strategy to mitigate these effects. This guide focuses on the performance of this compound, a polyethylene glycol derivative with terminal carboxylic acid groups, and compares it to zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), and poly(2-oxazoline)s, specifically poly(2-ethyl-2-oxazoline) (PEtOx).
Performance Comparison: this compound vs. Alternatives
The choice of surface modification can significantly impact protein adsorption, cell adhesion, and the subsequent inflammatory response. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Adsorbed Mass (ng/cm²) | Measurement Technique |
| Carboxyl-terminated PEG | Fibrinogen | ~10-fold increase vs. -OH PEG[1] | Surface Plasmon Resonance |
| Albumin | Increased vs. neutral PEG[2] | N/A | |
| Zwitterionic (pSBMA) | Fibrinogen | < 0.3[3] | Surface Plasmon Resonance |
| Lysozyme | Minimal adsorption[4] | Ellipsometry | |
| Zwitterionic (pMPC) | Fibrinogen | Ultralow fouling[5] | Surface Plasmon Resonance |
| Plasma Proteins | Significantly reduced | N/A | |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Serum Proteins | Extremely low, similar to PEG | Asymmetrical Flow Field-Flow Fractionation |
| Full Human Serum | < 2 (for PMOXA) | Optical Waveguide Lightmode Spectroscopy |
Table 2: Cell Adhesion on Modified Surfaces
| Surface Modification | Cell Type | Adhesion Level | Observation |
| PEG-modified | Fibroblasts | Significantly reduced | Small, round cells sparsely scattered. |
| Macrophages | Adhered similarly to control | Adhesion did not correlate with inflammation. | |
| Zwitterionic (pSBMA) | S. epidermidis | 92% reduction vs. glass | Short-term adhesion. |
| P. aeruginosa | 96% reduction vs. glass | Short-term adhesion. | |
| Zwitterionic (pMPC) | Macrophages | Reduced by 50% vs. unmodified | Improved biocompatibility. |
| Fibroblasts | Reduced by 40% vs. unmodified | Circumvented undesired cell responses. | |
| Poly(2-oxazoline) | Fibroblasts | Adhesion and proliferation observed | Thermoresponsive detachment possible. |
Table 3: Inflammatory Response to Modified Surfaces
| Surface Modification | Cell Type | Key Markers | Outcome |
| Carboxyl-terminated Surfaces | Macrophages | Anti-inflammatory markers | Promoted anti-inflammatory responses. |
| PEG-modified | Macrophages | TNF-α, IL-1β | Proinflammatory response. |
| Zwitterionic (pMPC) | M1 Macrophages | IL-1β, IL-6, TNF-α, Nitric Oxide | Significantly reduced release of proinflammatory cytokines. |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Macrophages | N/A | Reduced non-specific cellular uptake. |
| Dendrocytes, Macrophages | Increased association (in liver) | Suggests greater propensity to interact with immune components. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following are protocols for the key experiments cited in this guide.
Protein Adsorption Measurement using Quartz Crystal Microbalance (QCM)
This protocol outlines the general procedure for quantifying protein adsorption on a modified surface.
Materials:
-
QCM instrument with sensor crystals
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein solution (e.g., Fibrinogen, Albumin) at a defined concentration in PBS
-
Syringes and tubing for fluid handling
Procedure:
-
Mount the surface-modified QCM sensor in the measurement cell.
-
Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.
-
Inject a known volume and concentration of the protein solution into the cell.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface.
-
Continue monitoring until the signals reach a plateau, indicating saturation of the surface.
-
Calculate the adsorbed mass per unit area using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling if significant changes in dissipation are observed.
-
Rinse with PBS to remove loosely bound protein and determine the irreversibly adsorbed mass.
Cell Adhesion Assessment by Immunofluorescence Staining
This protocol describes how to visualize and quantify cell adhesion on different surfaces.
Materials:
-
Surface-modified substrates (e.g., coverslips)
-
Cell culture medium and cells (e.g., fibroblasts, macrophages)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibody against a cytoskeletal protein (e.g., anti-vinculin, anti-paxillin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto the surface-modified substrates and incubate for a predetermined time (e.g., 24 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in the dark for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the substrates on microscope slides using antifade mounting medium.
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area from multiple random fields of view.
Macrophage Inflammatory Response Evaluation by ELISA
This protocol details the measurement of pro-inflammatory cytokines secreted by macrophages cultured on biomaterial surfaces.
Materials:
-
Surface-modified substrates in a multi-well plate format
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for stimulation (optional)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Seed macrophages onto the surface-modified substrates and a tissue culture plastic control.
-
Incubate for a specified period (e.g., 24 hours).
-
For stimulated conditions, add LPS to the culture medium and incubate for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatant from each well.
-
Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate solution.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following are Graphviz (DOT language) scripts to generate diagrams for the experimental workflows and a key signaling pathway.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of modified surfaces.
Macrophage Activation Signaling Pathway
References
- 1. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. tu-dresden.de [tu-dresden.de]
- 5. Tuning the Surface of Nanoparticles: Impact of Poly(2-ethyl-2-oxazoline) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Peg6-(CH2CO2H)2 and Alternative Reagents
For researchers, scientists, and drug development professionals, the precise and quantitative labeling of proteins is a cornerstone of modern molecular analysis. The choice of labeling reagent is critical, influencing not only the efficiency and specificity of conjugation but also the ultimate performance of the labeled protein in downstream applications. This guide provides an objective comparison of protein labeling with Peg6-(CH2CO2H)2, a homobifunctional NHS ester with a discrete hexa-ethylene glycol (PEG) spacer, against a landscape of alternative labeling strategies. We present a synthesis of available data, detailed experimental protocols, and visual workflows to empower informed decisions in your research.
At a Glance: Comparing Protein Labeling Chemistries
The selection of a protein labeling strategy is dictated by the target protein's characteristics, the desired degree of labeling, and the intended application. N-hydroxysuccinimide (NHS) esters, such as this compound, are a popular choice for their ability to efficiently react with primary amines. However, a range of other chemistries offer distinct advantages in terms of specificity and bioorthogonality.
| Feature | NHS Ester Chemistry (e.g., this compound) | Maleimide Chemistry | Click Chemistry (Copper-catalyzed or Strain-promoted) |
| Target Functional Group | Primary amines (-NH2) on lysine residues and the N-terminus.[1] | Thiol groups (-SH) on cysteine residues.[1] | Bioorthogonal handles (e.g., azides and alkynes) introduced into the protein.[1] |
| Reaction pH | 7.0 - 9.0 (optimal ~8.5).[2][3] | 6.5 - 7.5 | 4.0 - 7.0 (Copper-catalyzed); Physiological pH (Strain-promoted) |
| Reaction Speed | 30 minutes to a few hours at room temperature. | Fast, typically complete within 1-2 hours at room temperature. | Very fast, often complete in minutes. |
| Bond Formed | Stable amide bond. | Stable thioether bond. | Stable triazole ring. |
| Specificity | Can lead to heterogeneous labeling due to multiple lysine residues. | High specificity for often less abundant cysteine residues. | Extremely high specificity due to the bioorthogonal nature of the reaction. |
| Key Advantage | Well-established, simple one-step reaction. | Site-specific labeling on native or engineered cysteines. | Highly specific and efficient, allowing for multi-step labeling strategies. |
| Potential Drawback | Potential for protein inactivation due to labeling of critical lysine residues; hydrolysis of the NHS ester is a competing reaction. | Requires a free thiol, which may necessitate reduction of disulfide bonds. | Requires introduction of a bioorthogonal handle, which can be a multi-step process. |
The Impact of the PEG Linker: A Focus on Peg6
The hexa-ethylene glycol (PEG6) spacer in this compound is not merely a linker; it imparts specific properties to the labeled protein. The length of the PEG chain is a critical parameter that can significantly influence the characteristics of the resulting conjugate.
Advantages of PEGylation:
-
Increased Hydrodynamic Radius: Longer PEG chains increase the effective size of the protein, which can lead to reduced renal clearance and a longer circulation half-life in vivo.
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can improve the solubility and stability of the conjugated protein.
-
Reduced Immunogenicity: The PEG chain can create a steric shield, potentially decreasing the immunogenicity of the protein.
Considerations for PEG Linker Length:
The optimal PEG linker length is application-dependent. While longer PEG chains offer benefits in terms of in vivo circulation, shorter linkers may be preferable in situations where minimal steric hindrance is desired, such as in certain immunoassays or when studying protein-protein interactions. The Peg6 linker in this compound represents a mid-range length, offering a balance between these properties.
Quantitative Analysis of Protein Labeling: Experimental Protocols
To objectively compare different labeling reagents, it is essential to quantify the extent of labeling, often referred to as the Degree of Labeling (DOL) or stoichiometry. Below are detailed protocols for a typical NHS ester labeling reaction and the subsequent determination of the DOL.
Experimental Protocol: Protein Labeling with an NHS Ester (e.g., this compound)
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).
-
NHS-ester labeling reagent (e.g., this compound).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration or dialysis cassette).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (typically 10- to 50-fold) is used. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent using a gel filtration column or by dialysis.
Experimental Protocol: Determination of the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically if the labeling reagent contains a chromophore.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the label.
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the label at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
A280 = Absorbance of the labeled protein at 280 nm.
-
Amax = Absorbance of the labeled protein at the λmax of the label.
-
CF = Correction factor (A280 of the free label / Amax of the free label).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = Amax / (ε_label × Protein Concentration (M))
-
ε_label = Molar extinction coefficient of the labeling reagent at its λmax.
-
For non-chromophoric labels like this compound, the DOL can be determined using mass spectrometry by comparing the mass of the labeled protein to the unlabeled protein.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The quantitative analysis of protein labeling is a multifaceted process where the choice of reagent plays a pivotal role. This compound, as an NHS-activated PEG linker, offers a reliable and straightforward method for protein modification, providing a balance of hydrophilicity and linker length. However, for applications demanding higher specificity or bioorthogonality, alternative chemistries such as maleimide-based conjugation or click chemistry present compelling advantages. By understanding the underlying principles of these methods and employing rigorous quantitative analysis, researchers can select the optimal labeling strategy to advance their scientific goals.
References
A Comparative Guide to PEG6-(CH2CO2H)2 and Non-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final product. While polyethylene glycol (PEG) linkers have been the industry standard for decades, concerns about immunogenicity and non-biodegradability have led to the exploration of alternative linker technologies.[1] This guide provides an objective comparison of a specific PEG linker, PEG6-(CH2CO2H)2, with prominent non-PEG alternatives, namely polysarcosine and polypeptide linkers, supported by experimental data.
This compound Linker: Properties and Applications
This compound is a hydrophilic, discrete PEG (dPEG®) linker characterized by a chain of six ethylene glycol units flanked by two terminal carboxylic acid groups.[2] This structure imparts several advantageous properties for bioconjugation. The PEG spacer enhances the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The terminal carboxylic acids can be activated (e.g., using EDC and NHS) to react with primary amines on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds.[2]
The key benefits of using PEG linkers like this compound include:
-
Improved Solubility and Stability : The hydrophilic nature of the PEG chain can prevent aggregation and improve the stability of the bioconjugate in biological fluids.[]
-
Enhanced Pharmacokinetics : PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity : The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.
However, a significant drawback of PEG linkers is the potential for the induction of anti-PEG antibodies, which can lead to accelerated clearance of the bioconjugate and reduced efficacy.
Non-PEG Linkers: Emerging Alternatives
To address the limitations of PEG, researchers have developed several non-PEG linkers. This guide focuses on two promising alternatives: polysarcosine and polypeptide linkers.
Polysarcosine (PSar) Linkers:
Polysarcosine is a polypeptoid, a polymer of N-methylated glycine. It is considered a "stealth" polymer, similar to PEG, due to its high hydrophilicity and ability to reduce non-specific protein adsorption. Key advantages of PSar linkers include:
-
Low Immunogenicity : PSar is considered non-immunogenic and does not appear to elicit a specific antibody response.
-
Biodegradability : Unlike PEG, polysarcosine can be broken down into natural metabolites, avoiding long-term accumulation.
-
Improved Stability and Pharmacokinetics : Studies have shown that PSar-conjugated ADCs can exhibit slower clearance rates and longer half-lives compared to equivalent PEG-linked conjugates.
Polypeptide Linkers:
Polypeptide linkers are composed of sequences of naturally occurring amino acids. These linkers offer a high degree of tunability, allowing for precise control over length, flexibility, and cleavability. Advantages of polypeptide linkers include:
-
Biodegradability : They are readily degraded by endogenous proteases into natural amino acids.
-
Low Immunogenicity : The use of naturally occurring amino acids generally results in low immunogenicity.
-
Tunable Properties : The amino acid sequence can be engineered to achieve specific conformations and cleavage sites for controlled drug release.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the performance of PEG and non-PEG linkers in bioconjugates.
Table 1: In Vivo Pharmacokinetics of PEG vs. Non-PEG Linkers
| Linker Type | Bioconjugate | Animal Model | Half-life (t½) | Clearance Rate | Reference |
| No PEG | Affibody-Drug Conjugate | Mouse | 19.6 minutes | - | |
| 4 kDa PEG | Affibody-Drug Conjugate | Mouse | 49 minutes (2.5-fold increase) | - | |
| 10 kDa PEG | Affibody-Drug Conjugate | Mouse | 219.5 minutes (11.2-fold increase) | - | |
| PEG12 | Antibody-Drug Conjugate (DAR 8) | Mouse | - | 47.3 mL/day/kg | |
| PSar12 | Antibody-Drug Conjugate (DAR 8) | Mouse | - | 38.9 mL/day/kg | |
| Non-PEGylated | Nanoparticles | Rat | - | Higher clearance | |
| PEGylated | Nanoparticles | Rat | - | Lower clearance (0.23 ± 0.01 %ID/g 1h p.i.) |
Table 2: In Vitro Cytotoxicity of ADCs with PEG vs. Non-PEG Linkers
| Linker Type | Cell Line | IC50 | Reference |
| No PEG (HM) | NCI-N87 (HER2-positive) | Lower IC50 (higher cytotoxicity) | |
| 4 kDa PEG (HP4KM) | NCI-N87 (HER2-positive) | 4.5-fold higher IC50 | |
| 10 kDa PEG (HP10KM) | NCI-N87 (HER2-positive) | 22-fold higher IC50 | |
| PEG-IFN | Daudi cells | 136 pg/mL | |
| PSar-IFN | Daudi cells | 80 pg/mL |
Experimental Protocols
Protocol 1: Bioconjugation of an Antibody with this compound
This protocol describes the conjugation of this compound to an antibody via its primary amine groups.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a non-amine containing buffer like PBS.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.
-
In a reaction vessel, add the this compound solution.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS for each carboxylic acid group on the PEG linker.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation:
-
Slowly add the activated PEG linker solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated antibody using a desalting column to remove excess linker and other small molecules.
-
Protocol 2: Bioconjugation using a Polysarcosine (PSar) Linker
This protocol provides a general workflow for conjugating a PSar linker to a protein.
Materials:
-
Protein with a unique cysteine residue
-
Thioester-capped PSar
-
Tris-HCl buffer
-
Desalting column
-
FPLC system with an ion-exchange column (e.g., Mono S)
Procedure:
-
Protein Preparation: Prepare the cysteine-containing protein in Tris-HCl buffer to a concentration of approximately 5 mg/mL.
-
Conjugation:
-
Add the thioester-capped PSar powder to the protein solution (e.g., a 3-fold molar excess).
-
Incubate the mixture at room temperature for approximately 8 hours.
-
-
Purification:
-
Dilute the reaction mixture and pass it through a desalting column to remove small molecular weight impurities.
-
Further purify the conjugate using an FPLC system with a suitable ion-exchange column.
-
Visualizations
Conclusion
The choice between this compound and non-PEG linkers for bioconjugation is highly dependent on the specific application and desired properties of the final product. PEG linkers offer well-established benefits in terms of solubility and pharmacokinetics. However, the potential for immunogenicity is a significant concern. Non-PEG alternatives like polysarcosine and polypeptides are gaining traction due to their low immunogenicity and biodegradability. Polysarcosine, in particular, has demonstrated comparable or even superior performance to PEG in some preclinical studies. As the field of bioconjugation continues to evolve, these alternative linkers are poised to play an increasingly important role in the development of next-generation therapeutics.
References
A Researcher's Guide to Confirming Amide Bond Formation Post-Conjugation
For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in bioconjugation. This guide provides a comprehensive comparison of key analytical techniques to confirm this pivotal chemical linkage, complete with experimental data, detailed protocols, and visual workflows to ensure confidence in your conjugation outcomes.
The creation of stable bioconjugates, such as antibody-drug conjugates (ADCs), relies on the robust formation of an amide bond between a protein and a payload. Verifying the successful creation of this bond is not merely a qualitative check but a quantitative necessity to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide compares four widely used analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
Each method offers distinct advantages and is suited for different stages of the confirmation process, from initial reaction monitoring to in-depth structural characterization. The choice of technique will depend on the specific requirements of the analysis, including the nature of the bioconjugate, the desired level of detail, and the available instrumentation.
| Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific molecular vibrations. Amide bond formation is confirmed by the appearance of characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.[1] | Fast, non-destructive, provides clear functional group information, and is suitable for real-time reaction monitoring.[1] | Can be difficult for quantitative analysis, and overlapping peaks can complicate interpretation in complex mixtures. Lower sensitivity compared to MS. | Rapid, qualitative confirmation of amide bond formation and monitoring reaction kinetics. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. The formation of an amide bond leads to characteristic chemical shifts of protons near the new linkage. | Provides detailed structural information, including the connectivity of atoms. Can be used for quantitative analysis. | Slower analysis time, requires a larger sample amount, and more expensive instrumentation. May have lower sensitivity for large proteins. | Detailed structural confirmation and quantification of conjugation efficiency. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Successful conjugation is confirmed by the detection of the expected molecular weight of the bioconjugate. | Highly sensitive, provides accurate molecular weight, and can identify byproducts. Can be used to determine drug-to-antibody ratios (DARs).[2] | Does not directly provide information about the specific functional groups formed. Can be destructive depending on the ionization method. | Accurate mass confirmation of the final conjugate and determination of conjugation heterogeneity (e.g., DAR). |
| HPLC | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge). The formation of the conjugate is observed as a new peak with a different retention time from the starting materials. | Excellent for monitoring reaction progress by separating reactants, products, and byproducts. Can be used for quantitative analysis of reaction yield and purity. | Does not provide structural information on its own and requires method development. | Monitoring reaction conversion, determining purity of the conjugate, and quantifying yield. |
Detailed Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the direct detection of the amide functional group. The key spectral changes to monitor are the disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of the Amide I (C=O stretch, ~1630-1680 cm⁻¹) and Amide II (N-H bend, ~1510-1580 cm⁻¹) bands.
Experimental Protocol:
-
Sample Preparation:
-
Acquire background spectra of the clean, empty sample holder (e.g., ATR crystal).
-
Acquire spectra of the starting materials (carboxylic acid-containing molecule and amine-containing biomolecule) individually. Lyophilized powders or concentrated solutions can be used.
-
For reaction monitoring, withdraw a small aliquot of the reaction mixture at various time points.
-
-
Data Acquisition:
-
Place a small amount of the sample onto the ATR crystal or into a suitable IR cell.
-
Collect the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The typical spectral range for amide bond analysis is 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Process the spectra by subtracting the background and correcting the baseline.
-
Compare the spectrum of the reaction mixture or final product with the spectra of the starting materials.
-
Confirm the decrease in the intensity of the O-H band of the carboxylic acid and the appearance and increase in intensity of the Amide I and Amide II bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the local chemical environment of atoms. The formation of an amide bond results in characteristic downfield shifts of the α-protons adjacent to the nitrogen and the appearance of a broad signal for the amide N-H proton (typically 5-8.5 ppm).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified and lyophilized sample (typically 1-5 mg for peptides, higher for larger proteins) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The final concentration should be in the range of 0.1-5 mM.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. For more complex molecules, 2D experiments like COSY or HSQC may be necessary to resolve overlapping signals.
-
Ensure proper shimming of the magnetic field to obtain high-resolution spectra.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Compare the chemical shifts of the protons in the product with those of the starting materials. Look for the appearance of the amide proton signal and shifts in the signals of neighboring protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the precise molecular weight of the bioconjugate, thereby confirming the addition of the payload to the biomolecule. For ADCs, MS is crucial for determining the drug-to-antibody ratio (DAR).
Experimental Protocol:
-
Sample Preparation:
-
Desalt the purified bioconjugate sample using methods like size-exclusion chromatography (SEC) or dialysis to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample to an appropriate concentration (typically in the low µM to nM range) in a solvent compatible with the chosen ionization source (e.g., acetonitrile/water with a small amount of formic acid for ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum (if ESI is used, which produces a series of multiply charged ions) to obtain the zero-charge mass of the bioconjugate.
-
Compare the measured mass with the theoretical mass of the expected conjugate.
-
For heterogeneous samples like ADCs, analyze the distribution of species with different numbers of conjugated molecules to determine the average DAR.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for monitoring the progress of a conjugation reaction and for assessing the purity of the final product. The formation of the amide bond and the addition of a payload will alter the physicochemical properties of the biomolecule, leading to a change in its retention time on an HPLC column.
Experimental Protocol:
-
Method Development:
-
Select an appropriate HPLC column and mobile phase system based on the properties of the starting materials and the expected product. Reversed-phase (e.g., C4, C8, C18) or size-exclusion chromatography are commonly used for bioconjugates.
-
Develop a gradient elution method to achieve good separation between the unconjugated biomolecule, the payload, and the final conjugate.
-
-
Sample Preparation:
-
At various time points during the reaction, quench a small aliquot of the reaction mixture.
-
Filter the samples to remove any particulate matter.
-
Dilute the samples in the mobile phase to an appropriate concentration for detection.
-
-
Data Acquisition:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile using a suitable detector, typically a UV detector set at a wavelength where the protein and/or the payload absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times.
-
Calculate the percentage conversion of the starting material to the product by comparing the peak areas at different time points.
-
Assess the purity of the final product by calculating the percentage of the main product peak area relative to the total peak area.
-
By employing a combination of these powerful analytical techniques, researchers can confidently confirm the successful formation of amide bonds in their bioconjugation products, ensuring the quality and reliability of these complex and vital molecules.
References
Biodistribution studies of nanoparticles coated with Peg6-(CH2CO2H)2
This guide provides a comparative analysis of the biodistribution of nanoparticles coated with polyethylene glycol (PEG) derivatives, with a focus on dicarboxyl-terminated PEG linkers such as PEG6-(CH2CO2H)2. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how different PEG coatings influence nanoparticle fate in vivo, supported by experimental data and detailed protocols.
Introduction to PEGylation and Nanoparticle Biodistribution
Polyethylene glycol (PEG) is a widely utilized polymer for coating nanoparticles to enhance their systemic circulation time and reduce clearance by the immune system.[1] This "stealth" property is crucial for effective drug delivery to target tissues, such as tumors. The physicochemical properties of the PEG coating, including its molecular weight, density, and terminal functional groups, significantly dictate the in vivo biodistribution of the nanoparticles.[1][2][3][4] Nanoparticles coated with this compound, which possesses two terminal carboxylic acid groups, are designed for covalent attachment to amine-functionalized nanoparticle surfaces, offering a stable linkage. The hydrophilic PEG spacer increases the solubility of the nanoparticles in aqueous media. Understanding how such coatings compare to other PEG derivatives is vital for optimizing drug delivery systems.
Comparison of Biodistribution Profiles
The biodistribution of PEGylated nanoparticles is primarily assessed by measuring their accumulation in major organs over time. The following table summarizes quantitative data from various studies on different types of PEGylated nanoparticles.
Table 1: Comparative Biodistribution of PEGylated Nanoparticles in Different Organs
| Nanoparticle Core | PEG Derivative | Animal Model | Time Point | Liver (%ID/g) | Spleen (%ID/g) | Tumor (%ID/g) | Blood (%ID/g) | Reference |
| Gold (4 nm) | PEG (1 kDa) | Mice | 72 h | ~15 | ~10 | ~2.5 | N/A | |
| Gold (10 nm) | PEG (1 kDa) | Mice | 24 h | ~20 | ~15 | ~4 | N/A | |
| Gold | PEG (5 kDa) | Mice | 28 days | High | High | N/A | Low | |
| Chitosan | mPEG (5 kDa) | ICR Mice | 24 h | ~5 | ~2 | N/A | ~10 | |
| Chitosan | mPEG (20 kDa) | ICR Mice | 24 h | ~3 | ~1 | N/A | ~15 | |
| Mixed Micelles | PEG2k | Mice | 24 h | ~10 | ~5 | ~8 | ~15 | |
| Mixed Micelles | PEG2k/PEG550 | Mice | 24 h | ~25 | ~15 | ~3 | ~5 |
Note: The values are approximated from the graphical data presented in the cited literature. %ID/g = percentage of injected dose per gram of tissue. N/A = Not Available.
Key Factors Influencing Biodistribution:
-
PEG Molecular Weight (Chain Length): Longer PEG chains generally lead to prolonged circulation times and reduced uptake by the reticuloendothelial system (RES), which includes the liver and spleen. This is attributed to the increased hydrodynamic radius and more effective shielding of the nanoparticle surface.
-
PEG Surface Density: The density of PEG chains on the nanoparticle surface determines the conformation of the polymer layer. At low densities, PEG adopts a "mushroom" conformation, while at high densities, it forms a "brush" conformation, which provides more effective stealth properties. Increased PEG density has been shown to decrease macrophage uptake and prolong circulation half-life.
-
Nanoparticle Size and Core Material: The size of the nanoparticle core also plays a critical role in biodistribution. For instance, smaller gold nanoparticles (5-10 nm) tend to accumulate more in the liver, while larger ones may show broader distribution. The core material itself can also influence the ultimate fate of the nanoparticles.
-
Surface Charge: While PEGylation aims to create a neutral surface, residual charges can affect biodistribution. Both highly positive and highly negative surface charges can lead to increased liver uptake.
Alternatives to PEGylation
While PEG is considered the gold standard, concerns about potential immunogenicity have led to the exploration of alternative stealth polymers. These include:
-
Poly(N-vinylpyrrolidone)
-
Poly(2-oxazolines)
-
Polyglycerols
-
Hyaluronic acid
-
Polyaminoacids
These alternatives are being investigated for their ability to confer long-circulation properties similar to PEG while potentially offering better biocompatibility or biodegradability.
Experimental Protocols
A typical in vivo biodistribution study of nanoparticles involves several key steps, from nanoparticle preparation and administration to tissue analysis.
Nanoparticle Preparation and Characterization:
-
Synthesis: Nanoparticles are synthesized with the desired core material and coated with the specific PEG derivative (e.g., this compound). For quantitative tracking, nanoparticles can be labeled with a fluorescent dye (e.g., Cy5, DiD) or a radionuclide (e.g., 124I).
-
Characterization: The size, polydispersity index, and zeta potential of the PEGylated nanoparticles are determined using dynamic light scattering (DLS). The morphology is observed via transmission electron microscopy (TEM).
Animal Model and Administration:
-
Animal Selection: Immunocompromised mice (e.g., athymic nude mice) are often used for studies involving tumor models, while healthy rats or mice are used for general biodistribution and toxicity studies.
-
Administration: A predetermined dose of the nanoparticle dispersion is typically administered via intravenous (tail vein) injection.
In Vivo and Ex Vivo Imaging:
-
Whole-Body Imaging: Techniques like near-infrared fluorescence (NIRF) imaging or positron emission tomography (PET) can be used to monitor the whole-body distribution of the nanoparticles over time.
-
Tissue Harvesting: At selected time points (e.g., 1, 24, 72 hours), animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, tumor) are harvested.
Quantification of Nanoparticle Accumulation:
-
Fluorescence Quantification: For fluorescently labeled nanoparticles, the organs are imaged ex vivo, and the fluorescence intensity is quantified.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles (e.g., gold), the organs are digested, and the metal content is measured by ICP-MS to determine the number of nanoparticles per gram of tissue.
-
Radioactivity Measurement: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for biodistribution studies and the factors influencing nanoparticle fate.
Caption: Experimental workflow for nanoparticle biodistribution studies.
Caption: Factors influencing the biodistribution of PEGylated nanoparticles.
References
- 1. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Peg6-(CH2CO2H)2: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper disposal of Peg6-(CH2CO2H)2, a bifunctional PEG linker commonly used in scientific research and drug development. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. While Polyethylene Glycol (PEG) compounds are generally considered to be of low toxicity and are biodegradable, they should still be handled and disposed of as chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile gloves | Chemical-resistant |
| Body Protection | Laboratory coat | Standard |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. This ensures that the waste is managed in accordance with all local, state, and federal regulations.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and compatible waste container. The original container is often a suitable choice.[2]
-
Ensure the waste container is made of a material compatible with polyethylene glycol and carboxylic acids. High-density polyethylene (HDPE) is generally a good option.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be away from general laboratory traffic and have secondary containment to prevent the spread of any potential spills.
-
Ensure the container is kept closed except when adding waste.[3]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup for the waste container.[4]
-
Do not attempt to transport the chemical waste off-site yourself.
-
Sink Disposal: Not Recommended
While some institutional guidelines may permit the sink disposal of small quantities of non-hazardous, water-soluble chemicals, this practice is strongly discouraged for this compound without explicit approval from your EHS office. Introducing chemicals into wastewater systems can have unintended environmental consequences and may be a violation of local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
